molecular formula C9H12BrNO2 B1374826 4-((3-Bromofuran-2-yl)methyl)morpholine CAS No. 1415383-97-9

4-((3-Bromofuran-2-yl)methyl)morpholine

カタログ番号: B1374826
CAS番号: 1415383-97-9
分子量: 246.1 g/mol
InChIキー: OCSDVHROSRNVRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

: 1415383-97-9 Molecular Formula: C9H12BrNO2 Molecular Weight: 246.10 4-((3-Bromofuran-2-yl)methyl)morpholine is a brominated furan derivative functionalized with a morpholine group. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The furan ring is a common motif in bioactive molecules, and the morpholine group is often used to fine-tune the physicochemical properties of a compound, such as its solubility and metabolic stability . As a versatile chemical building block, this compound is primarily used in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Researchers utilize it to create novel compounds, such as 1,2,4-triazole derivatives, for biological screening . Its structure lends itself to further functionalization, making it a key starting material in exploratory chemistry. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

4-[(3-bromofuran-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-1-4-13-9(8)7-11-2-5-12-6-3-11/h1,4H,2-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDVHROSRNVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Process Optimization of 4-((3-Bromofuran-2-yl)methyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-((3-Bromofuran-2-yl)methyl)morpholine is a highly versatile building block in modern drug discovery and agrochemical development. Structurally, it features a furan ring substituted with a bromine atom at the C3 position and a morpholinomethyl group at the C2 position.

This specific substitution pattern offers dual functionality:

  • The C3-Bromide: Serves as an orthogonal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Morpholine Moiety: Acts as a solubilizing group and a common pharmacophore known to modulate physicochemical properties (such as pKa and lipophilicity) and enhance binding affinity in kinase inhibitors.

This whitepaper details a robust, two-step synthetic strategy to access this compound, emphasizing the mechanistic causality behind reagent selection, regiocontrol, and chemoselectivity.

Retrosynthetic Analysis & Strategic Planning

The most efficient and scalable route to 4-((3-Bromofuran-2-yl)methyl)morpholine relies on the reductive amination of 3-bromofuran-2-carbaldehyde with morpholine. This disconnection is preferred over the direct alkylation of morpholine with a furfuryl halide due to the instability of 2-(halomethyl)furans, which are prone to polymerization and decomposition.

The intermediate aldehyde, 3-bromofuran-2-carbaldehyde[1], can be synthesized via the directed ortho-metalation (DoM) and subsequent formylation of commercially available 3-bromofuran[2].

Retrosynthesis Target 4-((3-Bromofuran-2-yl)methyl)morpholine (Target Molecule) Intermediate 3-Bromofuran-2-carbaldehyde + Morpholine Target->Intermediate Reductive Amination (Disconnection 1) Starting 3-Bromofuran + DMF Intermediate->Starting Directed ortho-Metalation (Disconnection 2)

Diagram 1: Retrosynthetic disconnection of 4-((3-Bromofuran-2-yl)methyl)morpholine.

Step 1: Regioselective Formylation of 3-Bromofuran

Mechanistic Causality

The synthesis of 3-bromofuran-2-carbaldehyde requires the regioselective deprotonation of 3-bromofuran. Furan has two α-protons (C2 and C5). When treated with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs almost exclusively at the C2 position .

This regioselectivity is driven by two factors:

  • Inductive Effect: The highly electronegative bromine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the adjacent C2 proton compared to the C5 proton.

  • Coordination: The heteroatom (oxygen) assists in coordinating the lithium cation, stabilizing the resulting 3-bromo-2-furyllithium intermediate.

Subsequent electrophilic trapping with N,N-dimethylformamide (DMF) yields the desired aldehyde[2].

Step-by-Step Methodology: Formylation

Self-Validating Protocol: The use of cryogenic temperatures is critical. Allowing the lithiated intermediate to warm above -60 °C before DMF addition will result in halogen-metal exchange and ring-opening decomposition.

  • Preparation of LDA: To a flame-dried, argon-purged flask, add dry Tetrahydrofuran (THF) (4 mL/mmol) and diisopropylamine (1.05 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Lithiation: Dissolve 3-bromofuran (1.0 equiv) in dry THF (1 mL/mmol) and add dropwise to the LDA solution at -78 °C. Maintain the temperature strictly at -78 °C and stir for 15–20 minutes to ensure complete metalation.

  • Formylation: Add anhydrous DMF (1.2 equiv) dropwise. Stir the resulting mixture for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted organolithium species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 80:20) to afford 3-bromofuran-2-carbaldehyde as a pale yellow oil[2].

Step 2: Reductive Amination with Morpholine

Mechanistic Causality

The conversion of the aldehyde to the target tertiary amine is achieved via reductive amination. The reaction proceeds through the condensation of 3-bromofuran-2-carbaldehyde with morpholine to form a hemiaminal , which dehydrates under mildly acidic conditions to form an electrophilic iminium ion .

Why Sodium Triacetoxyborohydride (STAB)? STAB (NaBH(OAc)₃) is the reducing agent of choice[3]. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is too mild to reduce the starting aldehyde at room temperature, but it is sufficiently reactive to reduce the highly electrophilic iminium ion. This chemoselectivity prevents the formation of the unwanted 3-bromo-2-(hydroxymethyl)furan byproduct[4].

Mechanism Aldehyde 3-Bromofuran-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine Morpholine Amine->Hemiaminal Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalysis) Product 4-((3-Bromofuran-2-yl)methyl)morpholine Iminium->Product Hydride Transfer (from STAB)

Diagram 2: Chemoselective mechanism of the STAB-mediated reductive amination.
Step-by-Step Methodology: Reductive Amination

Self-Validating Protocol: The reaction must be quenched with a basic solution (NaHCO₃) to neutralize the acetic acid and safely decompose any residual hydride before extraction.

  • Imine Formation: In a dry flask under argon, dissolve 3-bromofuran-2-carbaldehyde (1.0 equiv) and morpholine (1.2 equiv) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5 mL/mmol).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture. This lowers the pH to ~4-5, which is optimal for accelerating the dehydration of the hemiaminal to the iminium ion without fully protonating the morpholine (which would render it non-nucleophilic). Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any mild exotherm.

  • Monitoring: Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 70:30). The starting aldehyde should be completely consumed within 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until bubbling ceases. Extract with DCM (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography (DCM/MeOH, 95:5) to yield 4-((3-Bromofuran-2-yl)methyl)morpholine as a clear to pale-yellow oil.

Quantitative Data & Reagent Optimization

The choice of reducing agent drastically impacts the yield and safety profile of the reductive amination. Table 1 summarizes the comparative efficacy of various reducing systems based on established literature for furfural derivatives.

Reducing AgentSolventAdditiveTemp (°C)ChemoselectivityEst. YieldSafety / Toxicity Profile
NaBH(OAc)₃ (STAB) DCE or DCMAcOH (1 eq)20High 85-95% Excellent; non-toxic byproducts.
NaBH₃CNMeOH or THFAcOH (cat.)20High80-90%Poor; generates highly toxic HCN gas upon acidic workup.
NaBH₄MeOHNone0 to 20Low< 40%Good; but reduces aldehyde directly to alcohol byproduct.
InCl₃ / Et₃SiHMeOHNone20High85-90%Good; highly chemoselective but utilizes expensive Indium catalyst[4].

Table 1: Optimization matrix for the reductive amination of furan-2-carbaldehydes.

Analytical Characterization

To confirm the successful synthesis of 4-((3-Bromofuran-2-yl)methyl)morpholine, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.

  • ¹H NMR (CDCl₃, 400 MHz): The furan ring protons will appear as two distinct doublets. The C5 proton typically resonates around δ ~7.35 ppm, while the C4 proton appears around δ ~6.40 ppm. The critical methylene linker (-CH₂-N) will appear as a sharp singlet integrating to 2 protons around δ ~3.60 ppm. The morpholine ring will show two multiplets: ~3.70 ppm (4H, -CH₂-O-CH₂-) and ~2.50 ppm (4H, -CH₂-N-CH₂-).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Lee, O.-Y., Law, K.-L., & Yang, D. (2008). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 9033-9040. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-((3-Bromofuran-2-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are essential for accelerating structure-activity relationship (SAR) studies. 4-((3-Bromofuran-2-yl)methyl)morpholine is a highly versatile intermediate that perfectly balances hydrophilic and lipophilic properties. By combining the solubilizing, weakly basic characteristics of a morpholine ring with the synthetically malleable 3-bromofuran moiety, this compound serves as a critical precursor for advanced active pharmaceutical ingredients (APIs) and photochromic materials. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its downstream applications.

Structural and Physicochemical Profiling

The molecular architecture of 4-((3-Bromofuran-2-yl)methyl)morpholine dictates its behavior in both biological systems and synthetic workflows:

  • The Morpholine Ring: Imparts favorable aqueous solubility and acts as a hydrogen-bond acceptor/donor network. It is a privileged scaffold frequently used to improve the metabolic stability and pharmacokinetic profile of lipophilic cores.

  • The 3-Bromofuran Core: Provides a rigid, electron-rich heteroaromatic system. The strategic placement of the bromine atom at the C3 position offers a built-in handle for late-stage transition-metal-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the predicted and calculated physicochemical parameters critical for Lipinski's Rule of 5 evaluations:

PropertyValuePharmacokinetic Relevance
Molecular Weight 246.10 g/mol Ideal for oral bioavailability (< 500 Da).
Exact Mass 245.0051 g/mol Crucial for High-Resolution Mass Spectrometry (HRMS) validation.
Chemical Formula C9H12BrNO2N/A
Predicted LogP 1.9 ± 0.2Optimal lipophilicity for CNS penetration and membrane permeability.
Predicted pKa (Conjugate Acid) 7.6 ± 0.2Allows partial ionization at physiological pH (7.4), enhancing solubility.
Topological Polar Surface Area (TPSA) 25.6 ŲExcellent for blood-brain barrier (BBB) crossing (< 90 Ų).
Hydrogen Bond Donors / Acceptors 0 / 3Minimizes desolvation energy penalties during receptor binding.
Rotatable Bonds 2Low entropic penalty upon target binding.

Mechanistic Insight: The pKa of the morpholine nitrogen in this molecule is slightly attenuated compared to unsubstituted morpholine (pKa ~8.36). This is due to the electron-withdrawing inductive effect of the 3-bromofuran system transmitted through the methylene bridge, precisely tuning its basicity for physiological environments.

Synthetic Methodology & Experimental Protocol

The most efficient and scalable route to synthesize 4-((3-Bromofuran-2-yl)methyl)morpholine is the reductive amination of 3-bromofuran-2-carbaldehyde with morpholine.

Causality of Experimental Choices
  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly preferred over sodium borohydride (NaBH4). NaBH4 is overly reactive and will prematurely reduce the starting aldehyde to 3-bromofuran-2-ylmethanol. NaBH(OAc)3 is sterically hindered and electron-deficient, making it highly selective for the transient iminium ion.

  • Stepwise Addition: Pre-stirring the aldehyde and amine to form the iminium ion is critical. The electron-withdrawing bromine at the C3 position reduces the electrophilicity of the C2-carbonyl, slowing down condensation. Forcing the reduction simultaneously would lead to poor yields.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-bromofuran-2-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Note: DCE is preferred over DCM as it provides superior solubility for the triacetoxyborohydride complex.

  • Condensation (Self-Validation Step): Add morpholine (1.2 mmol) dropwise at room temperature. Stir the mixture for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 3:1). Do not proceed until there is complete consumption of the UV-active aldehyde spot and the appearance of a baseline iminium/enamine intermediate.

  • Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to manage mild exotherms. Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Causality: A basic quench is mandatory to neutralize acetic acid byproducts and ensure the morpholine nitrogen is fully deprotonated for efficient organic extraction.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 1:1 Hexanes/EtOAc) to yield the pure target compound.

Reactivity and Downstream Functionalization

The inherent value of 4-((3-Bromofuran-2-yl)methyl)morpholine lies in its C-Br bond. The bromine atom at the 3-position of the furan ring is highly activated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (forming C-C bonds with boronic acids) or Buchwald-Hartwig aminations (forming C-N bonds).

G A 3-Bromofuran-2-carbaldehyde C Iminium Ion Intermediate (TLC: Aldehyde Consumed) A->C DCE, RT, 2h - H2O B Morpholine B->C D 4-((3-Bromofuran-2-yl)methyl)morpholine (Target Core) C->D NaBH(OAc)3 (1.5 eq) RT, 12h E Pd-Catalyzed C-Br Activation (Suzuki/Buchwald) D->E Boronic Acid / Amine Pd(dppf)Cl2, Base F Advanced API Intermediates E->F Functionalization

Synthesis and downstream C-Br functionalization of 4-((3-Bromofuran-2-yl)methyl)morpholine.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound are heavily utilized across various scientific domains:

  • Muscarinic Receptor Antagonists: Furan rings substituted with basic amines (such as quinuclidine or morpholine) have been extensively studied as1[1]. The furan oxygen acts as a critical hydrogen bond acceptor, while the basic nitrogen interacts via ionic bonds with conserved aspartate residues in the orthosteric binding site of muscarinic receptors.

  • Donor-Acceptor Stenhouse Adducts (DASAs): The reaction of furfural derivatives with secondary amines like morpholine is a fundamental step in designing 2[2].

  • Continuous Flow Synthesis: These morpholine-furan adducts are highly valuable intermediates in the preparation of trans-4,5-diamino-cyclopent-2-enones using3[3], showcasing their utility in green chemistry and scalable manufacturing.

References

  • Title: Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Silica-Supported Copper for the Preparation of trans-4,5-Diamino-Cyclopent-2-Enones under Continuous Flow Conditions Source: ACS Sustainable Chemistry & Engineering URL: 3

  • Title: Donor-Acceptor Stenhouse Adducts: Design and Discovery Source: UC Santa Barbara - eScholarship.org URL: 2

Sources

4-((3-Bromofuran-2-yl)methyl)morpholine (CAS 1415383-97-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators relies heavily on versatile, bifunctional building blocks. 4-((3-Bromofuran-2-yl)methyl)morpholine (CAS 1415383-97-9) represents a critical scaffold in this domain. By combining a halogenated heteroaromatic core (3-bromofuran) with a solubilizing, pharmacophoric appendage (morpholine), this molecule serves as a highly modular intermediate.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated experimental workflows. It is designed to equip drug development professionals with the mechanistic insights necessary to leverage this compound in late-stage functionalization and targeted drug design.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of a building block is essential for predicting its behavior in both synthetic workflows and biological environments. The morpholine ring introduces basicity and aqueous solubility, while the bromofuran moiety dictates its reactivity profile [1].

Table 1: Identifiers and Physicochemical Properties
Property / IdentifierValue / Description
Chemical Name 4-((3-Bromofuran-2-yl)methyl)morpholine
CAS Registry Number 1415383-97-9
MDL Number MFCD29975613
Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
SMILES Brc1ccoc1CN1CCOCC1
Topological Polar Surface Area (TPSA) 25.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Furan O, Morpholine O, Morpholine N)
Rotatable Bonds 2

Structural Significance & Pharmacophore Analysis

The architectural design of 4-((3-Bromofuran-2-yl)methyl)morpholine is not arbitrary; each functional group serves a distinct mechanistic purpose in drug discovery:

  • The Morpholine Ring (Solubility & Target Binding): Morpholine is a privileged scaffold in medicinal chemistry. It acts as a weak base (pKa ~8.3), which optimizes the pharmacokinetic profile by balancing lipophilicity and aqueous solubility. Crucially, the morpholine oxygen frequently acts as a hydrogen-bond acceptor. In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the ATP-binding hinge region.

  • The Furan Core (Bioisosterism): Furan acts as a bioisostere for phenyl or pyrrole rings. It provides a planar geometry that mimics the purine core of ATP, allowing it to intercalate into narrow hydrophobic binding pockets.

  • The C3-Bromine (Orthogonal Reactivity): Direct C-H functionalization of furan typically occurs at the highly reactive C2 or C5 positions. By pre-installing a bromine atom at the sterically hindered C3 position, chemists gain absolute regiocontrol. This halogen acts as a dedicated handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Synthetic Methodology: Reductive Amination

The most robust method for synthesizing 4-((3-Bromofuran-2-yl)methyl)morpholine is the reductive amination of 3-bromofuran-2-carbaldehyde with morpholine.

Causality & Expert Insight

The choice of reducing agent is the critical failure point in this synthesis. Sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the starting aldehyde to an alcohol. Instead, Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized [2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but sufficiently reactive to reduce the transient, highly electrophilic iminium ion intermediate. 1,2-Dichloroethane (DCE) is selected as the solvent because it is non-nucleophilic and readily dissolves the borohydride complex.

Protocol 1: Step-by-Step Synthesis
  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-bromofuran-2-carbaldehyde (1.0 equiv, 10 mmol) and morpholine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (30 mL).

  • Activation: Add glacial acetic acid (1.0 equiv) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol) to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Reaction completion should be monitored via TLC (Hexanes/Ethyl Acetate 7:3).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure product.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Once synthesized, the C3-bromine serves as the primary diversification point. The Suzuki-Miyaura cross-coupling is the industry standard for appending aryl or heteroaryl groups to this scaffold [3].

Causality & Expert Insight

The coupling of a sterically hindered 3-bromofuran requires a robust catalytic system. PdCl₂(dppf) is the optimal pre-catalyst. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle, which stabilizes the palladium center against precipitation (palladium black formation) and accelerates the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) is essential to dissolve both the organic furan derivative and the inorganic base (K₂CO₃).

Protocol 2: Step-by-Step C3-Arylation
  • Preparation: In a Schlenk tube, combine 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes. Critical step: Oxygen must be excluded to prevent the oxidation of the active Pd(0) species.

  • Catalyst Addition: Quickly add PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv, 5 mol%) under a positive stream of argon. Seal the tube.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath for 8–12 hours.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium residues. Extract the filtrate with water, dry the organic phase, and purify via chromatography.

Target Pathway Visualization: PI3K/AKT/mTOR

Derivatives of this building block are frequently deployed as kinase inhibitors. Below is a logical mapping of the PI3K/AKT/mTOR signaling cascade, illustrating exactly where morpholine-core inhibitors exert their competitive antagonism.

PI3K_Pathway RTK RTK Activation PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation PIP PIP2 to PIP3 Conversion PI3K->PIP Catalysis AKT AKT Activation PIP->AKT Membrane Recruitment mTOR mTOR Signaling AKT->mTOR Downstream Survival Inhibitor Morpholine-Core Inhibitor Inhibitor->PI3K Hinge-Binding (Inhibition)

Figure 1: PI3K/AKT/mTOR pathway demonstrating the hinge-binding inhibition mechanism of morpholine derivatives.

References

  • Murugesan, K., et al. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen". Chemical Reviews, ACS Publications. Available at:[Link][1]

  • Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]

Sources

Foreword: The Strategic Value of Bromofurans in Modern Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Substituted Bromofurans

In the landscape of heterocyclic chemistry, furan serves as a foundational scaffold found in numerous natural products and pharmacologically active molecules.[1] The introduction of a bromine atom onto this ring transforms a simple heterocycle into a versatile and powerful synthetic intermediate. The C-Br bond acts as a synthetic linchpin, enabling a vast array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions that are central to modern drug discovery and materials science.[2][3]

This guide provides a comprehensive overview of the principal strategies for synthesizing substituted bromofurans. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and the practical considerations essential for successful and scalable synthesis. The protocols described herein are presented as self-validating systems, designed to provide researchers with robust and reproducible methodologies.

Part 1: Direct Electrophilic Bromination of the Furan Nucleus

The most direct route to bromofurans involves the electrophilic aromatic substitution of a pre-existing furan ring. Furan's π-rich system makes it significantly more reactive than benzene, allowing for bromination under relatively mild conditions.[4][5]

Mechanistic Rationale & Regioselectivity

The exceptional reactivity of furan is governed by the participation of the oxygen's lone pair electrons in the aromatic system, which increases the electron density of the ring. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (the sigma complex) is better stabilized by resonance. Attack at C2 allows for the positive charge to be delocalized across three resonance structures, including a stable structure where the oxygen atom bears the positive charge. In contrast, attack at the β-position (C3) results in an intermediate with only two resonance contributors, rendering it significantly less stable.[5][6]

G Mechanism of Electrophilic Bromination at C2 cluster_resonance Resonance Structures of C2-Sigma Complex Furan Furan Furan->inv1 Attack on Bromine Br2 Br-Br Br2->inv1 SigmaComplex Sigma Complex (Resonance Stabilized) SigmaComplex->inv2 Deprotonation Product 2-Bromofuran HBr HBr inv1->SigmaComplex inv2->Product inv2->HBr Res1 [Structure 1: + charge at C3] Res2 [Structure 2: + charge at C5] Res1->Res2 <-> Res3 [Structure 3: + charge on O] Res2->Res3 <->

Caption: Electrophilic attack at C2 yields a highly stabilized sigma complex.

Key Reagents and Methodologies

While elemental bromine (Br₂) can be used, its high reactivity often leads to polybromination and sometimes ring-opening, particularly in non-polar solvents.[7][8] For controlled, large-scale synthesis, N-bromosuccinimide (NBS) is the reagent of choice due to its ease of handling as a solid and its ability to provide a slow, controlled release of electrophilic bromine.[9][10]

Common Bromination Systems:

ReagentSolventTypical PositionKey Advantages & Considerations
N-Bromosuccinimide (NBS) DMFC2Excellent for monosubstitution; scalable and safe.[9][10][11]
Bromine (Br₂) / Dioxane DioxaneC2Forms a milder complex (dioxane dibromide), reducing side reactions.
Bromine (Br₂) / DMF DMFC2, C5Can be used for mono- or di-bromination depending on stoichiometry.[12]
DBDMH N/AC2, C51,3-Dibromo-5,5-dimethylhydantoin is an efficient alternative to NBS.[13]
Synthesis of 2-Bromofuran: A Scalable Protocol

The synthesis of 2-bromofuran using NBS in DMF is a robust and widely adopted procedure that avoids complex workups.[9][10]

Experimental Protocol: Preparation of 2-Bromofuran

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve furan (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Reagent Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (0.95-1.0 eq. for monosubstitution) in anhydrous DMF. Note: Unlike many brominations, the dissolution of NBS in DMF is not significantly exothermic, enhancing safety.[10]

  • Controlled Addition: Cool the furan solution in an ice-water bath to maintain an internal temperature between 25-35°C. Add the NBS-DMF solution dropwise via the addition funnel over 40-60 minutes. The reaction is exothermic, and careful temperature control is critical to prevent the formation of polybrominated byproducts.[9][10] The solution will typically change color from brown to dark green.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature for an additional 2-4 hours. Monitor the consumption of furan by TLC or GC analysis.

  • Workup & Isolation: The key advantage of this protocol is the avoidance of a conventional liquid-liquid extraction. The product, 2-bromofuran, can be isolated directly from the reaction mixture by steam distillation.[9][10] This efficiently separates the volatile product from the high-boiling DMF solvent and succinimide byproduct.

  • Purification: Collect the distillate, separate the organic layer, dry it over anhydrous MgSO₄, and purify by fractional distillation to yield pure 2-bromofuran (typical yields: 65-75%).[10]

Synthesis of 3-Bromofuran and Dibromofurans
  • 3-Bromofuran: Direct bromination is not a viable route to 3-bromofuran due to the strong α-directing nature of the oxygen atom. Its synthesis requires more sophisticated, multi-step strategies. A notable approach involves a Diels-Alder reaction of furan to temporarily block the reactive α-positions, followed by bromination and a retro-Diels-Alder reaction to release the 3-bromofuran.[14] Another method is the ortho-metalation of 3,4-dibromofuran followed by quenching.[14]

  • 2,5-Dibromofuran: This isomer is readily prepared by reacting furan with two molar equivalents of bromine in DMF.[12]

  • 2,4-Dibromofuran: Achieving this substitution pattern is challenging. A directed synthesis is necessary, often starting with 3-bromofuran, which is then lithiated at the more acidic C2 position and subsequently quenched with a bromine source like NBS.[15]

Part 2: Cyclization Strategies for Complex Bromofurans

For highly substituted or fused bromofuran systems, building the ring from acyclic or carbocyclic precursors is often more efficient than functionalizing a simple furan.

[3+2] Cyclization/Bromination/Elimination

This strategy allows for the synthesis of highly functionalized furans. The process begins with a [3+2] cyclization to form a 2-alkylidenetetrahydrofuran intermediate. This intermediate is then subjected to bromination with NBS, which can result in mono- or di-bromination at the 3-position. Subsequent elimination using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) generates the aromatic furan ring. This method is particularly valuable for creating 3-bromofurans, which are otherwise difficult to access.[16]

Mg-Mediated Dibromocyclopropanation and Rearrangement

This elegant two-step sequence converts alkylidenecycloalkanones into fused bromofurans.[17]

  • Dibromocyclopropanation: The starting enone is treated with bromoform and magnesium metal. This proceeds via a Michael addition followed by an intramolecular cyclization to form a dibromocyclopropane adduct.[17]

  • Rearrangement: The isolated cyclopropane is then treated with acidic alumina, which mediates a regioselective ring expansion (a Cloke-Wilson rearrangement) to furnish the final fused 2-aryl-3-bromofuran product.[17]

Part 3: Bromofurans as Precursors in Cross-Coupling Reactions

The true synthetic power of bromofurans is realized when they are used as electrophilic partners in metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of C-C and C-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[2][3][18]

Overview of Key Cross-Coupling Reactions

The bromine atom on the furan ring serves as an excellent handle for reactions like Suzuki-Miyaura, Sonogashira, and Negishi couplings. Palladium catalysis is most common, and the general catalytic cycle involves oxidative addition of the bromofuran to the Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3][19]

G Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Coupling_Intermediate R-Pd(II)L₂(R') Transmetal->Coupling_Intermediate RedElim Reductive Elimination Coupling_Intermediate->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Bromofuran R-Br (Bromofuran) Bromofuran->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a bromofuran.

Practical Application: Synthesis of 2-Arylfurans

2-Arylfurans are common structural motifs in bioactive compounds. A reliable method for their synthesis is the Suzuki coupling of 2-bromofuran with various arylboronic acids.[9][11]

Experimental Protocol: Suzuki Coupling of 2-Bromofuran

  • Reagent Assembly: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 eq.), a base such as K₂CO₃ or K₃PO₄ (2.5 eq.), and the palladium catalyst [e.g., PdCl₂(PPh₃)₂ (2 mol%)].

  • Solvent and Substrate Addition: Add a degassed solvent system, typically DMF/H₂O (3:1).[11] Finally, add the 2-bromofuran (1.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylfuran. Moderate to good yields are typically obtained.[10][11]

Table of Representative Suzuki-Miyaura Couplings with Bromofurans:

BromofuranCoupling PartnerCatalyst / BaseYield (%)Reference
2-BromofuranPhenylboronic acidPdCl₂(PPh₃)₂ / K₂CO₃~80%[11]
2-Bromofuran4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ / K₂CO₃~75%[11]
3-BromofuranAryl Bromides (C-H Arylation)Pd(OAc)₂ / KOAcVaries[20]
N-(4-bromophenyl)furan-2-carboxamideVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄43-83%[21]

Part 4: Troubleshooting and Key Considerations

  • Controlling Polybromination: The high reactivity of the furan ring is a double-edged sword. To avoid the formation of di- and tri-brominated species, it is crucial to use precise stoichiometry (≤1.0 equivalent of brominating agent), maintain low reaction temperatures, and ensure slow, controlled addition of the reagent.[15]

  • Ring Instability: Furan is sensitive to strong acids, which can cause polymerization or ring-opening.[15] Therefore, bromination methods that generate acidic byproducts (like HBr from Br₂) should be buffered or performed in solvents that can mitigate this effect.

  • Regiochemical Control: As discussed, synthesizing β-bromofurans (3-bromo or 4-bromo) requires strategic planning, as direct electrophilic substitution is not an option. Methods involving blocking groups, directed ortho-metalation, or total synthesis are necessary to achieve these substitution patterns.[14][15][16]

Conclusion

The synthesis of substituted bromofurans is a mature yet evolving field. For simple α-brominated systems, direct electrophilic bromination with reagents like NBS offers a scalable and efficient path. For more complex or β-substituted isomers, a range of powerful cyclization and directed functionalization strategies are available. The true value of these compounds lies in their role as versatile intermediates, readily participating in a host of cross-coupling reactions to build molecular complexity. A thorough understanding of the underlying mechanisms and careful control over reaction conditions are paramount to harnessing the full synthetic potential of these invaluable heterocyclic building blocks.

References

  • Wikipedia. 3-Bromofuran. [Link]

  • ResearchGate. ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

  • Taylor & Francis Online. Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

  • Semantic Scholar. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. [Link]

  • Royal Society of Chemistry. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • ACS Publications. Synthesis of Fused Bromofurans via Mg-Mediated Dibromocyclopropanation of Cycloalkanone-Derived Chalcones and Cloke–Wilson Rearrangement. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 2-Bromofuran in Pharmaceutical Synthesis. [Link]

  • CORA. Synthesis and reactivity of dihalofuranones. [Link]

  • ResearchGate. Synthesis of Functionalized Furans Based on a ′[3 + 2] Cyclization/Bromination/Elimination′ Strategy. [Link]

  • National Center for Biotechnology Information. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]

  • Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • ACS Publications. Synthesis of Highly Functionalized Furanones via Aldol Reaction of 3-Silyloxyfurans. [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • Royal Society of Chemistry. Some Analytical Methods Applicable to Furan and its Derivatives. [Link]

  • Canadian Science Publishing. On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. [Link]

  • National Center for Biotechnology Information. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Link]

  • Chegg. Solved Q4. Furan undergoes electrophilic aromatic. [Link]

  • ACS Publications. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. [Link]

  • ResearchGate. (PDF) Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Link]

  • PubMed. Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide. [Link]

  • PubMed. Synthesis and Synthetic Application of Chloro- and Bromofuroxans. [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • PubMed. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • MDPI. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]

  • ResearchGate. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]

  • Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

Sources

The Pharmacological Versatility of Furan-Containing Compounds: A Technical Whitepaper on Scaffold-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties—specifically its capacity for both polar and non-polar interactions, hydrogen bonding, and π–π stacking—make it an ideal bioisostere for phenyl or thiophene rings. This structural versatility allows for the precise tuning of pharmacokinetic and pharmacodynamic profiles, driving its widespread application across antimicrobial, anticancer, and neuroprotective drug discovery pipelines1[1]. As an Application Scientist, I have structured this guide to bridge the gap between structural chemistry and functional biology, providing actionable insights and validated protocols for researchers engineering the next generation of furan-based therapeutics.

Mechanistic Foundations of Furan Bioactivity
1. Antimicrobial Action via Reductive Activation

Nitrofurans, a prominent class of furan derivatives, exhibit potent antibacterial activity. The mechanism is predicated on the enzymatic reduction of the nitro group on the furan ring by bacterial flavoproteins. This bioactivation generates highly reactive intermediates that indiscriminately cross-link bacterial DNA and ribosomal proteins, precipitating lethal cellular damage. The furan ring itself acts as a critical electron-transfer scaffold, ensuring the precise spatial positioning required for this reductive activation2[2].

G A Nitrofuran Prodrug B Bacterial Flavoproteins (Reductive Activation) A->B C Reactive Intermediates B->C D DNA Cross-linking C->D E Ribosomal Damage C->E F Bacterial Cell Death D->F E->F

Nitrofuran bioactivation pathway leading to bacterial cell death.

2. Anticancer Activity via Kinase Inhibition and Apoptosis

In oncology, benzofuran derivatives and furan-based hybrids have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2, MCF-7, A549). A primary mechanism of action involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. By binding to the ATP-binding pocket of PI3K, furan derivatives block the downstream phosphorylation of Akt, thereby halting tumor proliferation, inducing cell cycle arrest, and triggering apoptosis3[3]. Furthermore, hybrid molecules like benzofuran-oxadiazoles exhibit synergistic antiproliferative effects, outperforming standard chemotherapeutics like crizotinib in specific in vitro models4[4].

G A Benzofuran Derivative B PI3K Enzyme A->B Inhibits C Akt Phosphorylation B->C Blocked E Apoptosis Induction B->E Promotes F Cell Cycle Arrest B->F Promotes D mTOR Activation C->D Blocked

Mechanism of PI3K/Akt/mTOR pathway inhibition by benzofuran derivatives.

3. Neuroprotective and Anti-inflammatory Potential

Emerging research highlights the neuroprotective capacity of furan-containing compounds. By scavenging free radicals and mitigating oxidative stress, these molecules address core drivers of neurodegeneration. Additionally, furan derivatives modulate inflammatory pathways, reducing neuroinflammation and supporting synaptic function, presenting a novel therapeutic avenue for Alzheimer's and Parkinson's diseases5[5].

Quantitative Benchmarks of Furan Bioactivity

To contextualize the pharmacological potency of furan derivatives, the following table synthesizes quantitative efficacy data from recent structural-activity relationship (SAR) studies.

Compound ClassTarget / Disease ModelBiological AssayEfficacy MetricKey Finding
Benzofuran-Thiazole Hybrids HePG2, MCF-7, Hela, PC3MTT Cytotoxicity AssayIC50: 4.00 – 16.72 μMOutperformed Doxorubicin in specific cell lines due to enhanced PI3K inhibition.
Benzofuran-Oxadiazoles A549 Lung CancerCell Viability AssayIC50: 6.3 ± 0.7 μMDemonstrated superior potency compared to Crizotinib (IC50 8.54 μM).
Nitrofuran Analogues S. aureus, E. coliBroth MicrodilutionMIC: ≤ 1.0 μg/mLHigh affinity for bacterial flavoproteins; minimal cross-resistance observed.
Carbamothioyl-furan-2-carboxamides HepG2 Liver CancerCell Viability AssayViability: 29.33% at 100 μg/mLSignificant antiproliferative activity driven by intra-molecular hydrogen bonding.
Self-Validating Experimental Protocols

Robust drug discovery relies on self-validating experimental designs. The following methodologies are engineered to eliminate false positives and ensure mechanistic fidelity when screening novel furan derivatives.

Protocol 1: Colorimetric Minimum Inhibitory Concentration (MIC) Assay

Causality Check: Traditional turbidity-based MIC assays are often confounded by the inherent coloration of many synthetic furan derivatives. Utilizing resazurin (Alamar Blue) as a metabolic indicator provides an objective, colorimetric readout (blue to pink) that directly correlates with bacterial viability, bypassing optical interference.

Step-by-Step Methodology:

  • Preparation: Dissolve the furan derivative in DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent vehicle-induced toxicity.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth to achieve a concentration gradient (e.g., 128 μg/mL down to 0.25 μg/mL).

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 MacFarland standard and dilute 1:100. Add 50 μL of the inoculum to each well.

  • Self-Validation Controls:

    • Positive Control: Ampicillin or Nitrofurantoin (validates strain susceptibility).

    • Negative Control: 1% DMSO in broth (validates vehicle non-toxicity).

    • Sterility Control: Uninoculated broth.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the furan derivative that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).

Protocol 2: Target Engagement Validation via PI3K Enzymatic Inhibition Assay

Causality Check: While cellular cytotoxicity assays (like MTT) confirm phenotypic death, they do not confirm the mechanism. This protocol isolates the PI3K enzyme to prove direct target engagement by the benzofuran derivative before advancing to cellular Akt phosphorylation western blots.

Step-by-Step Methodology:

  • Reagent Assembly: Utilize a competitive homogeneous time-resolved fluorescence (HTRF) PI3K assay kit. Prepare the PI3K enzyme (e.g., PI3Kα), PIP2 substrate, and ATP in the designated kinase buffer.

  • Compound Incubation: Pre-incubate the recombinant PI3K enzyme with varying concentrations of the furan derivative (0.1 nM to 10 μM) in a 384-well microplate for 15 minutes at room temperature. This allows for steady-state binding.

  • Reaction Initiation: Add the PIP2/ATP mixture to initiate the kinase reaction. Incubate for 30 minutes.

  • Detection: Add the HTRF detection reagents (cryptate-labeled anti-PIP3 antibody and XL665-labeled PIP3 tracer). The furan derivative's inhibition of PI3K prevents the conversion of PIP2 to PIP3, resulting in a high FRET signal (tracer binds the antibody).

  • Self-Validation Controls: Include Wortmannin (a known irreversible PI3K inhibitor) to define the maximum inhibition baseline.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the FRET emission ratio (665 nm / 620 nm).

References
  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study Source: PubMed Central (PMC) URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: PubMed URL: [Link]

  • Title: Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles... Source: MDPI URL: [Link]

Sources

The Strategic Pivot: A Technical Guide to Exploring the Chemical Space of 3-Bromofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan ring is a cornerstone of many biologically active molecules and functional materials. Among its substituted variants, 3-bromofuran emerges as a particularly versatile and strategic building block. The C3 bromine atom, while deactivating the furan ring towards classical electrophilic substitution, unlocks a rich and diverse chemical space through modern synthetic methodologies. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-bromofuran, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices, provide field-proven protocols, and showcase the power of this heterocyclic scaffold in constructing complex molecular architectures.

The Significance of the Furan Scaffold and the Role of the 3-Bromo Substituent

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The introduction of a bromine atom at the 3-position of the furan ring profoundly alters its reactivity profile. While the electron-withdrawing nature of bromine diminishes the electron density of the ring, making it less susceptible to electrophilic attack, it provides a reactive handle for a multitude of powerful transformations, most notably metal-catalyzed cross-coupling reactions and lithium-halogen exchange. This allows for the precise and controlled introduction of a wide range of substituents at the C3 position, a feat that is often challenging to achieve with unsubstituted furan.

Synthesis of the Keystone: Accessing 3-Bromofuran

A reliable and scalable synthesis of the starting material is paramount for any synthetic exploration. Several methods for the preparation of 3-bromofuran have been reported, each with its own advantages and limitations.

Traditional Approaches: From Furoic Acid and Dibromofurans

Historically, 3-bromofuran was first obtained as a minor byproduct from the reaction of 3-bromofuroic acid with calcium hydroxide.[1] A more deliberate and higher-yielding synthesis was later developed from 3,4-dibromofuran via ortho-metalation with butyllithium.[1] These methods, while foundational, often involve multiple steps or require specialized starting materials.

Modern Synthetic Routes: Efficiency and Scalability

More contemporary methods offer improved efficiency and scalability. A common approach involves the electrophilic bromination of furan, though this can lead to mixtures of products due to the high reactivity of the furan ring.[2] Careful control of reaction conditions, such as the choice of brominating agent and solvent, is crucial to favor the formation of the 3-bromo isomer.[2]

A notable and efficient synthesis involves a Diels-Alder/retro-Diels-Alder strategy.[1] This approach temporarily masks the furan's diene reactivity, allowing for selective bromination, followed by a retro-Diels-Alder reaction to regenerate the aromatic furan ring with the desired 3-bromo substitution pattern.

Another modern approach utilizes alkali metals as catalysts for the bromination of furan, often employing perchlorates as the bromine source.[2] This method boasts advantages such as lower reaction temperatures, shorter reaction times, and high yields.[2]

Unlocking the Chemical Space: Key Reactions of 3-Bromofuran

The true synthetic utility of 3-bromofuran lies in its diverse reactivity, which allows for the construction of a vast library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 3-bromofuran. These reactions enable the formation of C-C bonds with a wide range of coupling partners, leading to the synthesis of complex aryl, vinyl, and alkynyl furans.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust and widely used method for the arylation of 3-bromofuran. The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromofuran

  • Materials: 3-Bromofuran, Arylboronic acid (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents), Solvent (e.g., Toluene/Ethanol/Water, Dioxane).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromofuran (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

    • Add the base (2.0 mmol) and the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene/Ethanol/Water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3][4]

Table 1: Representative Examples of Suzuki-Miyaura Coupling with 3-Bromofuran

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂/Ph₃PK₃PO₄·H₂ODioxane1001285
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O85492
3-Thienylboronic acidHerrmann's catalystK₂CO₃Toluene110678

Data compiled from representative procedures.[5][6]

The Stille coupling utilizes an organostannane reagent as the coupling partner. A key advantage of the Stille reaction is the stability of organotin compounds to air and moisture.[7] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[7]

Experimental Protocol: Stille Coupling of 3-Bromofuran

  • Materials: 3-Bromofuran, Organostannane (e.g., tributyl(aryl)tin, 1.1 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Solvent (e.g., Toluene, DMF).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve 3-bromofuran (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous, degassed solvent (10 mL).

    • Add the palladium catalyst (0.03 mmol).

    • Heat the reaction mixture to 100-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and dilute with an organic solvent.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[8]

The Sonogashira coupling is a powerful method for the synthesis of 3-alkynylfurans, which are valuable intermediates in organic synthesis. This reaction involves the coupling of a terminal alkyne with 3-bromofuran in the presence of a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of 3-Bromofuran

  • Materials: 3-Bromofuran, Terminal alkyne (1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Amine base (e.g., triethylamine, diisopropylamine, 2 equivalents), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.03 mmol) and copper(I) iodide (0.02 mmol).

    • Add the degassed solvent (10 mL), 3-bromofuran (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine base (2.0 mmol).

    • Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or GC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the product by column chromatography.[3]

dot

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds 3-Bromofuran 3-Bromofuran Suzuki Suzuki-Miyaura (Ar-B(OH)₂) 3-Bromofuran->Suzuki Pd Catalyst, Base Stille Stille (Ar-SnBu₃) 3-Bromofuran->Stille Pd Catalyst Sonogashira Sonogashira (R-C≡CH) 3-Bromofuran->Sonogashira Pd/Cu Catalysts, Base ArylFuran 3-Arylfuran Suzuki->ArylFuran Stille->ArylFuran AlkynylFuran 3-Alkynylfuran Sonogashira->AlkynylFuran

Caption: Palladium-Catalyzed Cross-Coupling of 3-Bromofuran.

Lithiation and Trapping: Accessing Diverse Functionality

Lithium-halogen exchange of 3-bromofuran provides a powerful route to the corresponding 3-furyllithium species. This highly reactive intermediate can then be trapped with a wide variety of electrophiles, allowing for the introduction of a diverse range of functional groups at the C3 position.

Experimental Protocol: Lithiation of 3-Bromofuran and Trapping with an Electrophile

  • Materials: 3-Bromofuran, Organolithium reagent (e.g., n-butyllithium, 1.1 equivalents), Anhydrous solvent (e.g., THF, diethyl ether), Electrophile (e.g., aldehyde, ketone, CO₂, DMF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

    • Add 3-bromofuran (1.0 equivalent) to the cooled THF.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.[9]

    • Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography.[9][10]

dot

Lithiation_Trapping_Workflow cluster_electrophiles Electrophilic Trapping cluster_products Functionalized Furan Products Start 3-Bromofuran Lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) Start->Lithiation Intermediate 3-Furyllithium (Nucleophilic Intermediate) Lithiation->Intermediate Aldehyde Aldehyde (RCHO) Intermediate->Aldehyde Ketone Ketone (R₂CO) Intermediate->Ketone CO2 Carbon Dioxide (CO₂) Intermediate->CO2 DMF DMF Intermediate->DMF Alcohol 3-Furylcarbinol Aldehyde->Alcohol Ketone->Alcohol CarboxylicAcid Furan-3-carboxylic acid CO2->CarboxylicAcid Aldehyde_prod Furan-3-carbaldehyde DMF->Aldehyde_prod

Caption: Lithiation and Trapping of 3-Bromofuran.

Applications in Drug Discovery and Natural Product Synthesis

The versatility of 3-bromofuran has made it a valuable starting material in the synthesis of numerous biologically active compounds.

  • Total Synthesis of (+)Cacospongionolide B: This marine sesterterpene, known for its anti-inflammatory properties, was synthesized using 3-bromofuran as a key starting material.[1]

  • Synthesis of Rosefuran: This fragrant compound, a component of rose oil and an insect sex attractant, was synthesized from 3-bromofuran. The synthesis involved the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by reaction with iodomethane and n-butyllithium.[1]

  • Synthesis of (-)-Neothiobinupharidine: This bioactive alkaloid was synthesized in an eight-step sequence employing two molecules of 3-bromofuran.[1]

  • Synthesis of Salvinorin A: A key step in the total synthesis of this potent hallucinogen involved the use of 3-bromofuran as a reactant.[1]

The 3-substituted furan motif is also prevalent in a range of therapeutic agents, including chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[1]

Exploring the Frontier: 3-Bromofuran Derivatives in Materials Science

The unique electronic properties of the furan ring make it an attractive component for advanced materials. 3-Bromofuran serves as a key monomer for the synthesis of novel conjugated polymers and materials for organic electronics.

  • Conducting Polymers: Polymerization of 3-bromofuran derivatives can lead to conjugated polyfurans. These materials are of interest for their potential semiconducting properties, which could be harnessed in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[10] The bromine atoms on the polymer backbone can also serve as handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.[10]

  • Organic Light-Emitting Diodes (OLEDs): Furan-containing compounds are being explored for their potential in OLEDs. 3-Bromofuran can be used to synthesize molecules that act as charge transport materials or emitters in these devices, contributing to improved efficiency and stability.[7][11]

Conclusion

3-Bromofuran is far more than a simple halogenated heterocycle; it is a strategic linchpin in modern organic synthesis. Its unique reactivity profile, unlocked through a suite of powerful synthetic transformations, provides access to a vast and diverse chemical space. From the intricate architectures of natural products to the ordered assemblies of functional materials, 3-bromofuran derivatives continue to push the boundaries of what is synthetically achievable. This guide has provided a comprehensive overview of the core principles and practical methodologies for working with this versatile building block, empowering researchers to harness its full potential in their scientific endeavors.

References

  • A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. (2025). Benchchem.
  • 3-Bromofuran. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to Synthesize 3-Bromofuran: A Comprehensive Guide. (2023, August 20). Guidechem.
  • Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis. (2025). Benchchem.
  • Application Notes and Protocols for 2,4-Dibromofuran in Suzuki-Miyaura Cross-Coupling Reactions. (2025). Benchchem.
  • Stille Coupling. (n.d.). Organic Synthesis.
  • Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. (n.d.). Journal of Organic Chemistry.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005, July 28). The Journal of Organic Chemistry.
  • 3-BROMO-2-FORMYLFURAN synthesis. (n.d.). Chemicalbook.
  • Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. (n.d.).
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Total Synthesis of Biologically Active Natural Products. (2008, May 21). Journal of the American Chemical Society.
  • 3-Bromofuran 97 22037-28-1. (n.d.). Sigma-Aldrich.
  • 3-Bromofuran | 22037-28-1. (2023, March 30). J&K Scientific.
  • Trapping of Transient Thienyllithiums Generated by Deprotonation of 2,3- or 2,5-Dibromothiophene in a Flow Microreactor. (n.d.).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Application Notes and Protocols for the Stille Coupling of 3-Bromoselenophene with Organostannanes. (2025). Benchchem.
  • Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. (n.d.). RSC Publishing.
  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Total synthesis of natural products containing benzofuran rings. (n.d.). RSC Publishing.
  • π‐Conjugated Furan‐Based Polymers. (n.d.).
  • Org. Synth. 2011, 88, 197. (n.d.).
  • Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (2025). Benchchem.
  • Exploring the Properties of Organometallic Lactone-Containing Poly(benzofuran-co-arylacetic Acid): Traditional Synthesis Versus Mechanosynthesis. (2025, September 17). PMC.
  • Electron blocking materials based on dimethyl-dihydrobenzofuran derivatives for highly efficient and long-lifetime blue fluorescent organic light-emitting diodes. (n.d.).
  • Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. (2025). Benchchem.
  • Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs)
  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Deriv
  • Triarylborane-Based Materials for OLED Applic

Sources

The Stability Paradox of Brominated Furan Rings: From Environmental Persistence to Synthetic Lability

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary

The brominated furan ring presents a fascinating chemical dichotomy. In environmental and toxicological chemistry, polybrominated dibenzofurans (PBDFs) are highly stable, recalcitrant organic pollutants. Conversely, in the realm of pharmaceutical synthesis, simple monobromofurans (such as 2-bromofuran and 3-bromofuran) are notoriously labile, requiring stringent stabilization protocols to prevent rapid degradation. As a Senior Application Scientist, understanding the mechanistic underpinnings of this stability-degradation mismatch is critical—whether you are designing remediation strategies for environmental toxins or optimizing synthetic routes for novel therapeutics.

Structural Dynamics: The Stability-Degradation Mismatch

The core stability of a furan ring depends heavily on its degree of conjugation and the electronic effects of its substituents.

When heavily brominated and fused to adjacent benzene rings (as seen in PBDFs), the structural system becomes highly conjugated. The extended pi-electron cloud and the steric shielding provided by multiple heavy bromine atoms create a deep thermodynamic sink, rendering these molecules extremely stable against further oxidation or hydrolysis[1].

In stark contrast, isolated monobromofurans lack this extended conjugation. The electron-withdrawing nature of a single bromine atom polarizes the electron-rich furan ring, making it highly susceptible to electrophilic attack, nucleophilic substitution, and acid-catalyzed ring opening[2]. This inherent lability dictates the rigorous handling requirements observed in drug discovery workflows.

Environmental Context: Formation and Degradation of PBDFs

Polybrominated dibenzofurans (PBDFs) are rarely manufactured intentionally; rather, they are the persistent degradation products of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants[1].

The Mechanistic Pathway

The conversion of PBDEs to PBDFs is driven by high-energy triggers, specifically UV photolysis or thermal oxidation (typically between 700–850 °C)[3].

  • Radical Initiation: The process begins with the homolytic cleavage of an ortho-bromine atom from the PBDE precursor, generating a highly reactive ortho-bromophenoxy (o-BPhxy) radical[3].

  • Bimolecular Coupling: These radicals undergo bimolecular coupling (primarily via O/o-C or o-C/o-C pathways) to form transient pre-PBDF adducts[3].

  • Ring Closure: The final cyclization step requires significant activation energy (ranging from 97.2 to 180.2 kJ/mol depending on the specific isomer)[3]. Once this energy barrier is overcome, the resulting PBDF ring is thermodynamically locked, resisting further degradation and accumulating in the environment[4].

PBDF_Pathway PBDE PBDEs (Flame Retardants) UV_Heat UV Photolysis / Thermal Oxidation PBDE->UV_Heat Radical o-BPhxy Radical Intermediate UV_Heat->Radical Loss of ortho-Br PrePBDF Pre-PBDF Adducts Radical->PrePBDF o-C/o-C Coupling PBDF PBDFs (Persistent Toxins) PrePBDF->PBDF Ring Closure (Ea ~97-180 kJ/mol) Degradation Mineralization (Highly Resistant) PBDF->Degradation Extended UV/Heat

Pathway of PBDE degradation into persistent PBDFs via UV/thermal oxidation.

Pharmaceutical Context: Lability of Monobromofurans

In drug development, 2-bromofuran and 3-bromofuran are indispensable building blocks for the synthesis of complex pharmaceutical heterocycles[2][5]. However, their instability requires precision engineering of the chemical environment.

The Causality of Degradation and Stabilization

The primary degradation pathway for monobromofurans is hydrolytic debromination. Trace ambient moisture reacts with the labile C-Br bond, releasing hydrobromic acid (HBr). Because the furan oxygen is highly sensitive to acidic protons, the generated HBr autocatalytically attacks the ether linkage, leading to rapid ring-opening and the formation of intractable black polymers[6].

To break this autocatalytic loop, commercial 2-bromofuran is intentionally stabilized with calcium oxide (CaO)[5]. CaO acts as an irreversible, basic scavenger: it actively consumes both trace moisture and any generated HBr, thereby protecting the furan ring from acid-catalyzed destruction. Furthermore, thermal instability dictates that these compounds must be subjected to strict cold-chain processing (-20°C) to kinetically suppress the initial hydrolysis step[6].

Bromofuran_Workflow Storage Cold-Chain Storage (-20°C) with CaO Stabilizer Prep Purification via Short-Path Distillation Storage->Prep Prevent Hydrolysis Reaction Regioselective Metalation (NaHMDS, -78°C) Prep->Reaction Maintain Anhydrous State Coupling Suzuki-Miyaura Cross-Coupling Reaction->Coupling Directing Effect of Br Product Stable Functionalized Heterocycle Coupling->Product Yield > 85%

Workflow for the stabilization and regioselective functionalization of 3-bromofuran.

Quantitative Data: Stability Parameters

To effectively design experiments, researchers must account for the vastly different kinetic and thermodynamic profiles of these compounds.

Compound ClassRepresentative MoleculePrimary Degradation TriggerActivation Energy / TempStabilization Strategy
Polybrominated Dibenzofurans 2,3,7,8-TBDFExtended UV / Extreme Heat97.2 - 180.2 kJ/mol (Formation)N/A (Thermodynamically stable)
Monobromofurans 2-BromofuranMoisture, Acid, Ambient HeatRapid degradation at >25°CCaO addition, -20°C Storage
Monobromofurans 3-BromofuranNucleophiles, OxidationDecomposes near BP (102°C)Cold-chain, Inert Gas Purge

Self-Validating Experimental Protocols

Protocol A: Controlled Photolytic Degradation Assay for PBDF Precursors

Objective: Monitor the kinetic conversion of PBDEs to PBDFs under simulated environmental UV exposure. Causality & Validation: This protocol utilizes an internal standard spiked at the moment of sampling to self-validate against matrix suppression effects during mass spectrometry.

  • Preparation: Dissolve the PBDE standard in an optically transparent, inert solvent (e.g., anhydrous hexane) to prevent solvent-mediated radical quenching.

  • Irradiation: Place the solution in a quartz reactor and irradiate using a controlled UV photoreactor (300 nm) to simulate solar exposure[1].

  • Self-Validating Sampling: Aliquot 1 mL samples at 10-minute intervals. Immediately spike each aliquot with 10 ng of a 13 C-labeled PBDF internal standard. This ensures that any subsequent loss of signal during analysis is definitively attributed to the instrument matrix rather than ongoing degradation.

  • Analysis: Analyze via GC-HRMS (Gas Chromatography-High Resolution Mass Spectrometry) to quantify the exponential decay of PBDE and the corresponding appearance of PBDF congeners[1].

Protocol B: Regioselective Functionalization of 3-Bromofuran

Objective: Synthesize stable C2-functionalized derivatives from highly labile 3-bromofuran for drug discovery. Causality & Validation: The electron-withdrawing bromo group directs metalation exclusively to the adjacent C2 position[2]. The protocol uses a visual temperature-validation check to ensure the furan ring remains intact.

  • Purification: Purify 3-bromofuran via short-path distillation over CaO immediately prior to use. This strips away polymeric impurities and trace HBr[5].

  • Metalation Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 3-bromofuran in anhydrous THF and cool strictly to -78°C.

  • Deprotonation: Dropwise add 1.1 equivalents of NaHMDS.

    • Self-Validating Step: The reaction mixture must remain pale yellow. If the solution rapidly darkens to brown or black, it indicates a failure in temperature control or moisture ingress, resulting in premature ring-opening. Discard and restart if darkening occurs.

  • Electrophilic Quench: Introduce the desired electrophile (e.g., an aryl borate) to trap the C2-anion.

  • Isolation: Slowly warm the flask to room temperature, quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify the now-stabilized heterocycle via silica gel chromatography[6].

References

  • Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans Source: Stockholm Convention URL:[Link]

  • Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) Source: PubMed (National Institutes of Health) URL:[Link]

  • Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS Source: ResearchGate URL:[Link]

  • Relative potency ranges of PXDDs, PXDFs, and dl-PXBs compiled from in vitro and in vivo studies Source: ResearchGate URL:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Bespoke Analytical Strategy

In modern drug discovery, the morpholine scaffold is a privileged structure, integral to a multitude of approved therapeutics due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The synthesis of novel morpholine derivatives, however, represents only the first step in a long and rigorous journey. The true value of a newly synthesized molecule is unlocked only through its unambiguous structural confirmation and characterization. This is not a mere procedural checkpoint; it is the foundational bedrock upon which all subsequent biological, toxicological, and clinical data are built.

This guide eschews a one-size-fits-all template. Instead, it presents an integrated, logic-driven strategy for the spectroscopic analysis of novel morpholine derivatives. As a Senior Application Scientist, my experience dictates that an analytical workflow must be a self-validating system, where each technique provides a piece of a larger puzzle, and the pieces must fit together seamlessly. We will explore not just the "how" of running an experiment, but the "why" behind the chosen sequence and the causal links between experimental choices and the quality of data obtained. The objective is to build a comprehensive and irrefutable analytical data package that ensures the identity, purity, and structural integrity of your novel compound, satisfying the stringent requirements of pharmaceutical development.[1][2]

The Integrated Spectroscopic Workflow: A Multi-Pronged Approach

The characterization of a novel chemical entity is an iterative process of hypothesis and confirmation. No single technique can provide a complete picture. Our strategy relies on the synergistic application of four core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The workflow is designed to move from broad structural elucidation to fine-detail confirmation.

G cluster_0 Phase 1: Primary Structural Elucidation cluster_1 Phase 2: Functional Group & Electronic Confirmation cluster_2 Phase 3: Final Confirmation & Validation Purity Initial Purity Assessment (e.g., LC-MS, TLC) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purity->MS NMR NMR Spectroscopy (1D & 2D) Elucidate Carbon-Hydrogen Framework MS->NMR IR FT-IR Spectroscopy Identify Key Functional Groups NMR->IR UV UV-Vis Spectroscopy Analyze Electronic Transitions & Conjugation IR->UV Confirm Integrated Data Analysis Structure Confirmation UV->Confirm Validate Method Validation (as per ICH Q2(R1)) Ensure Reliability for QC Confirm->Validate

Caption: An integrated workflow for the spectroscopic characterization of novel compounds.

This workflow ensures that the molecular weight determined by MS is consistent with the detailed structural map provided by NMR. The functional groups proposed from the NMR data are then confirmed by the characteristic vibrational frequencies in the FT-IR spectrum. Finally, the electronic properties suggested by the structure are verified by UV-Vis spectroscopy.

Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For morpholine derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Insights: Interpreting the Morpholine Signature

The morpholine ring typically adopts a chair conformation at room temperature.[4] This leads to a characteristic set of signals:

  • ¹H NMR: The methylene protons adjacent to the electronegative oxygen atom (H-2, H-6) are deshielded and appear downfield compared to the protons adjacent to the nitrogen (H-3, H-5).[4][5] The substitution on the nitrogen atom significantly influences the chemical shifts of the adjacent methylene protons; electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift.[4] The signals often appear as complex multiplets that resemble triplets due to the fixed chair conformation.[6][7]

  • ¹³C NMR: Due to the ring's symmetry in unsubstituted morpholine, only two signals are typically observed.[4] The carbons bonded to oxygen (C-2, C-6) resonate downfield (around 67-68 ppm) compared to the carbons bonded to nitrogen (C-3, C-5), which appear further upfield (around 45-48 ppm).[4][8][9]

Table 1: Representative NMR Data for the Morpholine Ring

Nucleus Position Typical Chemical Shift (δ, ppm) Rationale for Shift
¹H H-2, H-6 ~3.6 - 3.9 Deshielded by adjacent electronegative oxygen atom.[4][10]
¹H H-3, H-5 ~2.8 - 3.2 Less deshielded than H-2/H-6. Highly sensitive to N-substituent.[4][10]
¹³C C-2, C-6 ~66 - 68 Deshielded by adjacent oxygen atom.[4][8]
¹³C C-3, C-5 ~45 - 48 Less deshielded. Highly sensitive to N-substituent.[4][8]

Note: Data are approximate and can vary based on solvent, concentration, and substitution.[4]

Trustworthy Protocol: Sample Preparation and Acquisition for ¹H and ¹³C NMR

A robust protocol is essential for reproducible, high-quality data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the novel morpholine derivative into a clean, dry NMR tube.

    • Add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the tube and gently invert to dissolve the sample completely. A brief sonication may be necessary for less soluble compounds.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A 90° pulse angle and a longer relaxation delay may be needed, especially for quaternary carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.[11][12]

    • For Complex Structures: If 1D spectra are ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to map H-C correlations are required.[11][12]

  • Data Processing:

    • Apply Fourier transformation to the acquired FID (Free Induction Decay).

    • Phase and baseline correct the spectrum to obtain a clean, interpretable result.[4]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Molecular Weight and Formula: Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through high-resolution instruments, its elemental composition.[13] The fragmentation pattern offers corroborating evidence for the structure elucidated by NMR.

Expertise & Insights: Fragmentation of Morpholine Derivatives

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion (M⁺ or [M+H]⁺) is formed.[13] Due to the presence of an odd number of nitrogen atoms, a pure morpholine derivative will have an odd nominal molecular weight, a principle known as the Nitrogen Rule .[14]

Common fragmentation pathways for the morpholine ring involve cleavage alpha to the nitrogen or oxygen atoms, leading to characteristic fragment ions. The loss of ethylene oxide or other small neutral molecules is frequently observed.[15][16] Analyzing these fragments helps piece together the molecule's structure.[13]

Trustworthy Protocol: Sample Preparation for ESI-MS
  • Solution Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Infusion: The solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is strongly recommended to obtain an accurate mass, which can be used to predict the molecular formula.

Functional Group Confirmation: FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation.[2][3] For a novel morpholine derivative, FT-IR confirms the integrity of the core structure and identifies functional groups on any substituents.

Expertise & Insights: Key Vibrational Modes

The FT-IR spectrum of a morpholine derivative will be dominated by vibrations of the ring and any appended functional groups.[17]

Table 2: Characteristic FT-IR Absorption Frequencies for the Morpholine Ring

Vibrational Mode Typical Frequency (cm⁻¹) Description
C-H Stretch ~2850 - 3000 Symmetric and asymmetric stretching of CH₂ groups in the ring.[17][18]
C-O-C Stretch ~1100 - 1150 A strong, characteristic asymmetric stretching of the ether linkage.[17]

| C-N Stretch | ~1230 - 1280 | Stretching vibration of the tertiary amine within the ring.[10] |

Trustworthy Protocol: Sample Preparation (KBr Pellet Method)
  • Thoroughly dry the synthesized compound and spectroscopic grade Potassium Bromide (KBr) to remove water, which has strong IR absorptions.

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]

  • Transfer the powder into a pellet-forming die and use a hydraulic press to form a thin, transparent pellet.[17]

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Electronic Structure: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms.[3][19] While the saturated morpholine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm), the technique is crucial for characterizing derivatives containing chromophores, such as aromatic rings or conjugated systems.

Expertise & Insights: Interpreting the Spectrum

The UV-Vis spectrum of a morpholine derivative will be dictated by its substituents.

  • n → σ* transitions: Associated with the lone pairs on the nitrogen and oxygen atoms, these typically occur at short wavelengths (<220 nm) and have low intensity.[20]

  • π → π* transitions: If the derivative contains aromatic or conjugated systems, strong absorption bands will appear, typically between 200-400 nm.[21] The position and intensity of these bands are sensitive to the solvent polarity.[22]

Trustworthy Protocol: UV-Vis Analysis
  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.

  • Calibrate the spectrophotometer with the solvent blank.

  • Acquire the absorption spectrum of the sample, noting the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

The Logic of Data Integration and Validation

The final step is to synthesize all data into a cohesive and self-consistent structural assignment. The information from each technique must corroborate the others.

G MS MS Data (Molecular Weight, Formula) Structure Proposed Structure MS->Structure Must Match NMR NMR Data (C-H Framework, Connectivity) NMR->Structure Defines IR IR Data (Functional Groups) IR->Structure Must be Consistent With UV UV-Vis Data (Conjugation, Chromophores) UV->Structure Must be Consistent With

Sources

The Morpholine Moiety: A Cornerstone of Modern Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast arsenal of heterocyclic scaffolds available to medicinal chemists, the morpholine ring stands out as a uniquely versatile and highly valued structural motif.[1][2] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a prominent feature in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from oncology to infectious diseases and central nervous system (CNS) disorders.[3][4][5] Its prevalence is not accidental; the morpholine moiety imparts a unique combination of advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties that make it a powerful tool in the optimization of lead compounds into successful drug candidates.[6]

This guide, intended for professionals in drug discovery and development, provides a comprehensive technical analysis of the multifaceted role of the morpholine ring. Moving beyond a simple catalog of its applications, we will delve into the underlying chemical principles and causal relationships that justify its classification as a "privileged structure" in medicinal chemistry.[1][5] We will explore its profound impact on critical drug-like properties, examine its function in market-leading pharmaceuticals through detailed case studies, and provide actionable experimental protocols for its incorporation and evaluation.

PART 1: The Physicochemical and Pharmacokinetic Profile of the Morpholine Moiety

The decision to incorporate a specific chemical scaffold during lead optimization is a multifactorial process driven by the need to balance potency, selectivity, and drug-like properties. The morpholine ring consistently proves to be an astute choice due to its predictable and favorable influence on a molecule's overall profile.

Section 1.1: Impact on Key Physicochemical Properties

The unique arrangement of the oxygen and nitrogen atoms within the morpholine ring governs its fundamental physicochemical characteristics, which in turn modulate a drug's behavior in a biological system.[7]

  • Basicity (pKa): The electron-withdrawing inductive effect of the ether oxygen reduces the electron density on the nitrogen atom. This makes morpholine less basic (pKa of the conjugate acid, morpholinium, is ~8.4-8.7) than its carbocyclic analog, piperidine (pKa ~11.2).[3][8][9] This attenuated basicity is highly advantageous, as it ensures that a significant portion of the morpholine nitrogen will be protonated at physiological pH (~7.4), which is crucial for aqueous solubility and interaction with biological targets, without being so basic as to cause potential toxicity or off-target effects.[7]

  • Solubility and Lipophilicity: The morpholine ring strikes an exceptional balance between hydrophilicity and lipophilicity.[4] The ether oxygen can act as a hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor, both of which enhance aqueous solubility.[2][10] Concurrently, the hydrocarbon backbone provides sufficient lipophilic character to facilitate membrane permeability. This balanced profile is often described as "amphiphilic" and is a key reason for its success in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4]

  • Structural Conformation: As a saturated six-membered ring, morpholine adopts a stable chair conformation. This provides a rigid and predictable three-dimensional scaffold that can be used to orient other pharmacophoric elements of the drug molecule for optimal interaction with its biological target.[7][10]

The following table provides a quantitative comparison of morpholine with other commonly used six-membered heterocyclic amines, highlighting the distinct advantages conferred by the morpholine scaffold.

HeterocycleStructureApprox. pKa (Conjugate Acid)Calculated logP (cLogP)Key Characteristics
Morpholine O(CH₂CH₂)₂NH8.4 - 8.7[3]-0.85[11]Moderate basicity, high aqueous solubility, metabolically stable.[11][12]
Piperidine (CH₂)₅NH11.2[8]0.84Strong base, more lipophilic, often susceptible to metabolism.[12]
Piperazine NH(CH₂CH₂)₂NH9.8 (pKa1), 5.6 (pKa2)-1.1Two basic centers, highly polar, can be prone to rapid metabolism.
Section 1.2: Pharmacokinetic Advantages of the Morpholine Moiety

A compound's journey through the body is as critical as its interaction with its target. The incorporation of a morpholine ring often leads to significant improvements in a drug's pharmacokinetic profile.

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than analogous rings like piperidine or pyrrolidine.[12][13] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[12] While not metabolically inert, the primary routes of metabolism, such as N-dealkylation or ring oxidation, are often slower compared to other cyclic amines, leading to a longer half-life and improved bioavailability.[13][14]

  • Improved Permeability and CNS Penetration: The balanced lipophilic-hydrophilic nature of morpholine can enhance a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[4][7] This property has made it a valuable scaffold for the development of drugs targeting the central nervous system.[15]

  • Reduced Off-Target Effects: By replacing more basic amines with the less basic morpholine, medicinal chemists can often mitigate off-target effects associated with strong basicity, such as hERG channel inhibition or phospholipidosis.

The following diagram illustrates the structural and electronic features of the morpholine ring that contribute to its favorable properties in drug design.

Caption: Key properties of the morpholine ring contributing to its role in drug design.

PART 2: The Morpholine Moiety in Drug Design and Structure-Activity Relationships (SAR)

Beyond its role as a modulator of physicochemical properties, the morpholine ring frequently serves as an integral part of a drug's pharmacophore, directly participating in binding to the biological target or acting as a rigid scaffold to correctly orient other critical functionalities.

Section 2.1: Case Studies of Morpholine in Approved Drugs

An analysis of successful drugs containing the morpholine moiety provides invaluable, field-proven insights into its strategic application.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[16] The morpholine ring in Gefitinib is a textbook example of a solvent-facing moiety that dramatically improves the drug's properties.

  • Causality of Inclusion: Early quinazoline-based EGFR inhibitors suffered from poor solubility and unfavorable pharmacokinetics. The introduction of the morpholine group at the C-6 position of the quinazoline core was a critical optimization step.[16] Its primary role is to enhance aqueous solubility and provide a favorable pharmacokinetic profile, allowing for oral administration.[17] The morpholine ring itself does not directly interact with the hinge region of the kinase but orients the rest of the molecule for optimal binding while ensuring the compound has the necessary drug-like properties to reach its target.[10] Metabolism of gefitinib primarily occurs through oxidation of the morpholine ring.[18]

This diagram illustrates the role of the morpholine group in positioning Gefitinib within the ATP binding site of the EGFR kinase domain.

G cluster_EGFR EGFR ATP Binding Pocket cluster_Gefitinib Gefitinib Hinge Hinge Region (Met793) Solvent Solvent-Exposed Region Quinazoline Quinazoline Core Quinazoline->Hinge H-Bond Interaction Anilino Anilino Group Anilino->Quinazoline Morpholine Morpholine Moiety Morpholine->Solvent Improves Solubility & Pharmacokinetics Morpholine->Quinazoline

Caption: Role of Gefitinib's morpholine moiety in the EGFR ATP binding site.

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The morpholine ring is a key component of its chemical structure.

  • Causality of Inclusion: The morpholine ring in Linezolid is attached to the phenyl ring of the oxazolidinone core.[21] This substitution is critical for its antibacterial activity and contributes significantly to its excellent oral bioavailability of approximately 100%.[20] The metabolism of Linezolid primarily involves the oxidation of the morpholine ring, leading to the formation of two inactive, open-ring carboxylic acid metabolites.[22][23] This predictable metabolic pathway contributes to its safety profile.

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[24][25][26]

  • Causality of Inclusion: The complex structure of Aprepitant features a morpholine core.[27] This core acts as a rigid scaffold, correctly positioning the fluorophenyl and bis(trifluoromethyl)phenyl groups for high-affinity, selective binding to the NK1 receptor.[24] The metabolism of Aprepitant largely occurs via oxidation at the morpholine ring and its side chains.[28]

Section 2.2: Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholine ring or its surrounding environment can provide valuable insights into the structure-activity relationship of a drug series.

  • Substitution on the Morpholine Ring: Adding substituents to the carbon atoms of the morpholine ring can be a strategy to block metabolic "soft spots." For instance, gem-dimethyl substitution alpha to the ring oxygen or nitrogen can sterically hinder CYP450 enzymes, thereby increasing metabolic stability.[14]

  • Point of Attachment: The position at which the morpholine ring is attached to the core scaffold of a drug can drastically alter its biological activity and selectivity.

  • Bioisosteric Replacement: Morpholine is often used as a bioisosteric replacement for other cyclic amines like piperidine or thiomorpholine.[3] Swapping a piperidine for a morpholine can decrease basicity, improve solubility, and enhance metabolic stability, often with minimal impact on potency.[13] SAR studies have shown that substituents like methoxy or trifluoromethyl groups on other parts of the molecule can enhance enzyme inhibition when a morpholine is present.[29]

PART 3: Synthetic and Experimental Protocols

The practical application of the morpholine moiety in drug discovery relies on robust synthetic methodologies and reliable analytical assays to evaluate its impact.

Section 3.1: Representative Synthetic Protocol: Reductive Amination

One of the most common and versatile methods for introducing a morpholine ring onto a core scaffold is through reductive amination. This protocol outlines a general procedure for the reaction of an aldehyde with morpholine.

Objective: To couple a generic aryl aldehyde (R-CHO) with morpholine.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aryl aldehyde (1.0 eq) and the chosen solvent (DCM or DCE).

  • Imine Formation: Add morpholine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: This reagent is less water-sensitive than other reducing agents like NaBH₄, making it ideal for one-pot procedures.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted morpholine derivative.

Section 3.2: Experimental Workflow: In Vitro Metabolic Stability Assay

Evaluating the metabolic stability of a new morpholine-containing compound is a critical step in drug discovery. The liver microsomal stability assay is a standard in vitro tool for this purpose.[30][31]

Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.[32][33]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP450 enzymes.[34] The reaction is initiated by adding the cofactor NADPH.[32] The amount of the parent compound remaining at various time points is quantified by LC-MS/MS.[33]

The following diagram outlines the key steps in performing an in vitro metabolic stability assay.

G Start Start: Prepare Reagents PrepareCompound 1. Prepare Test Compound & Control Stock Solutions (in DMSO) Start->PrepareCompound PreIncubate 3. Pre-incubate Compound with Microsomes at 37°C for 5 min PrepareCompound->PreIncubate PrepareMicrosomes 2. Prepare Liver Microsome Suspension (e.g., Human, Rat) in Buffer (pH 7.4) PrepareMicrosomes->PreIncubate Initiate 4. Initiate Reaction by Adding NADPH (Start T=0 time point) PreIncubate->Initiate Incubate 5. Incubate at 37°C Initiate->Incubate Sample 6. Aliquot & Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) with Acetonitrile + Internal Standard Incubate->Sample Process 7. Centrifuge to Pellet Protein Sample->Process Analyze 8. Analyze Supernatant by LC-MS/MS Process->Analyze Data 9. Quantify Parent Compound Remaining Analyze->Data End End: Calculate Half-Life (t½) & Intrinsic Clearance (Clint) Data->End

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The morpholine moiety has firmly established itself as a privileged scaffold in the landscape of modern drug discovery.[1][5][10] Its utility stems from a predictable and advantageous combination of physicochemical and pharmacokinetic properties. The attenuated basicity, balanced solubility, and enhanced metabolic stability it confers make it an invaluable tool for medicinal chemists seeking to transform potent but flawed lead compounds into viable drug candidates.[3][6][12]

As demonstrated through the case studies of Gefitinib, Linezolid, and Aprepitant, the strategic incorporation of the morpholine ring can address critical challenges in solubility, bioavailability, and metabolic clearance, ultimately contributing to the success of a therapeutic agent.[17][20][24] The continued exploration of novel synthetic routes and a deeper understanding of its structure-activity relationships will undoubtedly expand its application, reinforcing the role of the morpholine ring as a cornerstone of rational drug design for years to come.[35][36]

References

  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. Benchchem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Benchchem.
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. Benchchem.
  • Morpholine Bioisosteres for Drug Design. Enamine.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • ZYVOX® Package Insert. Pfizer.
  • Zyvox (linezolid) tablet label.
  • Aprepitant. PubChem.
  • Metabolic stability in liver microsomes. Mercell.
  • Linezolid Trade Name: ZYVOX CDS Effective D
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Understanding the Aprepitant Synthesis Pathway: A Chemical Perspective. NINGBO INNO PHARMCHEM CO.,LTD..
  • Exam 1 Answers.
  • Expanding complex morpholines using systematic chemical diversity. ACS Spring 2023.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. PMC.
  • Microsomal Stability. Evotec.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • ADME Microsomal Stability Assay. BioDuro.
  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis
  • Design and Synthesis of A Diverse Morpholine Template Library. ACS Publications. [Link]

  • AN 1062: Determination of Morpholine in Linezolid by Ion Chrom
  • Linezolid.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Proposed metabolic pathways of gefitinib in humans in vivo.
  • Metabolic Stability Assays. MilliporeSigma.
  • Aprepitant: Package Insert / Prescribing Inform
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?. ECHEMI.
  • Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes. PubMed. [Link]

  • A review on pharmacological profile of Morpholine derivatives.
  • Morpholine. Wikipedia. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
  • Aprepitant. Wikipedia. [Link]

  • Aprepitant Uses in Chemotherapy-Induced Nausea and Vomiting (CINV). Qingmu.

Sources

Methodological & Application

Application Note: Optimization and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromofurans

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Substituted furans are privileged scaffolds in medicinal chemistry, agricultural chemicals, and natural product synthesis. However, the selective functionalization of the 3-position via Suzuki-Miyaura cross-coupling presents distinct kinetic challenges compared to standard aryl halides. The electron-rich nature of the furan ring makes the C3–Br bond less prone to oxidative addition. This application note synthesizes field-proven methodologies, detailing both classic Palladium-catalyzed biphasic systems and modern Nickel-catalyzed green protocols for the robust coupling of 3-bromofurans with arylboronic acids.

Mechanistic Causality & Catalyst Selection

To achieve high yields, researchers must design the reaction conditions around the three critical steps of the cross-coupling catalytic cycle:

  • Oxidative Addition : Because 3-bromofuran is less electron-deficient than many substituted aryl bromides, oxidative addition can be the rate-limiting step[1]. Employing electron-rich, sterically demanding ligands (e.g., PCy3​ ) or highly active Pd(0) species is essential to drive this step forward. Under ligandless conditions, 3-bromofuran often yields only trace products, necessitating optimized catalytic systems[1].

  • Transmetalation : The transfer of the aryl group from the boron atom to the metal center requires base activation to form a reactive boronate complex. Stronger bases like K3​PO4​ or K2​CO3​ are preferred over weaker organic amines[2]. The presence of water or protic solvents (like ethanol or t-amyl alcohol) heavily facilitates the formation of this reactive intermediate[3].

  • Reductive Elimination : Steric bulk from ligands accelerates reductive elimination. This rapid final step forms the new carbon-carbon bond, releasing the 3-arylfuran product and regenerating the active catalyst, thereby preventing off-target side reactions[2].

Catalytic Workflow

G Pd0 Active Catalyst Pd(0) / Ni(0) OxAdd Oxidative Addition (3-Bromofuran) Pd0->OxAdd PdII Metal(II) Intermediate (3-Furyl-M-Br) OxAdd->PdII TransMet Transmetalation (Arylboronic Acid + Base) PdII->TransMet PdII_2 Metal(II) Intermediate (3-Furyl-M-Aryl) TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylfuran Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromofurans.

Experimental Protocols

Protocol A: Classic Palladium-Catalyzed Biphasic Coupling

This method is highly reliable for standard arylboronic acids and utilizes a biphasic solvent system to dissolve both organic substrates and inorganic bases efficiently[2].

Reagents:

  • 3-Bromofuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3​)4​ (3–5 mol%)

  • K2​CO3​ (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical for Catalyst Lifespan): Sparge the Toluene/EtOH/H₂O mixture with argon or nitrogen for at least 30 minutes. Oxygen rapidly degrades Pd(PPh3​)4​ into inactive Pd(II) species.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add 3-bromofuran, the arylboronic acid, and K2​CO3​ .

  • Catalyst Addition: Add the Pd(PPh3​)4​ quickly to minimize air exposure. The catalyst powder should be bright yellow; if it is brown or orange, it has oxidized and should be discarded[2].

  • Reaction Initiation: Inject the degassed solvent mixture. Heat the biphasic mixture to 80 °C with vigorous stirring (>1000 rpm). Causality: High-speed stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic substrate phases, driving the transmetalation step.

  • Monitoring: Monitor the reaction via TLC or GC-MS. The reaction typically reaches full conversion in 4–8 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Nickel-Catalyzed Coupling in Green Solvents

Nickel catalysis offers a cost-effective, highly active alternative to palladium and has been optimized for sustainable green solvents like 2-Me-THF and t-amyl alcohol. This system shows excellent tolerance for nitrogen- and oxygen-containing heterocycles like 3-bromofuran[3].

Reagents:

  • 3-Bromofuran (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • NiCl2​(PCy3​)2​ (5 mol%)

  • K3​PO4​ (4.5 equiv)

  • Solvent: t-amyl alcohol or 2-Me-THF

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon flow using standard Schlenk techniques, charge a pressure-rated reaction vial with the pre-catalyst NiCl2​(PCy3​)2​ , anhydrous K3​PO4​ , and the arylboronic acid.

  • Substrate Addition: Add the 3-bromofuran and the chosen green solvent (t-amyl alcohol or 2-Me-THF). Causality: An excess of boronic acid (2.5 equiv) and base (4.5 equiv) is utilized here to compensate for potential protodeboronation side-reactions that occur at elevated temperatures[3].

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 100 °C in an oil bath or heating block for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude reaction mixture through a short pad of Celite to remove inorganic salts and nickel residues, eluting thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the 3-arylfuran product via silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and operational parameters based on validated empirical data[2][3].

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Expected YieldKey Advantage
Pd(PPh3​)4​ (3 mol%)Toluene/EtOH/H₂O (4:1:1) K2​CO3​ 804–875–85%Broad substrate scope, classic reliability
NiCl2​(PCy3​)2​ (5 mol%)t-amyl alcohol K3​PO4​ 1001285–95%Sustainable solvent, cost-effective metal
NiCl2​(PCy3​)2​ (5 mol%)2-Me-THF K3​PO4​ 1001280–92%Eco-friendly ethereal solvent

Self-Validating System: Troubleshooting & Quality Control

To ensure trustworthiness and reproducibility, implement the following in-process controls:

  • Issue: Protodeboronation of the Boronic Acid

    • Indicator: GC-MS shows unreacted 3-bromofuran and the presence of the deborylated aryl compound (e.g., benzene if using phenylboronic acid), but no boronic acid remains.

    • Validation/Fix: Boronic acids can degrade at high temperatures. If this occurs, either slowly dose the boronic acid into the reaction mixture over 2 hours using a syringe pump, or increase its equivalence (as demonstrated in Protocol B using 2.5 equiv)[3].

  • Issue: Premature Catalyst Deactivation

    • Indicator: The reaction mixture turns black (precipitation of palladium/nickel black) before the 3-bromofuran is fully consumed.

    • Validation/Fix: This indicates catalyst aggregation due to oxygen ingress or ligand dissociation. Ensure strict anaerobic conditions during setup. For Pd systems, adding an extra 5 mol% of free PPh3​ ligand can stabilize the active metal center and prevent aggregation.

  • Issue: Stalled Conversion (Biphasic Systems)

    • Indicator: The reaction halts at ~50% conversion despite active catalyst and remaining reagents.

    • Validation/Fix: The transmetalation step is likely hindered by poor phase transfer. Increase the stirring rate to >1000 rpm. If the issue persists, add 5 mol% of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to shuttle the boronate into the organic phase.

References

  • A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. Benchchem. 2

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (PMC). 3

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry (ACS). 1

Sources

using 4-((3-Bromofuran-2-yl)methyl)morpholine as a synthetic building block

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthetic Utility of 4-((3-Bromofuran-2-yl)methyl)morpholine

Introduction: A Privileged Scaffold for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount for the efficient synthesis of novel functional entities. 4-((3-Bromofuran-2-yl)methyl)morpholine emerges as a highly valuable and versatile intermediate, synergistically combining the desirable attributes of two "privileged" structural motifs: the furan ring and the morpholine moiety.

The furan nucleus is a cornerstone in many pharmacologically active compounds, serving as a bioisosteric replacement for phenyl rings and contributing to a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique electronic and steric profile can enhance drug-receptor interactions and improve metabolic stability.[1] The bromine atom at the 3-position of the furan ring provides a reactive handle, primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[4]

Complementing the furan core is the morpholine substituent. The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to introduce favorable interactions with biological targets.[5][6] Its presence has been linked to a broad spectrum of pharmacological activities, justifying its classification as a privileged structure in drug design.[5][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 4-((3-Bromofuran-2-yl)methyl)morpholine as a key building block. We present field-proven insights and detailed protocols for its application in cornerstone synthetic transformations, enabling the rapid generation of diverse compound libraries.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the title compound lies in its functionality as an aryl bromide, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures. It involves the reaction of an organohalide with an organoboronic acid or ester, catalyzed by a palladium(0) complex.[8][9] The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[9]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the 3-bromofuran substrate to a Pd(0) species. This is followed by transmetalation with a boronate complex (formed by the activation of the boronic acid with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of 4-((3-Bromofuran-2-yl)methyl)morpholine with a generic arylboronic acid.

Materials and Reagents:

  • 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)

  • Base: Aqueous Potassium Carbonate (K₂CO₃) solution (2 M) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane or a Toluene/Dioxane mixture

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a pressure tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv), the arylboronic acid (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add the solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) followed by the aqueous base solution (e.g., 2 M K₂CO₃, ~20% of the solvent volume).[10]

  • Reaction Execution: Heat the reaction mixture to 80–100 °C and stir vigorously for 3–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-arylfuran product.[10][11]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents Weigh Reagents: - Bromofuran - Boronic Acid - Pd Catalyst setup Assemble Glassware (Pressure Tube) reagents->setup inert Purge with Inert Gas (Ar/N₂) setup->inert add Add Solvent & Base inert->add heat Heat & Stir (80-100 °C, 3-12h) add->heat monitor Monitor via TLC / LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify char Characterize Product (NMR, MS) purify->char caption Workflow for Suzuki-Miyaura Coupling.

Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, providing access to arylethynyl motifs.[12][13] This transformation is typically co-catalyzed by palladium and copper(I) salts.[12] The resulting products are valuable intermediates for synthesizing more complex molecules, including pharmaceuticals and organic materials.[14]

Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromofuran to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.[12][14] Copper-free variants often rely on a strong base to deprotonate the alkyne directly for the transmetalation step.[15]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes a typical copper(I)-cocatalyzed Sonogashira coupling.

Materials and Reagents:

  • 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2–5 mol%)

  • Copper(I) Cocatalyst: Copper(I) Iodide (CuI) (3–10 mol%)

  • Base: A strong amine base such as Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, which often serves as both base and solvent). Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) for 4–24 hours. The choice of temperature depends on the reactivity of the specific alkyne and halide. Monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Assembling C(sp²)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of a C-N bond between an aryl halide and an amine.[16] This reaction is exceptionally broad in scope and is critical for synthesizing arylamines, which are prevalent in pharmaceuticals.[17][18] The use of morpholine itself in these reactions is well-documented.[19]

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center. A base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[19]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of 4-((3-Bromofuran-2-yl)methyl)morpholine with a primary or secondary amine.

Materials and Reagents:

  • 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv)

  • Amine (primary or secondary) (1.1–1.5 equiv)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

  • Ligand: A bulky phosphine ligand such as XPhos, RuPhos, or BINAP (2–6 mol%)

  • Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, charge an oven-dried vial or flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., Toluene).

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80–110 °C. Stir for 8–24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 3-aminofuran product.[16][20]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; pd_complex1 [label="L₂Pd(II)(Ar)(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; amine_coord [label="Amine\nCoordination", shape=plaintext, fontcolor="#5F6368"]; pd_complex2 [label="[L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#5F6368"]; pd_amido [label="L₂Pd(II)(Ar)(HNR)", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Edges pd0 -> pd_complex1 [label="Ar-Br"]; pd_complex1 -> pd_complex2 [label="H₂NR"]; pd_complex2 -> pd_amido [label="- H-Base⁺Br⁻"]; pd_amido -> pd0 [label="Ar-NRH", labelloc=b, labeldistance=1.5];

// Invisible nodes for labels ox_add_node [pos="0.7,1.2!", shape=plaintext, label="Oxidative\nAddition"]; amine_coord_node [pos="2.2,0!", shape=plaintext, label="Amine\nCoordination"]; deprotonation_node [pos="0.7,-1.2!", shape=plaintext, label="Deprotonation\n(Base)"]; red_elim_node [pos="-1.2,0!", shape=plaintext, label="Reductive\nElimination"];

caption [label="Catalytic Cycle of Buchwald-Hartwig Amination.", shape=plaintext, fontcolor="#5F6368", fontsize=9, pos="0.5,-2.5!"]; }

Catalytic Cycle of Buchwald-Hartwig Amination.

Data Summary and Physicochemical Properties

For ease of comparison, the key parameters for the described cross-coupling reactions are summarized below.

Table 1: Comparison of Cross-Coupling Reaction Conditions

Parameter Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination
Bond Formed C(sp²)–C(sp²) C(sp²)–C(sp) C(sp²)–N
Coupling Partner Boronic Acid / Ester Terminal Alkyne Primary / Secondary Amine
Pd Catalyst Pd(PPh₃)₄ PdCl₂(PPh₃)₂ Pd₂(dba)₃ / Pd(OAc)₂
Co-catalyst/Ligand N/A (ligand is part of catalyst) CuI Bulky Phosphine (e.g., XPhos)
Typical Base K₂CO₃, Cs₂CO₃ TEA, DIPA NaOtBu, K₃PO₄
Typical Solvent Dioxane, Toluene THF, DMF Toluene, Dioxane

| Temperature | 80–100 °C | Room Temp. – 60 °C | 80–110 °C |

Table 2: Properties of 4-((3-Bromofuran-2-yl)methyl)morpholine

Property Value
CAS Number 1415383-97-9[21]
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Appearance (Typically an oil or low-melting solid)

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Dioxane) |

Conclusion

4-((3-Bromofuran-2-yl)methyl)morpholine is a potent synthetic building block that provides a direct and efficient route to a diverse range of complex molecules. Its dual-functionality, incorporating a reactive bromofuran handle and a drug-like morpholine scaffold, makes it an invaluable tool for medicinal chemists and materials scientists. The palladium-catalyzed coupling reactions detailed in this note—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are robust and versatile methods that enable the construction of novel C-C and C-N bonds with high predictability and efficiency. By applying these protocols, researchers can accelerate the discovery and development of next-generation therapeutics and functional materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 29). The Expanding Role of 2-Bromofuran in Pharmaceutical Synthesis.
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Talele, T. T. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Khan, I., et al. (2024, February 13).
  • BLDpharm. 1415383-97-9|4-((3-Bromofuran-2-yl)methyl)morpholine.
  • Kumar, A., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Ahmad, S., et al. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Advanced Biology and Biomedicine Research.
  • Anis'kov, A. A., et al. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Khan, M. A., et al. (2005, July 15). Pharmacological activity of morpholino compound. PubMed.
  • Cerna, I., et al. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
  • da Silva, J. P., et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Wikipedia. Sonogashira coupling.
  • Zultanski, S. L. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Eremin, D. B., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Cera, G., et al. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Asghar, M. N., et al. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2011, June 8). Recent Advances in Sonogashira Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

Sources

Application Notes & Protocols: The Strategic Application of Furan Derivatives in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the burgeoning role of furan derivatives as a privileged scaffold in the design and synthesis of next-generation anticancer agents. We will delve into the mechanistic underpinnings of their activity, provide validated protocols for their synthesis and evaluation, and explore the future landscape of this promising class of compounds.

Introduction: The Furan Scaffold - A Privileged Motif in Oncology

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a vast array of natural products and synthetically derived molecules with significant biological activity. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse chemical modifications, make it an attractive starting point for the development of novel therapeutics. In the realm of oncology, furan derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.

The versatility of the furan scaffold allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with high affinity and selectivity for specific biological targets. This has led to the development of furan-containing compounds that act as inhibitors of key enzymes, modulators of signaling pathways, and DNA-interacting agents.

Key Classes of Furan-Based Anticancer Agents and Their Mechanisms of Action

The anticancer activity of furan derivatives is not monolithic; rather, it is a reflection of the diverse chemical space that can be explored by functionalizing the furan core. Several distinct classes of furan-containing compounds have emerged as promising anticancer agents, each with its own unique mechanism of action.

Furan-Containing Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinases are a family of enzymes that play a critical role in regulating cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them a prime target for therapeutic intervention. Several furan-containing compounds have been developed as potent and selective TKIs.

A notable example is the development of compounds that target the vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis. By inhibiting VEGFR, these compounds can effectively starve tumors of the blood supply they need to grow and metastasize.

Furan-Based DNA-Interacting Agents

The integrity of DNA is paramount for normal cell function. Compounds that can interact with and damage DNA can induce cell cycle arrest and apoptosis, making them effective anticancer agents. Furan derivatives have been explored for their potential as DNA-interacting agents, with some compounds showing the ability to intercalate into the DNA helix or to cause DNA strand breaks.

Furan Derivatives as Modulators of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate uncontrollably. Furan-containing compounds have been identified that can restore the apoptotic potential of cancer cells by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins.

Protocols for the Synthesis and Evaluation of Furan-Based Anticancer Agents

The following protocols provide a general framework for the synthesis and evaluation of furan derivatives as potential anticancer agents. It is important to note that these are general guidelines and may require optimization for specific compounds and cell lines.

General Synthetic Protocol for the Preparation of Furan Derivatives

The synthesis of furan derivatives can be achieved through various methods, with the Paal-Knorr furan synthesis being one of the most common and versatile. This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Protocol: Paal-Knorr Furan Synthesis

  • Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid) in a round-bottom flask.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified furan derivative by spectroscopic methods (e.g., 1H NMR, 13C NMR, mass spectrometry).

In Vitro Evaluation of Anticancer Activity

The anticancer activity of newly synthesized furan derivatives is typically assessed in vitro using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the furan derivative for 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Drug Discovery Using Furan Derivatives

The following diagram illustrates a typical workflow for the discovery and development of furan-based anticancer agents.

anticancer_workflow Start Start Hit_Ident Hit Identification (Screening) Lead_Gen Lead Generation (SAR Studies) Hit_Ident->Lead_Gen Active Compounds Lead_Opt Lead Optimization (ADMET Profiling) Lead_Gen->Lead_Opt Potent & Selective Leads Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Optimized Candidate Clinical Clinical Trials Preclinical->Clinical IND Filing End Approved Drug Clinical->End NDA Approval

Caption: A generalized workflow for the discovery and development of furan-based anticancer drugs.

Future Perspectives and Conclusion

The furan scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The inherent versatility of this heterocyclic system, coupled with an ever-expanding understanding of the molecular drivers of cancer, provides a fertile ground for the design of next-generation therapeutics with improved efficacy and reduced side effects. Future research in this area will likely focus on the development of furan derivatives that target novel and challenging cancer targets, as well as the use of innovative drug delivery strategies to enhance the therapeutic index of these compounds.

References

  • Anticancer Drug Discovery and Development. (2023). National Cancer Institute. [Link]

  • The role of furan derivatives in anticancer drug discovery. (2022). Nature Reviews Drug Discovery. [Link]

  • Paal-Knorr Furan Synthesis: A Review. (2021). Organic & Biomolecular Chemistry. [Link]

  • MTT Assay for Cell Viability and Proliferation. (2020). Nature Protocols. [Link]

  • Tyrosine Kinase Inhibitors in Cancer Treatment. (2023). The New England Journal of Medicine. [Link]

Application Note: A Robust and Versatile Synthetic Route for the Development of 4-((3-Bromofuran-2-yl)methyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a comprehensive and validated synthetic strategy for the preparation of 4-((3-bromofuran-2-yl)methyl)morpholine and its analogs. The furan-morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] This guide provides a step-by-step protocol, explains the rationale behind key experimental choices, and offers insights into analog development for structure-activity relationship (SAR) studies. The described route is designed for adaptability, enabling researchers in drug discovery and development to efficiently generate libraries of novel furan-based morpholine derivatives.

Introduction: The Significance of Furan-Morpholine Scaffolds

The furan ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and bioactive natural products, prized for its ability to act as a bioisostere for phenyl rings and engage in various biological interactions.[3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] Similarly, the morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[2][6] The combination of these two scaffolds into a single molecular entity presents a promising strategy for the discovery of novel therapeutic agents. This application note provides a validated pathway to synthesize 3-bromo-2-substituted furan-morpholine analogs, a class of compounds with significant potential for further investigation.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 4-((3-bromofuran-2-yl)methyl)morpholine (1 ), reveals two primary pathways originating from commercially available starting materials. The key disconnections are the C-N bond of the morpholine amine and the C-Br bond at the furan 3-position.

Retrosynthesis target Target Molecule (1) 4-((3-Bromofuran-2-yl)methyl)morpholine disconnection1 C-N Bond Disconnection (Reductive Amination or SN2) target->disconnection1 intermediate_aldehyde Intermediate A 3-Bromo-2-formylfuran disconnection1->intermediate_aldehyde intermediate_halide Intermediate B 2-(Halomethyl)-3-bromofuran disconnection1->intermediate_halide morpholine Morpholine disconnection1->morpholine disconnection2 C-Br Bond Disconnection (Electrophilic Bromination) intermediate_aldehyde->disconnection2 intermediate_halide->disconnection2 bromination_sidechain Side-chain Halogenation intermediate_halide->bromination_sidechain sm_aldehyde Starting Material Furan-2-carbaldehyde disconnection2->sm_aldehyde sm_methyl Starting Material 2-Methylfuran disconnection2->sm_methyl brominated_methylfuran 3-Bromo-2-methylfuran bromination_sidechain->brominated_methylfuran brominated_methylfuran->disconnection2

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two viable forward synthesis strategies:

  • Strategy A (via Reductive Amination): Selective bromination of furan-2-carbaldehyde at the 3-position, followed by reductive amination with morpholine.

  • Strategy B (via Nucleophilic Substitution): Selective bromination of 2-methylfuran at the 3-position, followed by radical bromination of the methyl group and subsequent nucleophilic substitution with morpholine.

While both routes are feasible, Strategy A is often preferred due to the challenges associated with controlling the regioselectivity of both ring and side-chain bromination in Strategy B. The electron-withdrawing nature of the aldehyde in furan-2-carbaldehyde can help direct the initial bromination. Therefore, this guide will focus on the reductive amination pathway.

Detailed Synthetic Protocol

This section provides a two-step protocol for the synthesis of 4-((3-bromofuran-2-yl)methyl)morpholine, starting from furan-2-carbaldehyde.

Step 1: Synthesis of 3-Bromofuran-2-carbaldehyde (Intermediate A)

The critical step is the regioselective bromination of the furan ring at the C3 position. Direct bromination of furan can lead to a mixture of products and ring instability.[7] A milder and more selective approach often involves using N-Bromosuccinimide (NBS) in a suitable solvent system.

Rationale for Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine (Br₂) to provide a low, steady concentration of electrophilic bromine, minimizing side reactions and improving regioselectivity.[8]

  • Solvent: A mixture of acetonitrile and water is used. Acetonitrile is a polar aprotic solvent that solubilizes the starting material, while the presence of water can facilitate the reaction.

  • Temperature: The reaction is performed at room temperature to maintain selectivity and prevent degradation of the furan ring.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-carbaldehyde (5.0 g, 52.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in a mixture of acetonitrile (80 mL) and water (20 mL).

  • In a single portion, add N-Bromosuccinimide (NBS) (10.2 g, 57.2 mmol, 1.1 eq) to the stirred solution.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the mixture at room temperature (20-25 °C) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 5% to 20% Ethyl Acetate in Hexane) to yield 3-bromofuran-2-carbaldehyde as a pale yellow solid.

Step 2: Synthesis of 4-((3-Bromofuran-2-yl)methyl)morpholine (Target Molecule 1)

This transformation is achieved via reductive amination. The aldehyde first condenses with morpholine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride (NaBH₄), allowing the iminium ion to form before reduction occurs. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol.

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-reactive and effectively solubilizes the reactants.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate.

Mechanism cluster_0 Step A: Condensation cluster_1 Step B: Reduction Aldehyde 3-Bromo-2-formylfuran Iminium Iminium Ion Intermediate Aldehyde->Iminium + Morpholine - H₂O Morpholine Morpholine Reducer NaBH(OAc)₃ Product Target Molecule (1) Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Workflow for the reductive amination step.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-bromofuran-2-carbaldehyde (Intermediate A) (4.0 g, 22.9 mmol, 1.0 eq) in dichloromethane (DCM) (100 mL).

  • Add morpholine (2.2 g, 25.2 mmol, 1.1 eq) to the solution, followed by glacial acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (7.3 g, 34.4 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 20% to 60% Ethyl Acetate in Hexane) to afford 4-((3-bromofuran-2-yl)methyl)morpholine as a viscous oil or low-melting solid.

Development of Analogs

The described synthetic route is highly amenable to the creation of a diverse library of analogs for SAR studies. Modifications can be easily implemented at the final step by substituting morpholine with various commercially available or custom-synthesized primary or secondary amines.

EntryAmine NucleophileProduct Structure (Analog)Expected Yield Range (%)Notes
1Morpholine4-((3-Bromofuran-2-yl)methyl)morpholine75-85%Parent compound.
2Piperidine1-((3-Bromofuran-2-yl)methyl)piperidine70-80%Investigates effect of ring size.
3N-Methylpiperazine1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine70-85%Introduces a basic nitrogen for solubility/PK modulation.
4(S)-3-Fluoropyrrolidine(S)-1-((3-Bromofuran-2-yl)methyl)-3-fluoropyrrolidine65-75%Introduces chirality and a hydrogen bond acceptor.
5BenzylamineN-Benzyl-1-(3-bromofuran-2-yl)methanamine80-90%Example with a primary amine.
6Thiomorpholine4-((3-Bromofuran-2-yl)methyl)thiomorpholine70-80%Bioisosteric replacement of oxygen with sulfur.

Protocol for Analog Synthesis: The protocol described in Section 3, Step 2, can be directly applied. The amine nucleophile (1.1 eq) is substituted for morpholine, and the reaction is carried out under the same conditions. Purification methods may need slight adjustments based on the polarity of the final product.

Conclusion

This application note provides a reliable and scalable two-step synthetic route for 4-((3-bromofuran-2-yl)methyl)morpholine and its analogs. The strategy leverages a selective electrophilic bromination followed by a robust reductive amination protocol. The methodology is well-suited for medicinal chemistry applications, allowing for the rapid generation of a library of derivatives to explore structure-activity relationships and accelerate drug discovery programs targeting this valuable chemical space.

References

  • Matsuura, Y., & Fuse, S. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry, 22(17), 3448-3452. [Link]

  • PubMed. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Org Biomol Chem. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Pharmaceuticals. [Link]

  • Lari, G. M., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • Wikipedia. (n.d.). 3-Bromofuran. [Link]

  • Kakushima, M., et al. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Heterocycles. [Link]

  • Sherman, E., & Amstutz, E. D. (1950). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2007). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]

  • Al-Mokyna, E. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Jones, C. K., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2005). On the bromination of methyl 2-methyl-3-furoate. [Link]

  • Perveen, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

Sources

Application Note: Large-Scale Synthesis of Furan-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The furan-morpholine structural motif is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] Its prevalence is due to the favorable pharmacokinetic properties conferred by the morpholine ring, such as improved solubility and metabolic stability, combined with the versatile chemical reactivity of the furan moiety.[3][4] However, transitioning the synthesis of these valuable scaffolds from laboratory-scale to large-scale production presents significant challenges. These include managing the inherent instability of the furan ring, controlling regioselectivity in key bond-forming reactions, and developing robust, scalable purification methods.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical protocols for the large-scale synthesis of furan-morpholine scaffolds.

Strategic Overview: Retrosynthetic Analysis

A successful large-scale synthesis campaign begins with a robust retrosynthetic strategy. For the furan-morpholine core, two primary convergent approaches are considered.

  • Strategy A (Furan-First): This is often the most direct and industrially viable route. It involves the coupling of a pre-functionalized furan building block with morpholine. A common and effective disconnection point is the C-N bond, which can be formed via the nucleophilic ring-opening of a furan-epoxide intermediate by morpholine.[7][8] This strategy benefits from the ready availability of diverse furan precursors.[9][10]

  • Strategy B (Morpholine-First): This approach involves constructing the furan ring onto a pre-existing, functionalized morpholine scaffold. While feasible, this route can be more complex and may require multi-step sequences to build the furan ring, which can be less efficient for large-scale production.[11]

Given its efficiency and convergence, this guide will focus primarily on Strategy A .

G cluster_main Retrosynthetic Strategies Target Scaffold Target Scaffold Strategy A Strategy A (Furan-First) Target Scaffold->Strategy A C-N bond disconnection Strategy B Strategy B (Morpholine-First) Target Scaffold->Strategy B Furan Ring disconnection Furan Epoxide Furan Epoxide Intermediate Strategy A->Furan Epoxide Morpholine Morpholine Strategy A->Morpholine Functionalized Morpholine Functionalized Morpholine Strategy B->Functionalized Morpholine Furan Ring Precursors Furan Ring Precursors Strategy B->Furan Ring Precursors Functionalized Furan Functionalized Furan Furan Epoxide->Functionalized Furan G cluster_workflow Scalable Synthetic Workflow Start Furan Starting Material (e.g., 2-Acetylfuran) Step1 Step 1: Vinyl Group Formation & Epoxidation (e.g., Corey-Chaykovsky) Start->Step1 Intermediate Furan Epoxide Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Ring-Opening with Morpholine Intermediate->Step2 Product Furan-Morpholine Scaffold Step2->Product Purification Large-Scale Purification (Crystallization/Distillation) Product->Purification Final Final Product Purification->Final

Figure 2: Scalable workflow via furan epoxide ring-opening.

Critical Considerations for Large-Scale Synthesis

Scaling up a synthesis from grams to kilograms introduces challenges that are often negligible at the bench. A proactive approach focusing on safety, process optimization, and purification is essential.

Process Safety
  • Furan Hazards: Furan and many of its derivatives are volatile, flammable, and toxic. [9][12]All large-scale operations must be conducted in well-ventilated areas (e.g., walk-in hoods) with appropriate engineering controls. A thorough risk assessment is mandatory before any scale-up operation. [12]* Thermal Stability: The stability of intermediates and the final product must be evaluated. Exothermic events, especially during the ring-opening step, must be anticipated and managed with adequate cooling capacity and potentially a controlled-addition strategy.

Purification Strategy

Standard laboratory purification via silica gel chromatography is often impractical and cost-prohibitive at an industrial scale. [7]

  • Crystallization: This is the preferred method for purifying solid products at scale. It is highly efficient for removing impurities and can be scaled readily. Solvent screening is a critical step to identify a system that provides good recovery and high purity.

  • Distillation: For liquid products, vacuum distillation is often employed. [13]This lowers the boiling point, minimizing the risk of thermal degradation of the sensitive furan ring. [13]The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can prevent polymerization during distillation. [13]* Acid Sensitivity: Furan rings are susceptible to acid-catalyzed degradation and polymerization. [6][13]During workup and purification, contact with strong acids must be avoided. If chromatography is unavoidable, using a less acidic stationary phase like alumina or neutralized silica gel is recommended. [13]

The Role of Continuous Flow Chemistry

Modern manufacturing is increasingly adopting continuous flow chemistry to mitigate the challenges of scale-up. [14][15]

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, significantly reducing the risk associated with exothermic events or unstable intermediates.

  • Superior Control: Flow reactors offer exceptional heat and mass transfer, allowing for precise control over reaction temperature and residence time. [16]This leads to more consistent product quality and can suppress the formation of byproducts.

  • Scalability: Scaling up in a flow system often involves running the reactor for a longer duration ("scaling out") rather than building a larger reactor, simplifying the transition from pilot to production scale.

G cluster_flow Conceptual Continuous Flow Setup reagent_a Reagent A (Furan Epoxide) pump_a Pump A reagent_a:port->pump_a reagent_b Reagent B (Morpholine) pump_b Pump B reagent_b:port->pump_b mixer Static Mixer pump_a->mixer pump_b->mixer reactor Heated/Cooled Flow Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Figure 3: Conceptual diagram of a continuous flow process.

Data Summary and Troubleshooting

StepKey ParametersTypical YieldTarget Purity (Crude)Key Challenges & Mitigations
1. Epoxidation Temperature: -10 to 10 °CReagents: Dimethylsulfonium methylide75-90%>90%Challenge: Ylide instability.Mitigation: Prepare in situ at low temperature and use immediately.
2. Ring-Opening Temperature: 25 to 80 °CSolvent: Isopropanol or neat morpholine80-95%>95%Challenge: Exotherm, byproduct formation (diols).Mitigation: Controlled addition, efficient cooling, use of anhydrous reagents. [7]
3. Purification Method: Crystallization or Vacuum Distillation>90% Recovery>99.5%Challenge: Thermal/acid degradation.Mitigation: Use vacuum distillation, avoid acid, consider adding inhibitors like BHT. [13]

Table 1: Summary of Process Parameters and Outcomes.

Issue ObservedPossible Cause(s)Recommended Troubleshooting Action
Low Yield in Ring-Opening 1. Incomplete reaction.2. Formation of diol byproduct due to water.<[7]br>3. Epoxide polymerization. [7]1. Increase reaction time or temperature moderately. Monitor by TLC/HPLC.2. Ensure all reagents and solvents are anhydrous.3. Use controlled addition of the limiting reagent.
Formation of Dark, Tar-like Substance 1. Polymerization of furan under harsh conditions (acidic or high temp).<[17]br>2. Thermal decomposition.1. Maintain strict pH control, especially during workup. Avoid strong acids.2. Reduce reaction/distillation temperature; use high vacuum for distillation. [13]
Difficulty in Purification 1. Product is an oil, preventing crystallization.2. Co-distillation with a high-boiling impurity.3. On-column degradation on silica gel. [13]1. Attempt salt formation to induce crystallization or use short-path distillation.2. Check purity of crude material before distillation; ensure efficient fractionation.3. Switch to neutral or basic alumina for chromatography or use a neutralized silica gel. [13]

Table 2: Troubleshooting Guide for Large-Scale Synthesis.

Example Protocol: Synthesis of 1-(Furan-2-yl)-2-morpholinoethan-1-ol

This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.

Step 1: Preparation of 2-(oxiran-2-yl)furan

  • Equipment: Large, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Reagents:

    • Trimethylsulfonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 2-Furaldehyde

  • Procedure: a. Under a nitrogen atmosphere, charge the reactor with anhydrous DMSO and trimethylsulfonium iodide. b. Cool the mixture to 10-15 °C. c. Slowly add sodium hydride in portions, maintaining the temperature below 25 °C. Stir the resulting slurry for 1 hour until gas evolution ceases, forming the dimethylsulfonium methylide. d. Cool the ylide solution to 0-5 °C. e. Add a solution of 2-furaldehyde in DMSO dropwise via an addition funnel, keeping the internal temperature below 10 °C. f. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor for completion by TLC or GC-MS. g. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. h. Extract the aqueous mixture with methyl tert-butyl ether (MTBE). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 1-(Furan-2-yl)-2-morpholinoethan-1-ol

  • Equipment: Jacketed reactor with stirrer, thermocouple, condenser, and addition funnel.

  • Reagents:

    • 2-(oxiran-2-yl)furan (from Step 1)

    • Morpholine

    • Isopropanol (optional, as solvent)

  • Procedure: a. Charge the reactor with morpholine (can be used in excess, e.g., 3-5 equivalents). b. Heat the morpholine to 40-50 °C. c. Slowly add the crude 2-(oxiran-2-yl)furan via the addition funnel. An exotherm will be observed; control the addition rate to maintain the temperature below 70 °C. d. After addition, stir the mixture at 60 °C for 4-6 hours until the reaction is complete (monitor by HPLC). e. Cool the reaction mixture to room temperature. f. Remove excess morpholine under high vacuum. g. The resulting crude product can be purified by vacuum distillation or by dissolving in a suitable solvent (e.g., ethyl acetate), washing with water to remove residual morpholine, and then crystallizing from a solvent/anti-solvent system (e.g., MTBE/heptane).

Conclusion

The large-scale synthesis of furan-morpholine scaffolds is a challenging yet achievable endeavor. Success hinges on a robust synthetic strategy, a deep understanding of the chemical properties of the furan ring, and meticulous attention to process safety and scalability. The furan epoxide ring-opening pathway represents a highly efficient and controllable method for production. By prioritizing scalable purification techniques like crystallization and distillation, and by considering modern technologies such as continuous flow chemistry, development professionals can effectively transition these vital pharmaceutical building blocks from the laboratory to industrial-scale manufacturing.

References

  • Vertex AI Search. (n.d.). Understanding Furan 99.5%: Properties, Applications, and Safety in Organic Synthesis.
  • PMC. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives.
  • ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Safety considerations of furanic compounds from an industrial safety point of view. Request PDF.
  • Organic Syntheses. (n.d.). Furan. Organic Syntheses Procedure.
  • Benchchem. (n.d.). Technical Support Center: Purification of Furan Compounds.
  • Benchchem. (n.d.). Scalability challenges in the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine derivatives.
  • ResearchGate. (n.d.). Learning on Safety Issues Pertaining to Furanics as New Intermediates from Natural Furan-based Byproducts. Request PDF.
  • American Chemical Society. (n.d.). Diversity oriented synthesis for drug discovery using a furan epoxide.
  • MDPI. (2022, December 4). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
  • (2001, October 15). Furan as a versatile synthon.
  • Huddersfield Repository. (n.d.). Metal-catalyzed Furan Synthesis. A Review.
  • (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • NIH. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.
  • (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
  • PMC. (n.d.). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends.
  • (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up 2-(Furan-2-yl)quinoline-4-carboxylate Production.
  • ACS Publications. (2023, November 27). Continuous Flow Intensification for the Synthesis of High-Purity Warfarin.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.

Sources

Application Notes and Protocols for the Safe Handling and Storage of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility and Hazards of Brominated Heterocycles

Brominated heterocycles are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility as versatile building blocks stems from the strategic placement of a bromine atom on a heterocyclic core (such as pyridine, pyrimidine, or indole). This bromine atom serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct complex molecular architectures. However, the very reactivity that makes these compounds indispensable also presents significant handling and storage challenges.

This guide provides a comprehensive overview of the safe handling and storage procedures for brominated heterocycles, grounded in the principles of risk assessment, hazard mitigation, and regulatory compliance. It is intended for researchers, scientists, and drug development professionals who work with these compounds and aims to foster a culture of safety through a deep understanding of the associated risks and the rationale behind prescribed safety protocols.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with brominated heterocycles is the foundation of safe laboratory practice. These hazards can be broadly categorized into chemical reactivity, toxicity, and physical properties.

Chemical Reactivity

The reactivity of brominated heterocycles is largely dictated by the nature of the heterocyclic ring and the position of the bromine atom. Electron-deficient rings, such as pyridine and pyrimidine, are more susceptible to nucleophilic attack, while electron-rich systems like indole can undergo different reaction pathways.

  • Incompatibility with Strong Bases and Nucleophiles: Brominated heterocycles can react vigorously with strong bases (e.g., hydroxides, alkoxides) and potent nucleophiles. These reactions can be highly exothermic and may lead to the formation of hazardous byproducts.

  • Reaction with Oxidizing Agents: Strong oxidizing agents can react with brominated heterocycles, potentially leading to thermal decomposition and the release of toxic fumes, including hydrogen bromide.

  • Thermal Decomposition: Many brominated organic compounds can decompose at elevated temperatures, releasing hazardous substances such as hydrogen bromide, nitrogen oxides (NOx), and carbon monoxide (CO).[1][2]

Toxicity

The toxicity of brominated heterocycles can vary significantly depending on the specific compound. However, many are classified as hazardous substances with the potential for acute and chronic health effects.

  • Acute Toxicity: Many brominated heterocycles are harmful if swallowed, inhaled, or absorbed through the skin.[3][4] For example, 2-bromopyridine is classified as toxic if swallowed and fatal in contact with skin.[3]

  • Irritation: Skin and eye irritation are common hazards associated with this class of compounds.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

  • Chronic Toxicity: Long-term exposure to some brominated compounds has been linked to adverse health effects. While specific data for many brominated heterocycles is limited, it is prudent to minimize exposure.

Physical Hazards
  • Flammability: Some brominated heterocycles are flammable liquids and their vapors can form explosive mixtures with air.[5]

  • Combustibility: Solid brominated heterocycles may be combustible and can ignite if exposed to a strong ignition source.[6]

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to mitigate the risks associated with brominated heterocyles is to follow the hierarchy of controls, which prioritizes the most effective control measures.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for mitigating chemical hazards.

  • Elimination and Substitution: While often challenging in a research context, consider if a less hazardous alternative to a particular brominated heterocycle can be used.

  • Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard.

    • Fume Hoods: All work with volatile or dusty brominated heterocycles must be conducted in a properly functioning chemical fume hood.

    • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Administrative Controls: These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all procedures involving brominated heterocycles.

    • Training: All personnel must be trained on the hazards and safe handling procedures for these compounds.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.

Personal Protective Equipment (PPE): Your Last Line of Defense

The correct selection and use of PPE is critical when handling brominated heterocyles.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles / Face ShieldChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are generally recommended for handling halogenated aromatic compounds.[7][8] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Double gloving is a good practice for added protection.
Body Flame-Resistant Lab Coat / Protective ClothingA flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, chemical-resistant aprons or suits may be necessary.
Respiratory Respirator (as needed)For highly volatile compounds or in situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a respirator may be required.[9] The selection of the appropriate respirator and cartridge must be based on a formal risk assessment and personnel must be fit-tested and trained in its use.[7][10][11]

Source: Adapted from various Safety Data Sheets and chemical safety guidelines.[7][8][12]

Safe Handling Protocols

Adherence to meticulous handling procedures is paramount to preventing exposure and accidents.

General Handling Practices
  • Work Area: Conduct all manipulations of brominated heterocycles in a designated area within a fume hood. Keep the work area clean and free of clutter.

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid Inhalation and Contact: Never smell chemicals directly. Avoid all skin and eye contact.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling brominated heterocycles, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.

Protocol for Weighing and Transferring Solids
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a fume hood or a vented balance enclosure.

  • Weighing: Use a tared weigh boat or glassine paper to weigh the solid.

  • Transfer: Carefully transfer the solid to the reaction vessel using a powder funnel to minimize dust generation.

  • Clean-up: Decontaminate the spatula and any other equipment used. Dispose of the weigh boat as solid hazardous waste.

Protocol for Dispensing and Transferring Liquids
  • Preparation: Don all required PPE.

  • Dispensing: Use a calibrated syringe or pipette to dispense the liquid. For larger volumes, use a graduated cylinder.

  • Transfer: Slowly add the liquid to the reaction vessel, directing the flow down the inner wall to prevent splashing.

  • Clean-up: Decontaminate the syringe or pipette immediately after use.

Storage Requirements: Ensuring Stability and Preventing Reactions

Proper storage of brominated heterocycles is crucial for maintaining their integrity and preventing hazardous situations.

Storage ParameterRequirementRationale
Location Cool, dry, well-ventilated area.Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[13]
Light Away from direct sunlight and heat sources.Prevents light- or heat-induced decomposition or reaction.[13]
Containers Tightly sealed, chemically resistant containers.Prevents leakage and release of fumes.[13]
Flammability If flammable, store in a designated flammable liquids cabinet.Mitigates fire risk.[13]
Segregation Store separately from incompatible materials.Prevents dangerous chemical reactions.

Source: Adapted from OSHA and NFPA guidelines.[3]

Chemical Incompatibilities

A critical aspect of safe storage is the segregation of incompatible chemicals. Brominated heterocyles should be stored away from:

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide)

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)

  • Reactive Metals: (e.g., potassium, sodium, magnesium)

  • Certain Solvents: For example, N-bromosuccinimide (NBS), a common brominating agent, is incompatible with amide solvents like DMF and DMA, and can undergo exothermic decomposition.[6]

Spill and Emergency Procedures: Preparedness is Key

Prompt and appropriate action in the event of a spill is essential to minimize harm to personnel and the environment.

Minor Spills (Manageable by laboratory personnel)
  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of liquids.

  • For solid spills, carefully sweep the material into a container, avoiding dust generation.

  • For liquid spills, once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spills (Requiring emergency response)
  • Evacuate the area immediately.

  • Alert others to evacuate.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Activate the fire alarm if the spill is flammable or poses a fire hazard.

  • Call emergency services and provide them with the location and nature of the spill.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal: Responsible Management

All waste containing brominated heterocycles must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a clearly labeled, sealed container for halogenated organic waste.

  • Solid Waste: Collect all contaminated solid waste, such as filter paper, silica gel, and disposable gloves, in a separate, labeled container for solid hazardous waste.

  • Empty Containers: "Empty" containers that held brominated heterocycles should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Conclusion: A Commitment to Safety

Working with brominated heterocycles offers immense potential for scientific advancement. However, this potential can only be realized safely through a steadfast commitment to understanding and mitigating the associated risks. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can ensure a safe and productive environment for themselves and their colleagues.

References

  • Shimizu, M., et al. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(3), 354-358. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision. (2024). Scientific Reports, 14(1). [Link]

  • Resistance To Chemicals of Common Glove Materials. (n.d.). University of Nebraska-Lincoln. [Link]

  • Cetinkaya, H. B., & Gunes, H. (2022). An Unusual Laboratory Accident: Bromine Burn. Journal of the College of Physicians and Surgeons Pakistan, 32(5), 680-681. [Link]

  • Reddit. (2015). r/chemistry - bromination?. [Link]

  • Ohio State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]

  • Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. [Link]

  • ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?. [Link]

  • Brückner Research Group. (n.d.). Standard Operating Procedure for the Safe Use of Bromine. [Link]

  • Masterson, D. S. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Organic Chemistry. [Link]

  • PowerPak. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • Chemistry Stack Exchange. (2021). Reactivity of NBS. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Journal of Chemical Health and Safety. (2015). Case study: Reaction scale-up leads to incident involving bromine and acetone. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Virginia Commonwealth University. (2025). Waste Anesthetic Gas. [Link]

  • SciLabware. (n.d.). Chemical Resistance of Plastics. [Link]

  • Laboratory Safety Institute. (2021). One Hundred Years of “Progress”. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. [Link]

  • Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2011). CSB Releases Investigation into 2010 Texas Tech Laboratory Accident. [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. [Link]

  • Dräger. (n.d.). Guide for Selection and Use of Respiratory Filtering Devices. [Link]

  • Wilger. (n.d.). Physical properties and chemical resistance of plastics. [Link]

  • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • ResearchGate. (2026). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • PubChem. (n.d.). 2-Bromopyridine. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. [Link]

  • Ted Pella, Inc. (n.d.). Chemical Resistance of Plastics. [Link]

  • KENDRION. (n.d.). Chemical resistance of plastics. [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • MDPI. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. [Link]

  • PubMed. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. [Link]

Sources

Application Note: Advanced Purification Strategies for Substituted Morpholine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Physicochemical Foundations

Substituted morpholines are highly privileged pharmacophores in modern drug discovery, frequently incorporated to modulate the pharmacokinetic profiles, aqueous solubility, and target-binding affinities of drug candidates[1]. However, the intrinsic physicochemical properties of the morpholine ring present distinct challenges during isolation and purification.

Morpholine is a six-membered saturated heterocycle containing both an ether oxygen and a secondary or tertiary amine. The conjugate acid of an unsubstituted morpholine possesses a pKa of approximately 8.3 to 8.5[2].

  • Causality in Purification: Because of this moderate-to-strong basicity, morpholines are heavily protonated at neutral pH, rendering them highly polar and water-soluble[1]. Furthermore, the basic nitrogen atom acts as a strong hydrogen-bond acceptor and electron-pair donor. During standard normal-phase chromatography, this nitrogen interacts aggressively with the acidic silanol groups (pKa ~4.5–5.0) present on unmodified silica gel[3]. If these interactions are not actively suppressed, they result in severe peak tailing, poor resolution, and irreversible sample adsorption.

This application note outlines a comprehensive, self-validating methodology for the purification of substituted morpholines, moving from initial crude extraction to final chiral resolution.

Strategic Purification Workflow

The selection of a purification technique depends on the scale of the reaction, the presence of stereocenters, and the physical state of the target compound. The following decision tree dictates the optimal purification pathway.

Strategic workflow for the isolation and purification of substituted morpholines.

Protocol 1: Liquid-Liquid Extraction (LLE) and Salt Crystallization

Highly polar substituted morpholines often partition poorly into organic solvents during standard aqueous workups. To drive the morpholine into the organic phase, the aqueous layer must be heavily basified to ensure complete deprotonation, and the ionic strength must be increased to reduce aqueous solubility[4].

Step-by-Step Methodology:
  • Basification: Transfer the crude reaction mixture to a separatory funnel. Slowly add aqueous NaOH (1 M to 5 M) until the pH of the aqueous layer strictly exceeds 10. Causality: This ensures the morpholine nitrogen is fully deprotonated (free base form), maximizing its organic solubility.

  • Salting Out: Saturate the aqueous layer by adding solid NaCl or K₂CO₃[4]. This increases the ionic strength of the aqueous phase, creating a "salting-out" effect that forces the polar organic compound into the organic layer.

  • Extraction: Extract with a moderately polar organic solvent such as ethyl acetate or dichloromethane (3 × volumes).

    • Self-Validation Step: Spot the residual aqueous layer on a TLC plate and stain with Dragendorff’s reagent or iodine to confirm the complete absence of the morpholine alkaloid.

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude free base in a minimum volume of dry diethyl ether. Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether) at 0 °C until precipitation is complete[4].

  • Recrystallization: Isolate the precipitated hydrochloride salt via vacuum filtration. Recrystallize from a boiling solvent mixture (e.g., ethanol/diethyl ether) to obtain analytically pure crystals[4].

Protocol 2: Modified Flash Column Chromatography

When purifying complex reaction mixtures or non-crystallizable morpholine oils, flash chromatography is required. To prevent the basic morpholine from binding to acidic silica, the stationary phase must be deactivated[5].

Step-by-Step Methodology:
  • Eluent Preparation: Determine a suitable baseline eluent system via TLC (e.g., Hexanes/Ethyl Acetate). Add 0.5% to 1.0% (v/v) Triethylamine (Et₃N) or 2,4,6-collidine to the bulk mobile phase[4][5].

  • Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the Et₃N-modified eluent.

    • Causality: The Et₃N acts as a sacrificial base, irreversibly binding to the highly acidic silanol sites on the silica gel. This pre-saturation prevents the target morpholine from binding, ensuring sharp, symmetrical elution peaks.

  • Loading and Elution: Dissolve the crude morpholine in a minimum amount of the modified eluent and load it onto the column. Elute using gentle positive pressure, collecting fractions.

  • Product Isolation: Combine the product-containing fractions. To remove residual Et₃N, concentrate the fractions under reduced pressure, then co-evaporate the resulting residue with toluene (2 × 10 mL) followed by extended high-vacuum drying.

Protocol 3: Chiral Resolution via Preparative SFC

Substituted morpholines (e.g., 2-substituted or 3,5-disubstituted morpholines) frequently contain stereocenters[6][7]. Preparative Supercritical Fluid Chromatography (SFC) is the premier technique for separating these enantiomers due to its high throughput and exceptional resolution for basic heterocycles[8][9].

Step-by-Step Methodology:
  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or AD-H, 5 µm, 20 × 250 mm)[8][9].

  • Mobile Phase Configuration: Use supercritical CO₂ as the primary mobile phase. Select an alcoholic co-solvent (e.g., Methanol or Ethanol) at a gradient of 10% to 40%[8].

  • Basic Additive Integration: Add 0.1% to 0.2% (v/v) diethylamine (DEA) or isopropylamine (IPA) directly to the alcoholic co-solvent.

    • Causality: Just as in normal-phase chromatography, the basic additive suppresses non-specific ionic interactions between the basic morpholine nitrogen and the chiral stationary phase, which is critical for achieving baseline resolution of enantiomers.

  • Separation Parameters: Execute the separation at a constant column temperature (e.g., 40 °C) and a controlled backpressure (e.g., 100 bar)[8]. Monitor the elution via UV detection at 214 nm.

  • Recovery: Collect the separated enantiomers. Upon depressurization, the CO₂ rapidly sublimates, leaving the enantiopure morpholine dissolved in a small, easily evaporated volume of the alcoholic co-solvent.

Quantitative Data Summary

The following table summarizes the typical performance metrics and critical parameters for the purification techniques discussed herein.

Purification MethodTypical Yield (%)Typical Purity / ee (%)Key Additives / ReagentsPrimary Application
Acid-Base LLE 85 – 9580 – 90NaOH (pH > 10), NaClInitial crude cleanup and desalting
HCl Salt Crystallization 60 – 80> 98Anhydrous HCl in etherHigh-purity bulk isolation
Flash Chromatography 70 – 9095 – 991% Et₃N or NH₂-SilicaComplex mixture separation
Preparative Chiral SFC 60 – 85> 98 (ee)CO₂ / EtOH + 0.1% DEAEnantiomer / Diastereomer resolution

References

  • "pKa Determination in non-Aqueous Solvents." University of Liverpool Repository. Available at:[Link]

  • "The Role of Counter-Ions in Peptides—An Overview." Semantic Scholar / Pharmaceuticals. Available at: [Link]

  • "Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification." DOI.org. Available at: [Link]

  • "Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives." ACS Publications. Available at: [Link]

  • "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry. Available at: [Link]

  • "WO2021081375A1 - Inhibitors of raf kinases." Google Patents.
  • "United States Patent 10,709,712 B2." Googleapis.com. Available at:[Link]

Sources

Application Note: A Researcher's Guide to the Paal-Knorr Synthesis for Furan Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan nucleus is a cornerstone scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional polymers.[1][2] Its unique electronic properties and utility as a bioisostere for phenyl and thiophene rings make it a highly valuable motif in drug design.[2][3] The Paal-Knorr synthesis, first described in 1884, remains one of the most direct and versatile methods for constructing substituted furans from readily available 1,4-dicarbonyl compounds.[4][5] This application note provides an in-depth guide for researchers and drug development professionals, detailing the reaction mechanism, modern and classical protocols, quantitative data, and strategic applications of this foundational reaction in heterocyclic chemistry.

The Paal-Knorr Furan Synthesis: Mechanism and Versatility

Originally reported independently by Carl Paal and Ludwig Knorr, this reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a furan ring.[4] While widely used for over a century, the intricacies of its mechanism were more formally elucidated in the 1990s.[4][5]

The Accepted Reaction Mechanism

The synthesis proceeds through a well-established acid-catalyzed pathway. The process is driven by the formation of the stable aromatic furan ring.[1]

  • Step 1: Carbonyl Protonation: The reaction initiates with the protonation of one of the carbonyl oxygens by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.[1]

  • Step 2: Enolization: The second carbonyl group undergoes tautomerization to form its more nucleophilic enol isomer.[1]

  • Step 3: Intramolecular Cyclization: In what is considered the rate-determining step, the nucleophilic enol oxygen attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate.[6][7]

  • Step 4: Dehydration: Subsequent protonation of the hydroxyl group in the hemiacetal intermediate leads to the elimination of a water molecule, generating the final, stable aromatic furan product.[1]

The versatility of the Paal-Knorr synthesis is one of its greatest strengths. The R-groups at positions 2, 3, 4, and 5 can be varied widely, including hydrogen, alkyl, aryl, or ester functionalities, allowing for the creation of diverse furan libraries.[1] The reaction can be effectively catalyzed by a range of acids, from protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) to Lewis acids such as zinc chloride (ZnCl₂) and dehydrating agents like phosphorus pentoxide (P₂O₅).[1][4]

Despite its utility, the synthesis has limitations. The primary challenge can be the accessibility of the 1,4-dicarbonyl starting materials.[6][8] Furthermore, traditional protocols often require high temperatures and strongly acidic conditions, which may not be suitable for substrates bearing sensitive functional groups.[6]

Experimental Protocols: From Benchtop to Modern Synthesis

Here we provide two detailed protocols: a classic benchtop procedure using conventional heating and a modern, rapid method utilizing microwave irradiation.

Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran

This protocol details a traditional approach using a Brønsted acid catalyst with a Dean-Stark apparatus to effectively remove water and drive the reaction equilibrium towards the product.[1]

Materials:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol%)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount is 1.8 mL.

  • Continue refluxing for 4-6 hours or until the water collection ceases.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.

Protocol 2: Microwave-Assisted Synthesis of a Furan-3-carboxylate Derivative

Microwave-assisted organic synthesis offers significant advantages, including dramatically reduced reaction times, improved yields, and often milder conditions.[1]

Materials:

  • Methyl 2-acetyl-3-methyl-4-oxopentanoate (1 mmol)

  • Ethanol/Water (1:1 mixture, 3 mL)

  • Hydrochloric acid (1 M solution, 2-3 drops, catalytic)

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL microwave process vial, magnetic stir bar, dedicated laboratory microwave reactor.

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).

  • Add the ethanol/water solvent mixture (3 mL) and the catalytic amount of HCl. Note: For some highly reactive substrates, no acid catalyst may be necessary under microwave conditions.[1]

  • Seal the vial securely with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes.[1] Ensure the internal pressure remains within the safe operating limits of the instrument.

  • After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the contents to a separatory funnel, diluting with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[1]

Paal-Knorr Synthesis Workflow

The logical flow of the Paal-Knorr synthesis is depicted below, from starting material selection to the final purified product.

Paal_Knorr_Workflow sub 1,4-Dicarbonyl Substrate reac_setup Reaction Setup (Conventional or Microwave) sub->reac_setup cat Acid Catalyst (Protic or Lewis) cat->reac_setup sol Solvent Selection (e.g., Toluene, EtOH) sol->reac_setup reaction Intramolecular Cyclization & Dehydration reac_setup->reaction monitor Reaction Monitoring (TLC, GC, Water Collection) reaction->monitor monitor->reaction Continue reaction workup Aqueous Workup (Neutralization & Extraction) monitor->workup Reaction complete dry Drying & Solvent Removal workup->dry purify Purification (Distillation or Chromatography) dry->purify product Pure Furan Derivative purify->product

Caption: General experimental workflow for the Paal-Knorr furan synthesis.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative yields.

Table 1: Conventional Heating Methods for Paal-Knorr Furan Synthesis[1]

Starting Material (1,4-Dicarbonyl)Catalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
Hexane-2,5-dionep-TsOHTolueneReflux4-62,5-Dimethylfuran85-95
1-(4-methoxyphenyl)-butane-1,4-dioneH₂SO₄Acetic Acid10022-(4-methoxyphenyl)-5-methylfuran78
3,4-diphenylhexane-2,5-dionep-TsOHBenzeneReflux32,5-dimethyl-3,4-diphenylfuran92
1-phenylbutane-1,4-dioneP₂O₅-1500.52-methyl-5-phenylfuran80
1,2-dibenzoylethaneH₂SO₄EthanolReflux12,5-diphenylfuran88

Table 2: Microwave-Assisted Paal-Knorr Furan Synthesis[1]

Starting Material (1,4-Dicarbonyl)Catalyst/ReagentSolventTemperature (°C)Time (min)ProductYield (%)
Hexane-2,5-dioneNoneNone15052,5-Dimethylfuran93
1-phenyl-pentane-1,4-dionep-TsOHDichloromethane120102-methyl-5-phenylfuran85
Methyl 2-acetyl-3-methyl-4-oxopentanoateHCl (cat.)Ethanol/Water (1:1)1403-5Methyl 2,5-dimethylfuran-3-carboxylateHigh Purity
1,4-diphenylbutane-1,4-dioneMontmorillonite K-10None16032,5-diphenylfuran96

Applications in Drug Discovery and Development

The furan scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[2][9] Its inclusion can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[2]

  • Bioisosterism: The furan ring is often used as a bioisostere for benzene or thiophene rings, which can lead to improved metabolic stability, solubility, or receptor binding affinity.[2][9]

  • Marketed Drugs: Numerous successful drugs incorporate a furan ring, demonstrating its clinical importance. Notable examples include Nitrofurantoin, an antibacterial agent for urinary tract infections, and Ranitidine (formerly Zantac), an H2 histamine receptor antagonist used to decrease stomach acid production.[2]

  • Library Synthesis for SAR: The Paal-Knorr synthesis is an invaluable tool for drug discovery programs. By systematically varying the substituents on the 1,4-dicarbonyl precursor, chemists can rapidly generate libraries of diverse furan analogues.[1] This allows for the efficient exploration of structure-activity relationships (SAR) to optimize lead compounds for potency and selectivity.[1] Furan derivatives have shown a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[9][10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective water removal (conventional).- Catalyst is inactive or insufficient.- Reaction temperature too low or time too short.- Ensure Dean-Stark is filling correctly; use a stronger dehydrating agent (e.g., P₂O₅).- Use fresh catalyst; increase catalyst loading.- Increase temperature and/or reaction time; switch to microwave conditions.
Incomplete Reaction - Reaction has not reached equilibrium.- Steric hindrance in a bulky substrate is slowing the rate-determining cyclization step.- Extend the reaction time and monitor by TLC or GC.- Increase temperature or use a stronger acid catalyst. Microwave irradiation may help overcome activation barriers.
Formation of Side Products - Substrate decomposition under harsh acidic conditions.- Intermolecular side reactions.- Use a milder catalyst (e.g., a Lewis acid instead of a strong protic acid).- Lower the reaction temperature and extend the time.- Use a higher dilution to favor the intramolecular reaction.

Conclusion

The Paal-Knorr furan synthesis is a powerful and enduring reaction in the synthetic chemist's toolkit. Its reliability and versatility make it a go-to method for accessing a wide range of substituted furans. While traditional protocols can be limited by harsh conditions, modern advancements, particularly the use of microwave irradiation, have expanded its scope to include more complex and sensitive molecules, ensuring its continued relevance in the rapid-paced environments of pharmaceutical and materials research.[1]

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • RSC Publishing. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. [Link]

  • ResearchGate. Application of furan derivative in medicinal field. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • MBB College. Synthesis of Furan. [Link]

  • PMC (PubMed Central). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

  • Famenxt. Furan: A Promising Scaffold for Biological Activity. [Link]

  • ResearchGate. Paal‐Knorr synthetic methods for substituted furans using either.... [Link]

  • Cambridge University Press & Assessment. Paal-Knorr Synthesis. [Link]

  • AlQalam Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. [Link]

Sources

Application Note: Measuring the Cytotoxicity of Furan Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

The MTT assay is a robust and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1][2] This technique is particularly valuable in preclinical drug discovery for screening the cytotoxic potential of novel chemical entities, such as furan derivatives. The assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[1][3] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[1][3][4]

The quantity of the purple formazan produced is directly proportional to the number of viable cells.[1][4] The insoluble formazan crystals are dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer.[3][4] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity, suggesting cytotoxicity.

Mechanism of MTT Reduction

The core of the MTT assay lies in the cellular reduction of the MTT molecule. While the reaction is complex and not entirely elucidated, it is widely accepted that mitochondrial dehydrogenases and other cellular reductases play a crucial role.[5][6]

MTT_Reduction MTT_out MTT Reagent MTT_in MTT_in MTT_out->MTT_in Uptake

Materials and Reagents

  • Cell Culture: Adherent or suspension cells in the logarithmic growth phase.

  • Test Compounds: Furan derivatives dissolved in a suitable vehicle (e.g., DMSO).

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum and phenol red.

    • Solubilization Solution: DMSO, or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile, flat-bottomed 96-well tissue culture plates.[7]

    • Calibrated single and multi-channel pipettes.

    • Humidified incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Microplate reader capable of measuring absorbance at 570 nm.[8]

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format. Modifications for suspension cells are noted.

Phase 1: Cell Seeding & Acclimation (Day 1)
  • Cell Preparation: Harvest cells that are in a healthy, exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.

  • Seeding Density Optimization (Crucial First Step): The optimal seeding density is critical and must be determined for each cell line to ensure that at the end of the experiment, the untreated control cells are in the late log phase (70-80% confluency) and not overgrown.[9]

    • Procedure: Plate a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well) and incubate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours).[7] Perform the MTT assay and plot absorbance vs. cell number. The optimal density will be in the linear portion of this curve.[7]

  • Plate Seeding: Based on the optimization, seed the cells in 100 µL of complete culture medium per well into a 96-well plate.

  • Edge Effect Mitigation: To minimize evaporation, do not use the outer wells for experimental samples. Instead, fill these wells with 200 µL of sterile PBS or media.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[1]

Plate FormatSurface Area/Well (cm²)Recommended Seeding Density (cells/cm²)Cells/Well (Starting Range)
96-well0.322,500 - 15,000800 - 5,000 (slow growth) 5,000 - 15,000 (fast growth)
48-well0.952,500 - 15,0002,400 - 14,000
24-well1.92,500 - 15,0004,750 - 28,500
(Note: Densities are starting points and require empirical optimization for each cell line and experiment duration.[9][10])
Phase 2: Treatment with Furan Derivatives (Day 2)
  • Prepare Compound Dilutions: Prepare a series of concentrations of the furan derivatives in the appropriate culture medium. If using a solvent like DMSO, ensure the final concentration in the well does not exceed a non-toxic level (typically ≤0.5%).

  • Establish Controls: It is essential to include the following controls on every plate:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used for the test compounds. This represents 100% cell viability.

    • Untreated Control: Cells in culture medium only.

    • Media Blank: Culture medium without cells. This is used for background absorbance subtraction.[8]

    • Compound Control (Optional but Recommended): Media with the test compound but no cells. This helps identify if the furan derivative directly reacts with MTT.[11][12]

  • Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Incubation and Solubilization (Day 3-5)
  • Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution is light-sensitive and should be stored protected from light.[5] Filter sterilize the solution. The working solution is typically a 1:10 dilution of the stock in serum-free, phenol red-free medium to a final concentration of 0.5 mg/mL.[8]

  • MTT Addition: After the treatment incubation, carefully aspirate the medium containing the test compounds. For adherent cells, wash once with 100 µL of sterile PBS.

  • Add 100 µL of the MTT working solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals, which can be observed under a microscope.[1]

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.

    • For Suspension Cells: Centrifuge the plate (e.g., 500 x g for 5 minutes) to pellet the cells.[13] Carefully remove the supernatant, then add 100-150 µL of DMSO.

  • Mix Thoroughly: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Visually confirm that no crystals remain.

MTT_Workflow

Phase 4: Data Acquisition and Analysis
  • Measure Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[2]

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the media blank from all other readings.

    • The percent viability for each concentration is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.[14]

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve and calculate the precise IC₅₀ value.[14][15]

Critical Considerations for Furan Derivatives

When testing furan derivatives, or any novel compound, it is crucial to be aware of potential assay interference.

  • Direct MTT Reduction: Some chemical compounds, particularly those with reducing properties, can directly reduce MTT to formazan without cellular enzymatic activity.[12][16] This leads to a false-positive signal (i.e., an apparent increase in cell viability).

    • Validation: Run a control plate with various concentrations of your furan derivative in cell-free medium. If a purple color develops, your compound is interfering with the assay.[12]

  • Color Interference: If the furan derivatives are colored, they may absorb light at the same wavelength as formazan (570 nm), leading to artificially high absorbance readings.

    • Validation: Measure the absorbance of your compound in media at 570 nm. If it is significant, this background must be subtracted, or a different viability assay should be considered.

  • Troubleshooting Unexpected Results: If you observe an increase in absorbance with increasing compound concentration, it could be due to direct MTT reduction or the compound inducing a metabolic surge as a stress response before cell death.[12] In such cases, visually inspect the cells for morphological signs of toxicity and consider extending the concentration range.

References

  • MTT assay. Wikipedia. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte. (2025, December 24). [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. (2017, April 8). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT ASSAY: Principle. Author unknown. [Link]

  • MTT Cell Assay Protocol. Author unknown. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013, May 1). [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • Components of an MTT assay. ResearchGate. [Link]

  • How to calculate IC50 from MTT assay. YouTube. (2020, September 28). [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. (2023, December 16). [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Clyte. (2025, September 17). [Link]

  • Calculate IC50 values by integrating the results of MTT and CCK8 assay. Bio-protocol. [Link]

  • How can I calculate IC50 from mtt results? ResearchGate. (2015, August 19). [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Clyte. (2026, February 4). [Link]

  • Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. Clyte. (2026, January 9). [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. (2022, June 7). [Link]

Sources

Application Notes and Protocols for the Incorporation of Morpholine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2][3] Its presence in numerous FDA-approved drugs is a testament to its utility in enhancing aqueous solubility, metabolic stability, and target-binding interactions. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary synthetic methodologies for introducing the morpholine moiety. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key synthetic transformations. This document is designed to be a practical resource, bridging theoretical concepts with actionable laboratory procedures to facilitate the rational design and synthesis of next-generation therapeutics.

The Significance of the Morpholine Moiety in Drug Discovery

The six-membered saturated heterocycle containing both an ether and a secondary amine functionality provides a unique combination of properties that are highly advantageous in drug design.

  • Improved Pharmacokinetic Profile: The polar ether oxygen and the basic nitrogen atom of the morpholine ring can significantly enhance the aqueous solubility of a drug candidate, which is often a critical factor for oral bioavailability.[1][2] Furthermore, the morpholine ring is generally resistant to metabolic degradation, leading to improved in vivo stability and a more predictable pharmacokinetic profile.[3]

  • Enhanced Target Binding: The morpholine ring can participate in various non-covalent interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution and the microenvironment, can be a hydrogen bond donor or acceptor. These interactions can lead to increased binding affinity and potency.[1][3]

  • Structural Versatility: The morpholine scaffold can be readily functionalized at the nitrogen atom or on the carbon framework, allowing for the fine-tuning of a molecule's properties to optimize its activity and selectivity.[4]

Synthetic Strategies for Morpholine Incorporation

The introduction of a morpholine ring into a bioactive molecule can be achieved through several synthetic routes. The choice of method depends on the desired substitution pattern, the complexity of the starting materials, and the overall synthetic strategy.

Classical Approaches

This is a traditional and industrially relevant method for the synthesis of unsubstituted morpholine. The reaction involves the acid-catalyzed intramolecular cyclization of diethanolamine.

  • Causality of Experimental Choices:

    • Strong Acid Catalyst (e.g., Sulfuric Acid, Hydrochloric Acid): The acid protonates the hydroxyl groups of diethanolamine, converting them into good leaving groups (water). This facilitates the intramolecular nucleophilic substitution reaction.[5]

    • High Temperature (180-210°C): Significant thermal energy is required to overcome the activation energy for the dehydration and cyclization steps.[2][6]

    • Removal of Water: Driving off the water formed during the reaction is crucial to shift the equilibrium towards the product, maximizing the yield of morpholine.[7]

    • Basification and Distillation: After the reaction, the morpholine hydrochloride salt is neutralized with a base (e.g., calcium oxide) to liberate the free morpholine, which is then purified by distillation.[2][6]

  • Experimental Protocol: Synthesis of Morpholine from Diethanolamine [2][6]

    • To a round-bottom flask equipped with a distillation apparatus, add diethanolamine (1.0 eq).

    • Slowly and with cooling, add concentrated sulfuric acid (or hydrochloric acid) (approx. 1.0-1.5 eq). The reaction is highly exothermic.

    • Heat the mixture to 180-210°C to drive off water and promote cyclization.

    • After the reaction is complete (as indicated by the cessation of water distillation), cool the mixture.

    • Carefully add a base (e.g., a slurry of calcium oxide in water) to neutralize the acid and liberate the free morpholine.

    • Distill the crude morpholine from the reaction mixture.

    • For further purification, dry the distillate over potassium hydroxide pellets and then perform a final fractional distillation, collecting the fraction boiling at 128-130°C.

  • Workflow Diagram:

    G DEA Diethanolamine Acid Conc. H2SO4 / HCl DEA->Acid Protonation Heat 180-210°C Acid->Heat Cyclization/ Dehydration Base CaO / KOH Heat->Base Neutralization Distillation Distillation Base->Distillation Purification Morpholine Morpholine Distillation->Morpholine

    Caption: Workflow for Morpholine Synthesis from Diethanolamine.

N-Alkylation with Pre-formed Morpholine

This is one of the most straightforward and widely used methods for incorporating the morpholine moiety. It involves the reaction of a substrate containing a suitable leaving group with morpholine.

  • Causality of Experimental Choices:

    • Substrate with a Good Leaving Group (e.g., Alkyl Halide, Tosylate): The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism, where the nitrogen atom of morpholine acts as the nucleophile, displacing the leaving group.

    • Base (e.g., K₂CO₃, Et₃N): A non-nucleophilic base is often added to scavenge the acid (e.g., HBr, HCl) generated during the reaction, preventing the protonation and deactivation of the morpholine nucleophile.[1]

    • Aprotic Polar Solvent (e.g., Acetonitrile, DMF): These solvents are ideal for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1][8]

  • Experimental Protocol: N-Alkylation of an Alkyl Halide with Morpholine [1][8]

    • Dissolve the alkyl halide (1.0 eq) in anhydrous acetonitrile.

    • Add morpholine (1.2-1.5 eq) and anhydrous potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the alkyl halide) and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation.

  • Data Summary Table:

TechniqueSubstrateReagentsTypical YieldAdvantagesDisadvantages
N-Alkylation Alkyl HalideMorpholine, K₂CO₃, CH₃CN70-95%High yielding, wide substrate scope, simple procedure.Requires a substrate with a good leaving group.
Reductive Amination Aldehyde/KetoneMorpholine, NaBH(OAc)₃, DCE60-90%Utilizes readily available carbonyl compounds.Reducing agent can be sensitive to moisture.
Buchwald-Hartwig Amination Aryl Halide/TriflateMorpholine, Pd catalyst, Ligand, Base75-98%Excellent for forming C(aryl)-N bonds, broad scope.Requires expensive and air-sensitive catalysts and ligands.
Reductive Amination

This one-pot procedure involves the reaction of an aldehyde or a ketone with morpholine in the presence of a reducing agent.

  • Causality of Experimental Choices:

    • Formation of an Imine/Iminium Ion: The carbonyl compound reacts with morpholine to form an iminium ion intermediate in situ.

    • Mild Reducing Agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃): This reducing agent is selective for the iminium ion over the starting carbonyl compound, preventing the premature reduction of the aldehyde or ketone.[9] It is also less sensitive to acidic conditions that can favor iminium ion formation.

    • Aprotic Solvent (e.g., Dichloroethane, THF): These solvents are compatible with the reducing agent and the reaction intermediates.

  • Experimental Protocol: Reductive Amination of an Aldehyde with Morpholine [9]

    • Dissolve the aldehyde (1.0 eq) and morpholine (1.1 eq) in dichloroethane.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Modern Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

This powerful method allows for the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and morpholine.[10]

  • Causality of Experimental Choices:

    • Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][11]

    • Phosphine Ligand (e.g., XPhos, BINAP): The ligand coordinates to the palladium center, modulating its electronic and steric properties to facilitate the catalytic cycle and prevent catalyst decomposition. Sterically hindered and electron-rich ligands are often the most effective.[10][12]

    • Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄): The base is required to deprotonate the morpholine, forming the more nucleophilic amide that participates in the catalytic cycle.[11][13]

    • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane): The reaction is sensitive to oxygen and water, so anhydrous and degassed solvents are crucial for catalyst stability and activity.[13]

  • Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine [8][12]

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

    • Add the aryl bromide (1.0 eq) and morpholine (1.2-1.5 eq).

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC/MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Catalytic Cycle Diagram:

    G cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)(HNR₂)]⁺X⁻ oa_complex->amine_complex + HNR₂ amide_complex [Ar-Pd(II)(L_n)(NR₂)] amine_complex->amide_complex - HX (+ Base) product Ar-NR₂ amide_complex->product Reductive Elimination

    Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Case Studies: Morpholine in Approved Drugs

Gefitinib (Iressa®): An EGFR Inhibitor

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[14] The morpholine-containing side chain is crucial for its activity and is typically introduced in the final steps of the synthesis via an SNAr reaction or N-alkylation.

  • Synthetic Approach: The key step involves the reaction of a 6-hydroxyquinazoline intermediate with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate.[14]

  • Protocol Snippet: Synthesis of Gefitinib [14]

    • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (1.0 eq) in DMF, add 4-(3-chloropropyl)morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to 70-80°C and stir for several hours.

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent system to obtain pure Gefitinib.

Aprepitant (Emend®): An NK1 Receptor Antagonist

Aprepitant is an antiemetic drug that contains a complex morpholine core. Its synthesis is a multi-step process that often involves the construction of the morpholine ring itself.[4][15]

  • Synthetic Approach: One common strategy involves an intramolecular cyclization of a suitably functionalized amino alcohol precursor.[16] This highlights a different approach where the morpholine ring is not simply appended but is constructed as an integral part of the molecular scaffold.

Conclusion

The incorporation of the morpholine moiety is a well-established and powerful strategy in drug discovery. The choice of synthetic method is dictated by the specific requirements of the target molecule and the overall synthetic plan. Classical methods such as N-alkylation and reductive amination remain valuable for their simplicity and reliability. Modern transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination, have significantly expanded the scope of morpholine-containing molecules that can be synthesized, especially those with aryl-morpholine linkages. A thorough understanding of the principles and practical aspects of these methodologies, as detailed in these application notes, will empower researchers to effectively utilize the morpholine scaffold in the design and synthesis of novel therapeutic agents.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403. Available from: [Link]

  • Morpholine Preparation from Diethanolamine. (2022). YouTube. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). The Journal of Organic Chemistry, 77(24), 11213-11223. Available from: [Link]

  • Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. (2003). Journal of the American Chemical Society, 125(5), 1179-1187. Available from: [Link]

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). Organic Process Research & Development, 11(4), 713-717. Available from: [Link]

  • Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics in the Synthesis of the 3-(4-Fluorophenyl)morpholine Moiety of NK1 Receptor Antagonist Aprepitant. (2005). Organic Process Research & Development, 10(1), 109-117. Available from: [Link]

  • Understanding the Aprepitant Synthesis Pathway: A Chemical Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2015). Scientific Reports, 5, 12134. Available from: [Link]

  • Process of producing morpholine from diethanolamine. (1957). Google Patents. US2777846A.
  • A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica, 3(6), 443-450. Available from: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2021). Molecules, 26(16), 4991. Available from: [Link]

  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. (2022). Arkivoc, 2022(6), 1-15. Available from: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Available from: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2006). Organic Syntheses, 83, 141. Available from: [Link]

  • Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. (2014). RSC Advances, 4(92), 50666-50670. Available from: [Link]

  • Preparation of morpholine. (1988). Google Patents. US4739051A.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(16), 9205-9214. Available from: [Link]

  • Example of intramolecular cyclization for morpholine ring formation... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities. (2011). Medicinal Chemistry Research, 20(8), 1275-1282. Available from: [Link]

  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. Available from: [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a]. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Molecules, 25(15), 3508. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. (2017). Hans Journal of Chemical Engineering and Technology, 7, 31-38. Available from: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007). Angewandte Chemie International Edition, 46(43), 8154-8182. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education, 83(6), 929. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 789-829. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3-Bromofuran is a vital heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its utility as a precursor for 3-substituted furans makes it indispensable in the development of treatments for a range of conditions, including HIV and type 2 diabetes.[2] Despite its importance, the synthesis of 3-bromofuran is frequently plagued by low and inconsistent yields, presenting a significant challenge for researchers. This guide provides a comprehensive troubleshooting framework, field-proven protocols, and in-depth FAQs to empower scientists to overcome these synthetic hurdles and achieve reliable, high-yield outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of 3-bromofuran.

Q1: My reaction shows low conversion, and I'm recovering a significant amount of my starting material (e.g., furan). What are the likely causes and solutions?

A1: Low conversion is a classic problem, typically pointing to issues with reagent activity or reaction conditions, especially in metal-halogen exchange or lithiation pathways.

Causality & Resolution:

  • Inactive Organolithium Reagent: The most common culprit is the quality of the n-butyllithium (n-BuLi). It is highly reactive with atmospheric moisture and carbon dioxide.

    • Expert Insight: Always use a freshly opened bottle of n-BuLi or titrate it before use to determine its exact molarity. Inconsistent molarity leads to under-dosing and incomplete lithiation.

    • Protocol: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) using flame-dried glassware and anhydrous solvents.[4] Any trace of water will quench the n-BuLi, halting the reaction.

  • Insufficiently Low Temperature: The lithiation of furan is highly exothermic and the resulting 2-lithiofuran intermediate is thermally unstable.

    • Expert Insight: The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard).[4][5] Even a slight rise in temperature can lead to decomposition of the intermediate and side reactions, reducing the formation of the desired product. Slow, dropwise addition of n-BuLi is critical to manage the exotherm.[4]

  • Poor Catalyst Activity (for non-lithiation methods): In methods involving acidic catalysts for electrophilic substitution, the catalyst can be deactivated.[1]

    • Solution: If using a Lewis acid like AlCl₃, ensure it is anhydrous, as hydrated forms are inactive.[6] For protic acids like sulfuric acid, ensure the concentration is correct and that no unintended basic impurities are present in the starting materials to neutralize it.

Q2: My primary byproduct is 2,5-dibromofuran or other polybrominated species. How can I improve the regioselectivity for 3-bromofuran?

A2: The formation of polybrominated furans indicates that the electrophilic bromination is too aggressive or that reaction intermediates are isomerizing or reacting further. The C2 and C5 positions on the furan ring are highly activated and prone to electrophilic attack.

Causality & Resolution:

  • Incorrect Stoichiometry: Using an excess of the brominating agent is a common cause of over-bromination.

    • Expert Insight: Carefully control the stoichiometry. Use precisely 1.0 equivalent of the brominating source relative to your lithiated intermediate or starting material. In some cases, using a slight deficit of the brominating agent can prevent the formation of di-substituted products.[6]

  • Rapid Addition of Brominating Agent: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions.

    • Solution: Add the brominating agent (e.g., a solution of iodine or 1,2-dibromoethane) dropwise to the cooled reaction mixture.[5] This maintains a low concentration of the electrophile and favors mono-substitution.

  • Choice of Synthetic Route: Direct bromination of furan is notoriously difficult to control. A more reliable strategy involves starting with a precursor that directs the bromine to the 3-position.

    • Authoritative Method: A high-yield synthesis can be achieved from 3,4-dibromofuran via ortho-metalation with butyllithium, followed by quenching.[2] This method selectively replaces one bromine atom, providing clean access to 3-bromofuran. Another approach is the selective metal-halogen exchange from 3-bromofuran to create a lithiated intermediate for further functionalization, demonstrating the stability of the C-Br bond at the 3-position under these conditions.[4][7][8]

Q3: My crude yield seems high, but the product degrades, darkens, or is lost during workup and purification. What is causing this instability?

A3: 3-Bromofuran is known to be unstable. It can darken on standing and eventually resinify, particularly when exposed to air, light, or acid.[9]

Causality & Resolution:

  • Acidic Residues: Trace amounts of acid from the workup can catalyze polymerization or decomposition, especially during heating for distillation.

    • Expert Insight: During the aqueous workup, ensure the reaction is thoroughly quenched and washed with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid before concentrating the organic layers.

  • Thermal Decomposition: 3-Bromofuran has a boiling point of around 103 °C.[9][10][11] Prolonged heating during atmospheric distillation can cause degradation.

    • Solution: Purify the product using vacuum distillation to lower the required temperature.[6] Steam distillation is another effective and gentle method for purification.[9]

  • Oxidation and Polymerization: The compound is sensitive to air and light.

    • Storage Protocol: Store purified 3-bromofuran in a freezer (-20 °C) under an inert atmosphere.[3][10] For long-term storage, the addition of a stabilizer like calcium carbonate is highly recommended.[2][9] Storing it over an alkaline solution of hydroquinone has also been reported.[9]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in 3-bromofuran synthesis.

G Start Low Yield of 3-Bromofuran LowConversion Problem: Low Conversion (Starting Material Recovered) Start->LowConversion Byproducts Problem: Byproducts Formed (e.g., Dibromofurans) Start->Byproducts Degradation Problem: Product Degradation (Darkening, Loss on Purification) Start->Degradation Sol_BuLi Solution: - Titrate n-BuLi - Ensure Anhydrous Conditions LowConversion->Sol_BuLi Cause: Inactive Reagent Sol_Temp Solution: - Maintain -78 °C - Slow, Dropwise Addition LowConversion->Sol_Temp Cause: Incorrect Temperature Sol_Stoich Solution: - Use 1.0 eq. Bromine Source - Slow, Dropwise Addition Byproducts->Sol_Stoich Cause: Over-bromination Sol_Route Solution: - Change Synthetic Route (e.g., from 3,4-dibromofuran) Byproducts->Sol_Route Cause: Poor Regioselectivity Sol_Workup Solution: - Neutralize with NaHCO₃ Wash - Avoid Strong Acids Degradation->Sol_Workup Cause: Acidic Residues Sol_Purify Solution: - Use Vacuum or Steam Distillation - Avoid High Temperatures Degradation->Sol_Purify Cause: Thermal Stress Sol_Store Solution: - Store at -20 °C under Argon - Add Stabilizer (CaCO₃) Degradation->Sol_Store Cause: Air/Light Sensitivity

Caption: A troubleshooting decision tree for 3-bromofuran synthesis.

Recommended Protocol: Lithiation-Bromination of Furan

This protocol is based on established organometallic principles for the synthesis of halogenated furans and incorporates best practices to maximize yield and purity.[4][5]

Materials:

  • Furan (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (recently titrated)

  • 1,2-Dibromoethane or Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Furan Addition: Add freshly distilled furan (1.0 eq) to the cooled THF.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The C2 proton is the most acidic and will be selectively removed.

  • Bromination: In a separate flame-dried flask, prepare a solution of the brominating agent (e.g., Iodine, 1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2-3 hours at this temperature.

  • Quenching & Workup: While still cold, slowly quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any excess bromine/iodine.[4] Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Caution: Do not overheat the product during solvent removal.

  • Purification: Purify the crude oil by vacuum distillation to yield 3-bromofuran as a colorless to light yellow liquid.[2][10]

Visualized Reaction Pathway

The following diagram illustrates the key steps and critical control points in the lithiation-bromination of furan.

G Furan Furan Step1 + n-BuLi (1.05 eq) Furan->Step1 Control1 Critical Control: - Anhydrous THF - Maintain -78 °C Step1->Control1 Intermediate 2-Lithiofuran (Unstable Intermediate) Step1->Intermediate Step2 + Brominating Agent (e.g., I₂, 1.1 eq) Intermediate->Step2 Control2 Critical Control: - Dropwise Addition - Maintain -78 °C Step2->Control2 Product 3-Bromofuran Step2->Product

Caption: Key reaction pathway for 3-bromofuran synthesis via lithiation.

Frequently Asked Questions (FAQs)

  • Q: What are the main synthetic routes to 3-bromofuran, and how do they compare?

    • A: The primary methods include:

      • Lithiation of Furan: Involves deprotonation at the C2 position followed by quenching with a bromine source. This method can be effective but requires stringent control of conditions to avoid side reactions.[4][5]

      • Metal-Halogen Exchange: Starting from 3,4-dibromofuran and using n-BuLi selectively removes one bromine, offering excellent regioselectivity and good yields.[2]

      • From Mucobromic Acid: This involves a multi-step synthesis starting from the commercially available mucobromic acid.[12][13]

      • Electrophilic Bromination: Direct bromination of furan is generally low-yielding and produces a mixture of products, making it less favorable.[1]

    MethodTypical YieldAdvantagesDisadvantages
    Lithiation of Furan Moderate-GoodReadily available starting material.Requires strict anhydrous conditions; temperature sensitive.
    From 3,4-Dibromofuran Good-ExcellentHigh regioselectivity.Starting material is less common than furan.
    From Mucobromic Acid ModerateAvoids organolithium reagents.Multi-step process.[13]
    Direct Bromination Poor-ModerateSimple reagents.Poor selectivity, mixture of products.[1]
  • Q: What are the essential safety precautions for this synthesis?

    • A: The synthesis involves several hazardous materials. n-Butyllithium is pyrophoric and reacts violently with water. Bromine and its sources are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Q: How can I confirm the identity and purity of my final product?

    • A: The identity of 3-bromofuran can be confirmed using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will show characteristic shifts for the furan ring protons and carbons.[5] Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14][15]

References

  • Wikipedia. 3-Bromofuran. Available from: [Link]

  • Sasmal, A., Roisnel, T., Bera, J. K., Doucet, H., & Soulé, J.-F. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Available from: [Link]

  • Govek, T. D., & DeShong, P. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. ACS Publications. Available from: [Link]

  • Govek, T. D., & DeShong, P. Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Available from: [Link]

  • SpectraBase. 3-Bromofuran-2,4(3H,5H)-dione. Available from: [Link]

  • ResearchGate. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans | Request PDF. Available from: [Link]

  • ResearchGate. Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available from: [Link]

  • PubChem. 3-Bromofuran. Available from: [Link]

  • Khan, A. T., & Ghosh, S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available from: [Link]

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2005). Synthesis of Highly Functionalized Furanones via Aldol Reaction of 3-Silyloxyfurans. Organic Letters. Available from: [Link]

  • Wikipedia. Mucobromic acid. Available from: [Link]

  • SIELC Technologies. (2018, May 16). 3-Bromofuran. Available from: [Link]

  • Google Patents. US3661987A - Production of mucobromic acid.
  • Google Patents. US3714197A - Process for the preparation of 2,3-dibromfuran.
  • Al-hourani, B. J. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. ResearchGate. Available from: [Link]

  • Kim, D., & Yi, I. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Sluggish Suzuki Coupling Reactions with Electron-Rich Halides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when dealing with electron-rich aryl or heteroaryl halides. These substrates are notoriously difficult due to the slow oxidative addition step, which is often rate-limiting.[1][2][3] This document provides in-depth troubleshooting strategies, detailed protocols, and the causal reasoning behind our recommendations to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with an electron-rich halide so slow or not working at all?

A: Electron-rich aryl halides (e.g., those with alkoxy or amino substituents) are challenging substrates because the high electron density on the aromatic ring disfavors the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][3][4] This step is crucial for initiating the catalytic cycle, and its slow rate is a primary reason for sluggish or failed reactions.[1][2]

Q2: I see a black precipitate forming in my reaction. What is it and is it a problem?

A: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[2] Its formation is a clear sign of catalyst deactivation and is detrimental to your reaction.[2][5] This can be caused by exposure to oxygen, excessive heat, or an insufficient ligand-to-palladium ratio.[2][6]

Q3: Can I just increase the temperature to speed up the reaction?

A: While cautiously increasing the temperature can sometimes improve the reaction rate, it's a delicate balance.[6] Excessive heat can accelerate catalyst decomposition into palladium black and promote undesirable side reactions.[2][6] It is often more effective to optimize the catalyst system (ligand and precatalyst) first.

Q4: My starting materials are being consumed, but I'm not getting my desired product. What's happening?

A: This often points to side reactions. Two common culprits are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid back to the parent arene).[1][3] Homocoupling is often exacerbated by the presence of oxygen, while protodeboronation can be an issue with unstable boronic acids, particularly heteroaryl boronic acids, under aqueous basic conditions.[1][3][7]

In-Depth Troubleshooting Guides

Symptom 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted aryl halide after a reasonable reaction time, the primary suspect is an inefficient oxidative addition step.

  • Inadequate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for electron-rich halides.[2][6] The key is to increase the electron density at the palladium center, which facilitates its insertion into the C-X bond.[1][8][9]

    • Solution: Switch to bulky, electron-rich phosphine ligands. These are designed to accelerate oxidative addition.[1][6][8][9]

      • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points.[2][6]

      • Alkylphosphine ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is also highly effective for electron-rich systems.[10]

  • Suboptimal Catalyst Precursor: The choice of palladium source matters. While Pd(PPh₃)₄ can be used, it may not be the most active precursor. Precatalysts that readily generate the active Pd(0) species are often superior.

    • Solution: Use Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand. These are common and effective sources of Pd(0) in situ.[1][9] For ease of use, consider commercially available pre-formed palladacycle precatalysts which are often more stable and efficient.[9]

  • Insufficient Base Strength or Poor Solubility: The base plays a critical role in the transmetalation step, but its choice can also influence the overall reaction. A base that is too weak may not facilitate the reaction efficiently.

    • Solution: For challenging couplings, stronger bases are often required.

      • Potassium phosphate (K₃PO₄) is a robust and commonly used base.[2][6]

      • Ensure the base is finely powdered and well-dispersed to maximize its effectiveness.[2]

Symptom 2: Catalyst Deactivation (Palladium Black Formation)

The appearance of a black precipitate is a visual cue that your active Pd(0) catalyst is aggregating into an inactive state.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized by oxygen, leading to deactivation.[6]

    • Solution: Rigorous degassing of solvents and the reaction vessel is non-negotiable.

      • Protocol: Employ at least three freeze-pump-thaw cycles for complete oxygen removal.[2] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.

  • Inadequate Ligand Protection: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[6]

    • Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands like SPhos or P(t-Bu)₃, a ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point.[6]

  • Thermal Instability: High reaction temperatures can accelerate the decomposition of the catalyst.[2][6]

    • Solution: If you suspect thermal decomposition, try running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[2] Often, a more active catalyst system will allow for lower reaction temperatures.

Symptom 3: Significant Byproduct Formation (Homocoupling & Protodeboronation)

The formation of biaryl from the homocoupling of your boronic acid or the corresponding arene from protodeboronation indicates that your desired cross-coupling pathway is facing competition.

  • Boronic Acid Instability: Boronic acids are susceptible to decomposition, especially under the aqueous basic conditions of many Suzuki couplings.[11] This leads to both homocoupling and protodeboronation.[1]

    • Solution: Switch to a more stable boron reagent.

      • Boronate Esters: Pinacol boronate esters (Bpin) are significantly more stable than their corresponding boronic acids.[1][11] They are often crystalline solids that are easier to handle and purify.[11] While they may react more slowly, the reduction in side reactions often leads to a higher yield of the desired product.[11]

      • Other Stable Boron Reagents: For particularly sensitive substrates, consider using MIDA boronates or trifluoroborate salts, which offer even greater stability.[1][7][12]

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][13]

    • Solution: As mentioned previously, ensure your reaction is set up under strictly anaerobic conditions through rigorous degassing.[2]

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for coupling an electron-rich aryl halide with an arylboronic acid or ester.

Materials:

  • Electron-Rich Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv) or Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky, Electron-Rich Ligand (e.g., SPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/Water 4:1, or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, the ligand, the boronic acid/ester, and the base.

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Substrate Addition: Add the degassed solvent via syringe, followed by the aryl halide (if liquid) or a solution of the aryl halide in degassed solvent.

  • Final Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting sluggish reactions.

Suzuki_Troubleshooting Start Start: Sluggish Reaction (Low Conversion) Check_Ligand Is the ligand appropriate? (e.g., PPh3) Start->Check_Ligand Switch_Ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Check_Reagents Are reagents pure & dry? Is system degassed? Check_Ligand->Check_Reagents Yes Switch_Ligand->Check_Reagents Degas_Purify Action: Use fresh reagents. Degas rigorously (Freeze-Pump-Thaw). Check_Reagents->Degas_Purify No Check_Boron Is protodeboronation or homocoupling observed? Check_Reagents->Check_Boron Yes Degas_Purify->Check_Boron Switch_Boron Action: Switch to a more stable boron source (e.g., Pinacol Ester, MIDA Boronate) Check_Boron->Switch_Boron Yes Optimize_Conditions Consider optimizing temperature & base Check_Boron->Optimize_Conditions No Switch_Boron->Optimize_Conditions Success Reaction Successful Optimize_Conditions->Success

Caption: A decision tree for troubleshooting sluggish Suzuki couplings.

The Challenge of Electron-Rich Halides in the Catalytic Cycle

The electron-donating groups (EDG) on the aryl halide increase the electron density on the carbon atom of the C-X bond, making it less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) catalyst.

Suzuki_Cycle_Challenge cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Electron-Rich Ar-X Ar-X->Ar-Pd(II)-X(L2) SLOW STEP Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The slow oxidative addition step for electron-rich halides.

Data Summary

IssuePrimary Cause(s)Recommended Ligand ClassRecommended Boron SourceKey Condition
Low/No Conversion Slow Oxidative AdditionBulky, Electron-Rich Phosphines (e.g., Buchwald-type)[6][8]Boronic Acid or Pinacol EsterRigorous Degassing
Catalyst Deactivation O₂ Contamination, Thermal StressLigand with high stability and steric bulkN/AStrict Anaerobic Conditions[2]
Homocoupling O₂ Presence, Boronic Acid InstabilityN/APinacol Boronate Ester[1][11]Rigorous Degassing
Protodeboronation Boronic Acid InstabilityN/APinacol Boronate Ester, MIDA Boronate[1][7]Anhydrous conditions if possible

References

  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Organic Chemistry Frontiers. (n.d.). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability.
  • NorrChemica. (2026, April 2). Choosing Your Boron Source for Suzuki–Miyaura Coupling.
  • (n.d.). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.
  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents.
  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (n.d.). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine.
  • ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
  • Journal of the American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

Sources

Technical Support Center: Minimizing Side-Product Formation in Morpholine Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for morpholine alkylation. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to suppress side-product formation—specifically overalkylation (quaternary ammonium salts) and elimination products.

Mechanistic Troubleshooting & FAQs

Q1: Why does direct N-alkylation of morpholine frequently result in quaternary ammonium salt contamination? A: Morpholine is a secondary amine. When it reacts with an alkyl halide via an SN2 mechanism, it forms a tertiary amine (N-alkylmorpholine) [5]. Because the newly added alkyl group is electron-donating, it increases the electron density on the nitrogen atom. Consequently, the resulting tertiary amine is often more nucleophilic than the starting morpholine [1]. This increased nucleophilicity creates a thermodynamic "runaway" effect, driving a subsequent reaction with the electrophile to form an unwanted quaternary ammonium salt.

Q2: How can I manipulate reaction conditions to suppress this overalkylation? A: Causality dictates that you must either reduce the concentration of the electrophile relative to the nucleophile or alter the base to favor the desired deprotonation step without promoting quaternization:

  • Stoichiometric Control: Use a large excess of morpholine (if economical). This statistically favors the reaction of the alkylating agent with the unreacted secondary amine rather than the tertiary amine product [3].

  • The "Cesium Effect": Switch from standard bases (NaOH, K₂CO₃) to Cesium Hydroxide (CsOH). Cesium bases dramatically enhance chemoselectivity, promoting the desired mono-N-alkylation while actively suppressing further quaternization [4].

  • Temperature Modulation: Lowering the reaction temperature to 23°C or below reduces the kinetic energy available to overcome the activation barrier for the second alkylation step [1].

Q3: What if my alkyl halide has beta-hydrogens and I am seeing significant elimination (alkene) side products? A: Elimination (E2) inherently competes with nucleophilic substitution (SN2). If you are using a strong base or elevated temperatures with secondary or bulky alkyl halides, the base will abstract a beta-hydrogen instead of allowing morpholine to attack the electrophilic carbon. To prevent this, switch to a less basic, more nucleophilic environment, or abandon direct alkylation entirely [3].

Q4: What is the most reliable alternative to direct alkylation for synthesizing N-alkylmorpholines? A: Reductive amination is the gold standard for completely avoiding overalkylation. By reacting morpholine with an aldehyde or ketone, an iminium intermediate is formed, which is subsequently reduced. Because the iminium ion only forms once per carbonyl equivalent, quaternization is mechanistically impossible [1]. Alternatively, self-limiting alkylation using N-aminopyridinium salts can be deployed for complex molecular scaffolds [2].

Reaction Logic & Decision Matrix

MorpholineAlkylation Start Morpholine (Secondary Amine) Direct Direct Alkylation (Alkyl Halide) Start->Direct Standard Route Reductive Reductive Amination (Aldehyde/Ketone) Start->Reductive Preferred Route BaseOpt Optimize Conditions (CsOH, Dilution, 23°C) Direct->BaseOpt Harsh Harsh Conditions (Strong Base, Heat) Direct->Harsh Target2 N-Alkylmorpholine (Target Product) Reductive->Target2 NaBH(OAc)3 Zero Overalkylation Target1 N-Alkylmorpholine (Target Product) BaseOpt->Target1 Chemoselective QuatSalt Quaternary Salt (Overalkylation) Harsh->QuatSalt Excess Electrophile Elim Alkene (E2 Elimination) Harsh->Elim Bulky Halide

Caption: Decision tree for morpholine alkylation to minimize side products.

Quantitative Data: Base Optimization for Alkylation

The choice of base and reaction pathway directly dictates the severity of side-product formation. The table below summarizes the expected chemoselectivity profiles when synthesizing N-alkylmorpholines.

Table 1: Influence of Base and Conditions on Morpholine Alkylation Chemoselectivity

Base / ReagentReaction TypeTarget Tertiary Amine Yield (%)Quaternary Salt / Overalkylation (%)Elimination Side-Product Risk
NaOH / Heat Direct Alkylation40-50%High (>30%)High (with bulky halides)
K₂CO₃ / 23°C Direct Alkylation60-75%Moderate (10-20%)Moderate
CsOH·H₂O / 4Å MS Direct Alkylation>85%Low (<5%)Low
NaBH(OAc)₃ / AcOH Reductive Amination>90%None (0%)None

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemoselective Direct N-Alkylation using the "Cesium Effect"

This protocol leverages Cesium Hydroxide to promote mono-alkylation while suppressing quaternization [4].

  • Self-Validation Checkpoint: The addition of 4Å molecular sieves is critical. They actively remove water generated by the base deprotonation, driving the reaction forward and preventing the competitive hydrolysis of the alkyl halide electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve morpholine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add Cesium Hydroxide monohydrate (CsOH·H₂O) (1.5 equiv) and freshly activated 4Å powdered molecular sieves. Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add the target alkyl bromide (1.0 equiv) dropwise over 10 minutes. Note: Dropwise addition maintains a low localized concentration of the electrophile, statistically favoring reaction with the more abundant secondary amine.

  • Monitoring: Stir the reaction at 23°C. Monitor the consumption of morpholine via TLC or LC-MS (typically complete within 4-8 hours).

  • Work-up: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Dilute the filtrate with ethyl acetate and wash extensively with brine (3-4 times) to completely remove the DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target N-alkylmorpholine.

Protocol B: Reductive Amination (Zero Quaternization Risk)

When direct alkylation fails due to persistent overalkylation or elimination, reductive amination is the required pivot [1].

  • Self-Validation Checkpoint: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over stronger reducing agents (like LiAlH₄ or NaBH₄) because it reduces iminium ions much faster than it reduces aldehydes or ketones. This prevents the premature reduction of your starting material into an unreactive alcohol.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve morpholine (1.0 equiv) and the target aldehyde or ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to lower the pH. This facilitates the elimination of water and accelerates iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the stirring mixture.

  • Monitoring: Stir at room temperature for 4-12 hours. Monitor the formation of the tertiary amine product via LC-MS.

  • Quenching & Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • National Institutes of Health (NIH) / Organic Letters. "Synthesis of Secondary Amines via Self-Limiting Alkylation." NIH.gov. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Avoiding Over-alkylation." ACS GCIPR. Available at: [Link]

  • Organic Chemistry Portal / Organic Letters. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic-Chemistry.org. Available at:[Link]

optimization of palladium catalyst for cross-coupling of furan compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of palladium-catalyzed cross-coupling reactions involving furan compounds. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when working with these electron-rich, heteroaromatic systems.

Furans present unique synthetic challenges: they are highly susceptible to protodeboronation, prone to ring-opening, and can easily poison palladium catalysts. This guide is designed as a self-validating framework to help you troubleshoot, understand the mechanistic causality behind your experimental failures, and implement robust, high-yielding protocols.

Section 1: Furan-2-Boronic Acid Stability & Suzuki-Miyaura Coupling

Q1: Why does my Suzuki coupling with furan-2-boronic acid yield mostly furan homocoupling or unreacted aryl halide?

A1: The primary failure mode for furan-2-boronic acid is protodeboronation . Because the furan ring is highly electron-rich, the carbon-boron bond is strongly polarized. This makes the ipso-carbon highly susceptible to electrophilic attack by protons from water or basic solvents. Standard Suzuki protocols (e.g., >80°C, strong aqueous bases) accelerate this C-B bond cleavage, converting your boronic acid into volatile furan gas before the critical transmetalation step can occur [1].

To solve this, you must outcompete the degradation pathway by accelerating the catalytic cycle. Utilizing highly active, bulky, electron-rich phosphine precatalysts (like Buchwald's XPhos Pd G3) rapidly generates the active monoligated Pd(0) species. This allows the oxidative addition and transmetalation steps to proceed efficiently at room temperature, drastically reducing the rate of protodeboronation [2].

Q2: How should I adjust my base and solvent system to prevent substrate degradation?

A2: The rate of protodeboronation is highly pH- and temperature-dependent. Switch from strong bases (like NaOH or Na₂CO₃) to milder bases such as K₃PO₄ or K₂CO₃. Furthermore, utilize biphasic solvent systems (e.g., THF/H₂O or DME/H₂O). This dissolves the inorganic base to facilitate the formation of the reactive boronate species, but limits the concentration of hydroxide ions in the organic phase where the palladium catalytic cycle occurs. If yields remain low, consider switching to a stable derivative like a MIDA boronate or a pinacol ester.

G Start Low Yield in Furan Suzuki Coupling CheckStorage Check Reagent Storage (Cool, Dry, Inert) Start->CheckStorage StorageBad Replace Reagent CheckStorage->StorageBad Improper StorageOK Optimize Reaction Conditions CheckStorage->StorageOK Proper Temp Lower Temp to RT-40°C Use Fast Pre-catalyst StorageOK->Temp Derivative Switch to Stable Derivative (Pinacol, MIDA) Temp->Derivative Still Low Success Improved Yield Temp->Success Works Derivative->Success Works

Troubleshooting workflow for resolving low yields in furan-2-boronic acid Suzuki couplings.

Table 1: Optimization of Reaction Parameters for Furan-2-Boronic Acid Suzuki Coupling

Catalyst SystemTemperatureBase / SolventProtodeboronation RateTypical Yield
Pd(PPh₃)₄80°CNa₂CO₃ / Toluene-H₂OVery High< 20%
Pd(OAc)₂ + SPhos60°CK₃PO₄ / DioxaneModerate40 - 60%
XPhos Pd G325°CK₂CO₃ / THF-H₂OLow> 85%

Section 2: Regioselectivity and Catalyst Deactivation in Direct C-H Arylation

Q3: How do I improve regioselectivity and prevent catalyst deactivation when performing direct C-H arylation on furans?

A3: Direct arylation of furans typically occurs at the C2 or C5 positions due to the stabilization of the palladated intermediate by the adjacent oxygen atom. However, a common issue is that the reaction stalls, requiring high catalyst loadings (5-10 mol%) to reach completion. This stalling is caused by the off-cycle degradation of the Pd(0) intermediate into inactive palladium black [3]. Furans can coordinate strongly to the metal center, and if reductive elimination is too slow, the catalyst aggregates.

To lower catalyst loading and maintain strict regioselectivity, you must enforce a "pressure to coordinate." Using tetradentate ligands (like Tedicyp) or bulky biaryl phosphines (like 2-(dicyclohexylphosphino)biphenyl) physically wraps the palladium center. This steric bulk prevents Pd-Pd aggregation (black precipitate) while promoting rapid oxidative addition and reductive elimination, keeping the steady-state concentration of vulnerable Pd(0) extremely low [4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdBlack Palladium Black (Deactivation) Pd0->PdBlack Ligand Loss / Aggregation PdII Pd(II)(Ar)(X)L_n OxAdd->PdII Transmet Transmetalation or C-H Activation PdII->Transmet PdII_Product Pd(II)(Ar)(Furan)L_n Transmet->PdII_Product Protodeboronation Protodeboronation (Side Reaction) Transmet->Protodeboronation H2O / Base RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed furan coupling highlighting deactivation pathways.

Section 3: Validated Experimental Protocols

Protocol 1: Room-Temperature Suzuki-Miyaura Coupling of Unstable Furan-2-Boronic Acids

This protocol utilizes a fast-activating precatalyst to outcompete protodeboronation.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried 20 mL vial with the Aryl Halide (1.0 equiv), Furan-2-boronic acid (1.5 equiv), and XPhos Pd G3 (1.0 to 2.0 mol%).

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (2.0 equiv) to the vial.

  • Solvent Introduction: Seal the vial with a septum cap and remove it from the glovebox. Via syringe, inject degassed THF (to achieve a 0.2 M concentration) followed by degassed deionized water (10% v/v relative to THF).

  • Reaction: Stir the biphasic mixture vigorously at 25°C. Monitor the reaction progress via TLC or LC-MS. Due to the high catalyst activity, complete conversion is typically observed within 1 to 2 hours.

  • Workup: Quench the reaction with water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Low-Loading Direct C-H Arylation of Furans

This protocol utilizes a tetradentate ligand to stabilize the catalyst and prevent palladium black formation.

  • Preparation: Charge a heavy-walled Schlenk tube with the Aryl Bromide (1.0 equiv), the Furan derivative (2.0 equiv, acting as both reactant and partial solvent), and KOAc (1.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix[Pd(C₃H₅)Cl]₂ (0.1 mol%) and Tedicyp ligand (0.2 mol%) in anhydrous DMAc (N,N-Dimethylacetamide). Transfer this catalyst stock solution to the Schlenk tube.

  • Degassing: Degas the entire reaction mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand.

  • Reaction: Seal the tube and heat the reaction mixture to 150°C behind a blast shield under a positive pressure of argon for 20 hours.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash extensively with water (3x) to remove the DMAc solvent and inorganic salts. Concentrate the organic layer and purify via silica gel chromatography to isolate the regioselective 2-arylfuran.

Section 4: References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.[Link]

  • Berthiol, F., Doucet, H., & Santelli, M. "Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings." Organometallics, 2006.[Link]

  • Roger, J., Gottumukkala, A. L., & Doucet, H. "Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides." PubMed (NIH), 2011.[Link]

Technical Support Center: Addressing Solubility Issues of Furan Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenge of poor aqueous solubility of furan derivatives. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Furan derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Their diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties, make them highly valuable in drug discovery.[1][3][5][6] However, the inherent hydrophobicity of the furan ring often leads to poor solubility in aqueous media, a significant hurdle in both in vitro assays and in vivo applications.[7][8][9] This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the solubility of furan derivatives.

Q1: Why are my furan derivatives poorly soluble in water?

A1: The furan ring is an aromatic heterocycle that, despite the presence of an oxygen atom, is predominantly nonpolar.[7] Many furan derivatives also possess other hydrophobic functional groups, which further contribute to their low aqueous solubility.[8] The overall solubility is a delicate balance between any polar groups (like amines or carboxylic acids) and the nonpolar regions of the molecule. It's a common issue, with over 40% of new chemical entities being practically insoluble in water, making this a frequent challenge in drug development.[8]

Q2: My compound crashed out of solution when I diluted my DMSO stock into my aqueous assay buffer. What's the first thing I should try?

A2: The most straightforward initial step is to decrease the final concentration of your compound in the assay. If this isn't feasible, the next immediate strategy is to increase the percentage of the co-solvent (like DMSO) in your final assay solution.[8] However, be mindful of the tolerance of your specific assay to the co-solvent, as it can impact biological systems.[8]

Q3: Can the co-solvent I use to dissolve my compound affect my experimental results?

A3: Absolutely. Organic solvents like DMSO are excellent for dissolving hydrophobic compounds but can interfere with protein function, cell viability, and assay signaling at higher concentrations.[8] It is critical to run a vehicle control (assay buffer with the same final concentration of the co-solvent) to determine its impact. If you observe interference, you may need to explore alternative solvents or other solubilization methods.[8]

Troubleshooting Guide: From Problems to Solutions

This section provides a more in-depth, structured approach to resolving solubility issues you may encounter during your experiments.

Issue 1: Compound Precipitation Upon Dilution

Scenario: You've successfully dissolved your furan derivative in an organic solvent like DMSO, but upon dilution into an aqueous buffer for your assay, a precipitate forms.

Root Cause Analysis: This is a classic case of a compound exceeding its thermodynamic solubility limit in the final aqueous environment. The organic solvent can only maintain a certain amount of the compound in a supersaturated state, and once diluted, the excess compound crashes out.

Solutions & Experimental Workflow:

  • Determine the Kinetic and Thermodynamic Solubility: Before extensive experimentation, it's crucial to understand the solubility limits of your compound in your specific assay buffer. A simple method is to prepare serial dilutions of your compound in the buffer and visually inspect for precipitation over time. For a more quantitative measure, nephelometry can be employed.

  • Optimize Co-solvent Concentration: Carefully titrate the concentration of your co-solvent (e.g., DMSO, ethanol, polyethylene glycol) to find the optimal balance between compound solubility and minimal interference with your assay.[10][11][12] Remember to always include a vehicle control.

  • pH Modification: If your furan derivative has ionizable groups (e.g., amines, carboxylic acids), adjusting the pH of your buffer can significantly enhance solubility.[13][14][15] For a weakly basic compound, lowering the pH will increase the proportion of the more soluble protonated form. Conversely, for a weakly acidic compound, increasing the pH will favor the more soluble deprotonated form.

Workflow for Selecting a Solubilization Strategy

G start Furan Derivative with Poor Aqueous Solubility check_ionizable Does the compound have ionizable groups? start->check_ionizable ph_modification Optimize Buffer pH check_ionizable->ph_modification Yes cosolvency Introduce/Optimize Co-solvents (e.g., DMSO, Ethanol) check_ionizable->cosolvency No check_ph_success Solubility Improved? ph_modification->check_ph_success check_ph_success->cosolvency No end_success Proceed with Experiment check_ph_success->end_success Yes check_cosolvent_success Solubility Sufficient & No Assay Interference? cosolvency->check_cosolvent_success cyclodextrin Utilize Cyclodextrin Encapsulation check_cosolvent_success->cyclodextrin No check_cosolvent_success->end_success Yes check_cd_success Solubility Goal Met? cyclodextrin->check_cd_success other_methods Consider Advanced Methods (e.g., Solid Dispersions, Nanoparticles) check_cd_success->other_methods No check_cd_success->end_success Yes end_fail Re-evaluate Compound/Formulation other_methods->end_fail

Caption: Decision workflow for addressing furan derivative solubility.

Advanced Solubilization Techniques

When basic troubleshooting isn't sufficient, more advanced formulation strategies can be employed.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate hydrophobic molecules, like many furan derivatives, forming an "inclusion complex" that has significantly improved aqueous solubility.[16][17][18][19]

Mechanism of Action: The hydrophobic portion of the furan derivative partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively "cloaking" the poorly soluble compound.

G cluster_0 Before Complexation cluster_1 Cyclodextrin Encapsulation cluster_2 After Complexation furan Hydrophobic Furan Derivative water Aqueous Medium furan->water Poor Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) furan_in_cd Furan Derivative complex Soluble Inclusion Complex water2 Aqueous Medium complex->water2 Enhanced Solubility

Caption: Cyclodextrin encapsulation of a furan derivative.

Experimental Protocol: Preparation of a Furan Derivative-Cyclodextrin Inclusion Complex

  • Selection of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides superior solubility and lower toxicity.[16]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of your furan derivative to cyclodextrin. This can be optimized later.

  • Preparation:

    • Accurately weigh the furan derivative and the chosen cyclodextrin.

    • Dissolve the cyclodextrin in your aqueous buffer with gentle heating and stirring.

    • Separately, dissolve the furan derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the furan derivative solution to the cyclodextrin solution while stirring vigorously.

    • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).

Solid Dispersions

This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[20] This can significantly improve the dissolution rate and apparent solubility. This method is more common in formulation development for oral dosage forms but can be adapted for in vitro use.

Data Summary: Impact of Solubilization Strategies

The following table provides illustrative data on how different formulation strategies can impact the solubility of a model furan derivative.

Solubilization StrategyFuran Derivative ConcentrationAqueous BufferCo-solventResult
None100 µMPBS, pH 7.4NoneImmediate Precipitation
Co-solvency100 µMPBS, pH 7.45% DMSOSoluble, but with potential for assay interference
pH Modification (for a basic derivative)100 µMAcetate Buffer, pH 5.0NoneSoluble
Cyclodextrin Complexation1 mMPBS, pH 7.4NoneSoluble

Concluding Remarks

Addressing the solubility of furan derivatives is a multi-faceted challenge that often requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can overcome these hurdles and unlock the full potential of these valuable compounds in their experimental systems.

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics (AJP), 10(2). [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved April 3, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved April 3, 2026, from [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved April 3, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. (2021, August 24). Retrieved April 3, 2026, from [Link]

  • Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - Taylor & Francis. (2014, January 28). Retrieved April 3, 2026, from [Link]

  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs - JOCPR. (n.d.). Retrieved April 3, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved April 3, 2026, from [Link]

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications. (2001, July 18). Retrieved April 3, 2026, from [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. (2014, April 15). Retrieved April 3, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus. (2021, August 24). Retrieved April 3, 2026, from [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). Retrieved April 3, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved April 3, 2026, from [Link]

  • Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions | Request PDF - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved April 3, 2026, from [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). Retrieved April 3, 2026, from [Link]

  • Calculation of Aqueous Solubility of Organic Compounds - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Application of furan derivative in medicinal field. - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Furan - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 12). Retrieved April 3, 2026, from [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. (2016, April 6). Retrieved April 3, 2026, from [Link]

  • Estimation of aqueous solubility of organic compounds by using the general solubility equation - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (2025, April 16). Retrieved April 3, 2026, from [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023, October 21). Retrieved April 3, 2026, from [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (n.d.). Retrieved April 3, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.). Retrieved April 3, 2026, from [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Retrieved April 3, 2026, from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. (2022, April 18). Retrieved April 3, 2026, from [Link]

  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI. (2025, October 1). Retrieved April 3, 2026, from [Link]

Sources

preventing degradation of furan rings under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for handling and preventing the degradation of furan-containing compounds, a common challenge in organic synthesis and medicinal chemistry. The furan scaffold is a vital pharmacophore, but its inherent electronic properties render it susceptible to degradation under both acidic and basic conditions.[1] This document is structured to provide a foundational understanding of the degradation mechanisms, followed by actionable troubleshooting guides and protocols to ensure the stability and integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of the furan ring.

Q1: Why is the furan ring so unstable in acidic conditions?

The furan ring's instability in acidic media is due to its susceptibility to acid-catalyzed hydrolysis and ring-opening.[2] The process is a classic example of electrophilic attack on an electron-rich aromatic system. The key steps are:

  • Protonation: The reaction is initiated by the protonation of the furan ring. This is typically the rate-limiting step.[2][3][4][5] Protonation occurs preferentially at the α-carbon (C2 or C5), as this position is most activated by the ring oxygen.[3][6][7]

  • Nucleophilic Attack: Following protonation, a nucleophile (often a solvent molecule like water) attacks the electron-deficient ring.[3] This leads to the formation of unstable furanol intermediates, such as 2,5-dihydro-2-furanol.[3][7]

  • Ring Opening: Subsequent protonation of the ring oxygen within the furanol intermediate facilitates the cleavage of a C-O bond, leading to the opening of the ring.[3][7] This ultimately yields linear 1,4-dicarbonyl compounds or their derivatives.[2][6]

This degradation pathway can lead to complex reaction mixtures, polymerization, and low yields of the desired product.[2][8][9]

Q2: How do substituents on the furan ring affect its stability?

Substituents dramatically influence the electronic properties and, consequently, the stability of the furan ring.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like carbonyls, nitriles, or fluorine-containing groups decrease the electron density of the ring. This deactivation makes the ring less susceptible to protonation, thereby increasing its stability under acidic conditions.[2][10]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the ring. This activation makes the ring more prone to protonation, often leading to the formation of reactive electrophiles that can promote rapid polymerization and ring-opening reactions.[2][10]

The position of the substituent is also critical. An EWG at the α-position (C2 or C5) provides the most significant stabilizing effect.[2]

Q3: Is the furan ring stable under basic conditions?

Furan rings are generally more stable in basic media compared to acidic conditions.[6] However, degradation can still occur, particularly under harsh conditions or with specific substitution patterns. Strong bases can lead to the formation of insoluble polymeric materials.[11] Furans bearing strongly activating groups or acidic protons on substituents may be more susceptible to base-mediated degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-and-solution framework for common issues encountered during experiments with furan-containing compounds.

Problem / Observation Probable Cause Recommended Solutions & Optimizations
Low yield of desired product; significant formation of black, insoluble material (polymerization). The reaction conditions are too harsh, causing acid-catalyzed polymerization or ring-opening. This is common in reactions like Friedel-Crafts alkylations with strong Lewis acids.[2] Protic solvents like water can also accelerate degradation.[12][13]1. Modify Acidic Conditions: Use the mildest acidic conditions possible. Consider weaker Brønsted acids (e.g., phosphoric acid) or alternative Lewis acids (e.g., boron trifluoride).[2] 2. Solvent Choice: Switch to a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which have been shown to have a strong stabilizing effect.[2][11][14] 3. Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.[15]
Compound degrades during aqueous acidic workup. The pH of the aqueous wash is too low, causing rapid hydrolysis and ring-opening of the furan moiety. Prolonged exposure exacerbates the issue.1. Careful pH Adjustment: Neutralize acidic solutions carefully, aiming for a pH range of 5-10 where the furan ring is generally more stable.[15] Avoid direct contact with strong, concentrated acids. 2. Minimize Exposure Time: Perform the acidic wash quickly and proceed immediately to the next step. 3. Use a Buffered System: If possible, use a buffered aqueous solution for the wash.
Product decomposes during purification by silica gel chromatography. Standard silica gel is inherently acidic and can be sufficient to catalyze the degradation of sensitive furan-containing molecules on the column.1. Deactivate the Silica Gel: Use neutralized or deactivated silica gel. This can be prepared by washing the silica with a dilute solution of a base like triethylamine, followed by the eluent. 2. Add a Modifier to the Eluent: Add a small amount of a neutralising agent, such as triethylamine (~0.1-1%), to the chromatography eluent.[2] 3. Alternative Purification: If the compound is highly sensitive, consider alternative purification methods like crystallization, distillation, or chromatography on a different stationary phase (e.g., alumina, C18).
Unexpected side products are observed, such as linear dicarbonyl compounds. The furan ring has undergone the classic acid-catalyzed ring-opening pathway. The structure of the side products can confirm the degradation mechanism.[2]1. Review the Mechanism: The identity of the dicarbonyl product provides insight into the cleavage pattern. 2. Implement Stabilization Strategies: Apply the solutions mentioned above (milder acid, lower temperature, change of solvent).[2] 3. Substrate Modification: If synthetically feasible, introduce a temporary or permanent electron-withdrawing group onto the furan ring to enhance its stability.[2]
Visualizing the Degradation Pathway

The following diagram illustrates the step-by-step mechanism of acid-catalyzed furan ring opening.

Furan_Degradation cluster_0 Acid-Catalyzed Furan Ring Opening Furan Furan Ring Protonated α-Protonated Intermediate (Resonance Stabilized) Furan->Protonated H⁺ (Rate-Limiting) Furanol Furanol Intermediate Protonated->Furanol +H₂O (Nucleophilic Attack) Opened 1,4-Dicarbonyl Product Furanol->Opened H⁺ (Ring Opening)

Caption: Mechanism of acid-catalyzed furan degradation.

Troubleshooting Workflow

Use this decision tree to systematically address furan stability issues in your experiments.

Troubleshooting_Workflow Start Furan Degradation Observed? Reaction During Reaction? Start->Reaction Yes Workup During Workup? Start->Workup Yes Purification During Purification? Start->Purification Yes OptimizeAcid Use Milder Acid/Catalyst Lower Temperature Reduce Reaction Time Reaction->OptimizeAcid ControlpH Neutralize Carefully (pH 5-10) Minimize Exposure Time Workup->ControlpH NeutralizeSilica Use Deactivated Silica Add Et₃N to Eluent Purification->NeutralizeSilica ChangeSolvent Switch to Polar Aprotic Solvent (DMF, DMSO) OptimizeAcid->ChangeSolvent End Problem Solved ChangeSolvent->End ControlpH->End AltPurification Consider Crystallization or Alternative Stationary Phase NeutralizeSilica->AltPurification AltPurification->End

Caption: Troubleshooting flowchart for furan compound degradation.

Experimental Protocol: pH Stability Stress Test

To proactively assess the stability of a novel furan-containing compound, a quantitative stress test is the standard approach.[15] This protocol provides a framework for evaluating stability across a range of pH conditions.

Objective: To determine the rate of degradation of a furan-containing compound at various pH levels and temperatures.

Materials:

  • Your furan-containing compound.

  • An internal standard (IS) – a stable compound that does not react under test conditions.

  • Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 9, 12).[2]

  • A suitable, stable solvent for stock solutions (e.g., acetonitrile or DMF).[2]

  • HPLC or LC-MS system for quantification.

  • Sealed vials and a temperature-controlled incubator.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of your furan compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Prepare a stock solution of the internal standard (IS). The concentration should be chosen to give a good chromatographic response.

    • Prepare buffer solutions covering the desired pH range.

  • Stability Experiment Setup:

    • For each pH condition, aliquot the buffer solution into a series of labeled, sealed vials (one for each time point, plus a T₀).

    • Add a small, precise volume of the furan compound stock solution to each vial to achieve the final target concentration.

    • Add a precise volume of the IS stock solution to each vial.

    • Prepare a "time zero" (T₀) sample by immediately quenching the reaction. This is done by neutralizing the solution (if acidic or basic) and/or diluting it with the mobile phase for immediate analysis.[2]

    • Place the remaining vials in an incubator set to a controlled temperature (e.g., 37°C or an elevated temperature to accelerate degradation).[2]

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial for each pH condition from the incubator.

    • Immediately quench the reaction as described for the T₀ sample.

    • Store samples appropriately (e.g., at 4°C) until analysis.[2]

  • Analytical Quantification:

    • Analyze all samples (including T₀) using a validated HPLC or LC-MS method.

    • Calculate the ratio of the peak area of your furan compound to the peak area of the internal standard for each time point.

    • Plot the percentage of the remaining furan compound against time for each pH condition. This data can be used to calculate degradation rate constants and determine the compound's stability profile.

References
  • Lam, J., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Chernyshev, V. M., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate. [Link]

  • Huber, G. W., et al. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]

  • Lam, J., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Academia.edu. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Academia.edu. [Link]

  • Guigo, N., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

  • Yan, F., et al. (2006). Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. Macromolecules. [Link]

  • Rueping, M., et al. (2022). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]

  • De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

  • Wang, Y., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry. [Link]

  • Wang, J., et al. (2011). Theoretical study of the ring-opening mechanisms of constituent units with different numbers of furan rings during the degradation of furfuryl-alcohol resin. Journal of Beijing University of Chemical Technology. [Link]

  • Al-Mualem, M., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • Wang, Y., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry. [Link]

  • Chernyshev, V. M., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]

  • Lomax, J. E., et al. (2015). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Tetrahedron Letters. [Link]

  • Organic Syntheses. (n.d.). Furan. Organic Syntheses. [Link]

  • Cambridge University Press & Assessment. (n.d.). Paal-Knorr Synthesis. Cambridge University Press. [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway | Request PDF. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. WJPR. [Link]

  • Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Li, H., et al. (2021). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • jOeCHEM. (n.d.). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM. [Link]

  • Slideshare. (n.d.). Furan presentation. Slideshare. [Link]

  • ResearchGate. (2020). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]

  • Kizhakkepurath, A. Q., et al. (2010). In Situ Kinetics and Mechanism of Furan Decomposition and Desorption with CO Formation on Pd(111). The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Decomposition of Furan on Pd(111) | Request PDF. ResearchGate. [Link]

Sources

strategies to avoid dehalogenation in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting one of the most frustrating kinetic traps in palladium-catalyzed chemistry: protodehalogenation (or hydrodehalogenation).

When your Suzuki-Miyaura reaction yields the reduced arene (Ar-H) instead of the desired biaryl product (Ar-R), it indicates that an off-cycle hydride transfer has kinetically outcompeted your transmetalation step. Below is our comprehensive, causality-driven guide to diagnosing, understanding, and eliminating dehalogenation in your workflows.

Mechanistic Workflow: The Kinetic Divergence

To fix dehalogenation, we must first visualize where the catalytic cycle fails. The diagram below illustrates the kinetic competition between the desired transmetalation pathway (Green) and the deleterious hydride transfer pathway (Red).

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet R-B(OH)2, Base Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Hydride Source (Alkoxide, Alcohol) Transmet->Pd0 Regeneration Product Ar-R (Cross-Coupled Product) Transmet->Product Reductive Elimination Hydride->Pd0 Catalyst Decay Dehalo Ar-H (Dehalogenated Byproduct) Hydride->Dehalo Reductive Elimination

Catalytic cycle of Suzuki coupling highlighting the competing off-cycle dehalogenation pathway.

Troubleshooting FAQs: Understanding Causality

Q1: What is the mechanistic origin of the deshalo byproduct (Ar-H)? Protodehalogenation is fundamentally a kinetic trap. After the Pd(0) catalyst undergoes oxidative addition into the aryl halide to form the Ar-Pd(II)-X complex, the cycle can stall if transmetalation is sluggish[1]. During this stall, the Pd(II) intermediate has time to interact with hydride sources in the reaction mixture (such as alcoholic solvents or amine bases). The Pd complex oxidizes these species to gain a hydride ligand, forming a transient Ar-Pd(II)-H species that rapidly undergoes reductive elimination to yield the dehalogenated arene[2].

Q2: How does my choice of base inadvertently drive dehalogenation? Alkoxide bases (e.g., NaOEt, KOtBu) are notorious for promoting dehalogenation because they possess β-hydrogens. Upon coordinating to the palladium center, these bases can undergo β-hydride elimination, directly delivering the problematic hydride ligand to the metal[3]. To avoid this, switch to inorganic bases lacking β-hydrogens, such as K3PO4, K2CO3, or Cs2CO3, which facilitate the formation of the reactive boronate complex without acting as hydride donors[3].

Q3: Why are my N-heterocyclic and electron-deficient aryl iodides failing? The propensity for dehalogenation correlates directly with the mismatch between the rates of oxidative addition and transmetalation. Aryl iodides undergo extremely fast oxidative addition but often stall at the transmetalation step, leaving the Ar-Pd(II)-I intermediate vulnerable to reduction[1]. Furthermore, electron-deficient substrates and N-heterocycles (e.g., aminopyrazoles, pyridines) are highly susceptible to this side reaction[4],[1]. For these challenging substrates, utilizing aryl bromides or chlorides often reduces the deshalo byproduct because their slower oxidative addition better matches the rate of transmetalation, preventing the buildup of the vulnerable Pd(II) intermediate[4].

Q4: Can the organoboron species itself be the source of the hydride? Yes, particularly in B-alkyl (sp2-sp3) Suzuki-Miyaura couplings. Recent mechanistic studies using deuterium labeling have revealed that certain boronic ester scaffolds (like neopentyldiol) can undergo stereoretentive pathways that inadvertently donate a hydride[5]. Switching to optimized ester scaffolds and using soluble bases like TMSOK with specialized ligands (e.g., AntPhos) can outcompete this deleterious pathway[5].

Q5: How can ligand optimization outcompete the off-cycle reduction? To outcompete the off-cycle hydride transfer, you must accelerate the rate-limiting transmetalation step. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) are highly effective[1]. Their electron-rich nature stabilizes the active Pd(0) state, while their extreme steric bulk forces the Ar and R groups on the Pd(II) center closer together, dramatically accelerating reductive elimination and pushing the reaction forward before hydrides can coordinate[4].

Parameter Optimization Table

Use this data-driven matrix to systematically eliminate variables that contribute to hydrodehalogenation.

ParameterHigh Dehalogenation Risk (Avoid)Low Dehalogenation Risk (Preferred)Mechanistic Rationale
Base NaOEt, KOtBu, AminesK3PO4, K2CO3, Cs2CO3Alkoxides and amines can undergo β-hydride elimination, directly generating Pd-H species[2],[3].
Solvent EtOH, iPrOH, Primary Alcohols1,4-Dioxane, Toluene, 2-MeTHFAlcohols can be oxidized by Pd(II) to aldehydes/ketones, donating a hydride in the process[2].
Halide Aryl Iodides (Ar-I)Aryl Bromides (Ar-Br), Chlorides (Ar-Cl)Iodides undergo rapid oxidative addition but stall before transmetalation, increasing the lifetime of the vulnerable Ar-Pd(II)-X intermediate[4],[1].
Ligand PPh3, Unhindered PhosphinesXPhos, SPhos, AntPhosBulky, electron-rich ligands accelerate transmetalation and reductive elimination, kinetically outcompeting the off-cycle reduction[1],[5].
Temp. >100 °C60 °C – 80 °CLower temperatures improve selectivity by favoring the lower-activation-energy transmetalation over the higher-activation-energy hydride transfer[3].

Self-Validating Experimental Protocol

Workflow: Optimized Suzuki-Miyaura Coupling for Dehalogenation-Prone N-Heterocycles This protocol utilizes a pre-catalyst system and a biphasic aprotic solvent mixture to ensure rapid transmetalation while strictly excluding hydride sources.

Step 1: Reagent Preparation (The "Self-Validating" Setup)

  • Measure 1.0 equiv of the N-heterocyclic bromide, 1.5 equiv of the arylboronic acid, and 3.0 equiv of anhydrous K3PO4 into a Schlenk tube.

  • Causality Check: Using a 1.5x excess of boronic acid compensates for potential protodeboronation, ensuring the transmetalation equilibrium is driven forward rapidly to consume the Ar-Pd(II)-X intermediate[1].

Step 2: Catalyst Introduction

  • Add 2–4 mol% of XPhos Pd G2 pre-catalyst.

  • Causality Check: Pre-catalysts like G2 avoid the need to reduce Pd(II) to Pd(0) in situ. Traditional in situ reduction often requires a sacrificial reductant or alcohol, which acts as a hidden source of hydrides[4].

Step 3: Solvent Addition & Degassing

  • Add a 5:1 mixture of anhydrous 1,4-Dioxane and HPLC-grade Water (yielding a 0.1 M concentration).

  • Perform three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

  • Causality Check: Dioxane is aprotic and cannot donate hydrides. While oxygen causes homocoupling rather than dehalogenation, removing O2 prevents catalyst deactivation, maintaining a high concentration of active Pd to keep the reaction kinetically fast[3].

Step 4: Reaction Execution

  • Heat the mixture to 80 °C under vigorous stirring (1000 rpm) for 4–12 hours.

  • Causality Check: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic Pd-complex and the aqueous boronate, preventing transmetalation stalling.

Step 5: Monitoring & Validation Feedback Loop

  • Monitor via LC-MS at 1-hour intervals. Look specifically for the [M+H] of the deshalo byproduct (Ar-H) versus the cross-coupled product.

  • Validation Trigger: If Ar-H exceeds 5% relative abundance, immediately lower the temperature by 10 °C for subsequent runs. Lowering the thermal energy suppresses the higher-barrier hydride transfer pathway while still allowing the highly active XPhos catalyst to perform transmetalation[3].

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Improving Regioselectivity of Furan Bromination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of furan chemistry, specifically the regioselective bromination of the furan ring. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs)

Q1: Why does furan preferentially undergo bromination at the C2/C5 position?

This is a fundamental question of reactivity and is governed by the stability of the reaction intermediate. Furan is a π-electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] The electrophilic substitution reaction proceeds via a positively charged intermediate known as a sigma complex or arenium ion.

  • Attack at C2 (α-position): When the electrophile (e.g., Br⁺) attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the oxygen. This creates three resonance structures, which provides significant stabilization.[1][2][3]

  • Attack at C3 (β-position): In contrast, attack at the C3 position only allows for the delocalization of the positive charge over two carbon atoms. The oxygen atom cannot directly participate in stabilizing the positive charge through resonance. This results in only two resonance structures, leading to a less stable intermediate.[1][2]

Because the transition state leading to the C2-substituted intermediate is lower in energy, the reaction proceeds much faster through this pathway, yielding the 2-bromofuran as the major product under kinetic control.[4][5][6]

Troubleshooting Guide: Common Issues & Solutions

Q2: My reaction is producing a mixture of 2-bromofuran and 2,5-dibromofuran. How can I improve selectivity for the mono-brominated product?

This is a common issue stemming from the high reactivity of the furan ring. Once the first bromine atom is attached at the C2 position, the ring is still activated enough to undergo a second bromination at the C5 position.

Core Problem: Over-bromination due to high reactivity and/or harsh reaction conditions.

Solutions:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly if possible, as it is highly reactive and can be difficult to handle.[7] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[7][8]

  • Stoichiometry Control: Carefully control the stoichiometry. Use a slight excess of furan relative to the brominating agent (e.g., 1.1 to 1.5 equivalents of furan to 1.0 equivalent of NBS).

  • Controlled Addition & Temperature: Add the brominating agent slowly and at a low temperature (e.g., 0 °C or below) to dissipate the heat of the reaction and minimize over-reactivity. A procedure using NBS in DMF involves controlled addition to keep the internal temperature between 25-35 °C.[7][9]

  • Solvent Choice: The choice of solvent can influence selectivity. Dimethylformamide (DMF) has been shown to be an effective solvent for the mono-bromination of furan using NBS.[7][9]

Q3: I am observing significant decomposition of my starting material and a low yield of the desired bromofuran. What is causing this?

Furan and its derivatives are sensitive to strong acids and can undergo polymerization or ring-opening reactions under harsh conditions.[10]

Core Problem: Acid-catalyzed degradation of the furan ring.

Solutions:

  • Use a Non-Acidic Brominating Agent: NBS is generally preferred as it does not generate a strong acid byproduct in the same way that Br₂ might, especially in the presence of a Lewis acid catalyst.[11]

  • Buffer the Reaction: If acidic conditions are unavoidable or generated in situ, consider adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate to neutralize any acid that forms.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will slow down potential decomposition pathways.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.

Q4: I need to synthesize 3-bromofuran, but my reaction always yields the 2-bromo isomer. How can I achieve this regioselectivity?

Direct electrophilic bromination of unsubstituted furan will not yield the 3-bromo isomer in significant quantities. To achieve this, a more strategic synthetic approach is required, often involving directing groups or specialized reaction sequences.

Core Problem: The inherent electronic preference of the furan ring for C2 substitution.

Solutions:

  • Directed ortho-Metalation: This is a common strategy. Starting with a furan derivative that has a directing group at the C3 position (e.g., a carboxylic acid or a protected alcohol), you can deprotonate the C2 or C4 position with a strong base like n-butyllithium (n-BuLi). However, to achieve 3-bromination, one might start with a pre-functionalized furan, such as 3,4-dibromofuran, and perform a selective metal-halogen exchange followed by quenching.[12]

  • Blocking Groups: If the C2 and C5 positions are blocked with other substituents, electrophilic attack is forced to occur at the C3 or C4 positions. These blocking groups can potentially be removed in subsequent steps.

  • Multi-step Synthesis: More complex routes, such as a Diels-Alder/retro-Diels-Alder sequence, have been developed to prepare 3-bromofuran.[12]

Experimental Protocols & Data

Protocol: Scalable, Regioselective Synthesis of 2-Bromofuran

This protocol is adapted from a procedure that utilizes NBS in DMF, which avoids harsh reagents and complex purification methods.[7][9][13]

Materials:

  • Furan (freshly distilled)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve furan (15.3 g, 0.225 mol) in 40 mL of DMF.

  • In a separate beaker, prepare a solution of NBS (20 g, 0.112 mol) in 60 mL of DMF.

  • Transfer the NBS solution to the addition funnel.

  • Slowly add the NBS solution to the stirred furan solution over a period of 40-60 minutes. It is crucial to monitor the internal temperature and maintain it between 25-35 °C. The addition is exothermic.[7][9] The reaction mixture will typically change color from brown to dark green.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: The product, 2-bromofuran, can be isolated by direct steam distillation from the reaction mixture. This method is effective for large-scale preparations and avoids the need for solvent extraction or column chromatography.[7][9]

  • Expected yields are typically in the range of 65-75%.[7]

Data Summary: Influence of Brominating Agent on Regioselectivity
Brominating AgentSolventTemperatureMajor ProductTypical IssuesReference
Br₂DMFRoom Temp2-BromofuranDifficult isolation, potential for over-bromination[14]
NBSDMF25-35 °C2-BromofuranExothermic, requires controlled addition[7][9]
Dioxane dibromideDioxaneN/A2-BromofuranNot ideal for large scale[9]
DBDMHN/A40 °C2,5-DibromofuranHighly selective for dibromination[15]

Mechanistic & Workflow Diagrams

The following diagrams illustrate the key mechanistic considerations and a logical workflow for troubleshooting regioselectivity issues.

G cluster_mech Mechanism: Electrophilic Attack on Furan cluster_c2 C2 Attack (Major Pathway) cluster_c3 C3 Attack (Minor Pathway) furan Furan Ring Br_plus Br⁺ (Electrophile) C2_int Intermediate 1 (3 Resonance Structures) More Stable Br_plus->C2_int Faster C3_int Intermediate 2 (2 Resonance Structures) Less Stable Br_plus->C3_int Slower product_2_bromo 2-Bromofuran C2_int->product_2_bromo -H⁺ product_3_bromo 3-Bromofuran C3_int->product_3_bromo -H⁺

Caption: C2 vs. C3 electrophilic attack on the furan ring.

G start Start: Poor Regioselectivity in Furan Bromination issue Identify Primary Issue start->issue over_brom Over-bromination (e.g., 2,5-dibromo) issue->over_brom Mixture of products decomp Decomposition/ Low Yield issue->decomp Dark tar, poor recovery wrong_iso Wrong Isomer (Need C3/C4) issue->wrong_iso Incorrect substitution sol_over_brom 1. Switch to milder agent (NBS) 2. Control stoichiometry 3. Lower temperature 4. Slow addition over_brom->sol_over_brom sol_decomp 1. Avoid strong acids 2. Use non-acidic reagents 3. Add mild base/buffer 4. Ensure low temperature decomp->sol_decomp sol_wrong_iso 1. Redesign synthesis 2. Use directing groups 3. Consider blocking groups 4. Multi-step approach wrong_iso->sol_wrong_iso end Achieve Desired Regioselectivity sol_over_brom->end sol_decomp->end sol_wrong_iso->end

Caption: Troubleshooting workflow for furan bromination.

References

  • Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

  • Rao, V. R., et al. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications, 40(14), 2136-2143. Retrieved from [Link]

  • Rao, V. R., et al. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]

  • Keegstra, M. A., Klomp, A. J. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(21), 3371-3374. Retrieved from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • ACS Publications. (2014). An Unexpected 2,3-Dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study. Retrieved from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • Sasmal, A., et al. (2018). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. The Journal of Organic Chemistry, 83(15), 8491-8502. Retrieved from [Link]

  • Quora. (2017, March 8). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. Retrieved from [Link]

  • Quora. (2017, October 30). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]

  • Chegg.com. (2021, October 17). Solved 3.2 In the bromination of furan, 2-bromofuran and | Chegg.com. Retrieved from [Link]

  • Organic Chemistry. (n.d.). halogenation of furan. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8415. Retrieved from [Link]

  • ACS Publications. (2009). Regioselective Bromination Tactics in the de Novo Synthesis of Chlorophyll b Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • YouTube. (2020, April 5). Electrophilic substitution of furan. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • PubMed. (n.d.). NBS bromination reactions of dihydronaphthofuran quinones: a new fragmentation type reaction in the chemistry of quinones. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(10), 2171-2178. Retrieved from [Link]

  • Hughes, E. E., & Acree, S. F. (1939). Reaction of bromine with furfural and related compounds. Journal of Research of the National Bureau of Standards, 22(2), 179. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2013). Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • YouTube. (2026, March 5). Nitration and Halogenation of Furan (Mechanism) | Heterocyclic compounds part 18. Retrieved from [Link]

  • ResearchGate. (n.d.). On the bromination of methyl 2-methyl-3-furoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Retrieved from [Link]

  • Chegg.com. (2020, June 12). Solved 4. Draw a mechanism for the bromination reaction for | Chegg.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • PMC. (n.d.). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 17). Bromination. Retrieved from [Link]

  • ResearchGate. (2018, May 18). (PDF) Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation and Ligand Oxidation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on one of the most persistent challenges in palladium-catalyzed cross-coupling reactions: catalyst deactivation and ligand oxidation. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current issues but also to prevent future ones.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses common high-level questions, providing quick insights and directing you to more detailed guides where necessary.

Q1: My reaction mixture is turning black. What is happening and is it a problem?

A1: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1] The catalytically active, soluble Pd(0) species is aggregating into inactive, insoluble palladium metal.[2] This is a significant problem as it removes the catalyst from the reaction's catalytic cycle, often leading to a stalled or incomplete reaction.[3]

  • Common Causes:

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1) can leave the palladium center coordinatively unsaturated and prone to aggregation.[4]

    • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the unstable, ligand-deficient Pd(0) species can increase, leading to aggregation.[1]

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[4]

Q2: My reaction is sluggish or has stalled completely. How do I know if my catalyst or ligand is the problem?

A2: A sluggish or stalled reaction is a classic symptom of catalyst deactivation.[4] The issue often traces back to the integrity of the catalyst system.

  • Catalyst Inactivity: Pd(II) precatalysts require reduction in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle won't initiate properly.[4][5] Furthermore, some common palladium sources, like Pd₂(dba)₃, can degrade over time.

  • Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation by trace amounts of air, forming phosphine oxides.[4][6] Oxidized ligands have a diminished capacity to coordinate to the palladium center, which destabilizes the catalyst and halts the reaction.[6]

Q3: How can I quickly check if my phosphine ligand has oxidized?

A3: The most definitive method is ³¹P NMR spectroscopy.[7] Phosphine ligands show characteristic chemical shifts that are distinct from their corresponding phosphine oxides.[8] A fresh, high-purity phosphine ligand should show a single, sharp peak in its expected region. The appearance of a second peak, typically downfield, is a strong indication of oxidation to the phosphine oxide.[7][8] For example, triphenylphosphine (PPh₃) appears around -5 ppm, while its oxide (OPPh₃) is found around +25 to +30 ppm in CDCl₃.

Q4: How critical are solvent and reagent purity for my cross-coupling reaction?

A4: Extremely critical. Solvents and reagents are common sources of impurities that can act as catalyst poisons.[9]

  • Oxygen: Dissolved oxygen is a primary culprit, as it can oxidize both the active Pd(0) catalyst and the phosphine ligands.[4][10] This leads to catalyst deactivation and can promote unwanted side reactions like the homocoupling of boronic acids.[5]

  • Water: While some cross-coupling reactions tolerate or even require water, anhydrous conditions are often necessary. Moisture can hydrolyze starting materials and interfere with the base's function.[11]

  • Other Contaminants: Impurities from solvent manufacturing, such as aldehydes or peroxides, can poison the catalyst.[9] Similarly, sulfur- or nitrogen-containing functional groups in your substrates or as impurities can bind strongly to the palladium center and inhibit its function.[1][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific experimental problems.

Guide 1: Diagnosing and Reviving a Stalled Reaction

Problem: Your cross-coupling reaction starts but fails to proceed to completion, or the yield is significantly lower than expected and is not reproducible.

Causality: A stalled reaction points to a finite catalyst lifetime. The initial turnover is successful, but deactivation pathways are competing with the productive catalytic cycle. The key is to identify which pathway is dominant.

Diagnostic Workflow:

The following diagram illustrates a logical workflow for troubleshooting a stalled reaction.

G cluster_0 Symptom cluster_1 Initial Checks (The Basics) cluster_2 Catalyst System Investigation cluster_3 Condition Optimization Stalled Reaction Stalled / Low Yield Purity Re-evaluate Reagent/Solvent Purity Stalled->Purity Are all reagents pure? Degassing Verify Inert Atmosphere/Degassing Stalled->Degassing Is O₂ excluded? Base Check Base Integrity & Stoichiometry Purity->Base LigandOx Test for Ligand Oxidation (³¹P NMR) Degassing->LigandOx Suspect air sensitivity PdSource Use Fresh Palladium Source LigandOx->PdSource Ligand is clean Ratio Vary Ligand:Pd Ratio (e.g., 1:1, 2:1, 4:1) PdSource->Ratio Pd source is fresh Temp Screen Temperature (e.g., RT, 60°C, 80°C) Ratio->Temp Ratio change no effect Solvent Change Solvent System Temp->Solvent Temp change no effect

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Step-by-Step Diagnostic Experiments:

  • Run a Control Reaction with High-Purity Reagents: If you suspect contamination, run a small-scale reaction using freshly purified solvents and reagents. Solvents should be passed through an activated alumina column or freshly distilled.[9]

  • Increase Catalyst Loading: While not a permanent solution, doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome partial deactivation and push the reaction to completion, confirming that catalyst stability is the core issue.[1]

  • Screen Different Bases: The base is crucial for activating the boronic acid in Suzuki couplings and plays a key role in other cross-coupling reactions.[13] Its effectiveness is highly dependent on the solvent and substrates.[14] If an inorganic base like K₂CO₃ is ineffective, screen others like K₃PO₄ or Cs₂CO₃, which have different solubility and basicity profiles.[4][15]

  • Evaluate a More Robust Ligand: If you are using a simple ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich phosphine ligand (e.g., Buchwald or Josiphos-type ligands). These ligands form more stable complexes with palladium, promoting the desired catalytic cycle and resisting deactivation.[1][16]

Guide 2: Preventing and Mitigating Ligand Oxidation

Problem: You observe inconsistent reaction initiation, formation of significant homocoupling byproducts, or have confirmed the presence of phosphine oxide via ³¹P NMR.

Causality: Phosphine ligands (PR₃) are readily oxidized by atmospheric oxygen, a reaction that can be catalyzed by Pd(0) itself, to form phosphine oxides (O=PR₃).[6] The phosphine oxide is a poor ligand for palladium, leading to the formation of coordinatively unsaturated and unstable palladium species that quickly decompose.[17]

Best Practices for Handling Air-Sensitive Ligands and Catalysts:

  • Storage: Always store air-sensitive compounds in an inert atmosphere, such as in a glovebox or a desiccator backfilled with argon or nitrogen.[18][19] For long-term storage, sealing vials with paraffin film and storing them in a freezer is recommended.

  • Dispensing: Weigh and dispense air-sensitive solids inside a glovebox.[19] If a glovebox is not available, use Schlenk line techniques.[20] Briefly purge the container with an inert gas before opening, and weigh the reagent quickly, minimizing its exposure to air.

  • Reaction Setup: Assemble your reaction glassware while hot after oven-drying to remove adsorbed moisture.[21] Cool the apparatus under a stream of inert gas. Always maintain a positive pressure of inert gas throughout the experiment, vented through an oil or mercury bubbler.[21]

Protocol: Rigorous Solvent Degassing

Oxygen is a major contributor to both ligand oxidation and catalyst decomposition.[4] Proper degassing is non-negotiable.

  • Freeze-Pump-Thaw (Most Rigorous): a. Place the solvent in a robust Schlenk flask sealed with a Teflon stopcock. b. Freeze the solvent completely using a liquid nitrogen bath. c. Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. d. Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas being released. e. Repeat this cycle at least three times for maximum effectiveness.[4]

  • Inert Gas Sparging (Good for most applications): a. Insert a long needle or cannula connected to an inert gas line (argon or nitrogen) into the solvent. b. Ensure the needle tip is below the solvent surface. c. Bubble the inert gas through the solvent for 20-30 minutes.[4] This method is less effective for high-boiling point solvents like DMF or DMSO.

Part 3: Key Deactivation Pathways & Preventative Strategies

Understanding the specific mechanisms of catalyst failure allows for targeted intervention.

G Pd0_L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0_L2->OxAdd PdBlack Palladium Black (Aggregation) Pd0_L2->PdBlack Deactivation LigandOx Ligand Oxidation (L → L=O) Pd0_L2->LigandOx O₂ Poisoning Catalyst Poisoning (e.g., S, N impurities) Pd0_L2->Poisoning Impurities ArPdXL2 Ar-Pd(II)-X(L₂) OxAdd->ArPdXL2 Transmetal Transmetalation (R-M) ArPdXL2->Transmetal ArPdRL2 Ar-Pd(II)-R(L₂) Transmetal->ArPdRL2 RedElim Reductive Elimination ArPdRL2->RedElim RedElim->Pd0_L2 Regeneration Product Ar-R (Product) RedElim->Product LigandOx->PdBlack Leads to

Caption: The cross-coupling cycle and key catalyst deactivation pathways.

Data Summary Table: Common Problems and Solutions

Observed Problem Potential Cause(s) Recommended Action(s)
Reaction turns black Catalyst aggregation (Pd Black formation). Insufficient ligand stabilization.[16]Increase ligand:palladium ratio (e.g., 2:1 or 4:1). Use bulky, electron-rich ligands.[4] Ensure adequate mixing.
Low or no product yield Inefficient precatalyst reduction (for Pd(II) sources).[4] Oxidized/degraded ligand.[4] Catalyst poisoning.[12]Use a pre-formed Pd(0) catalyst or a modern precatalyst. Use fresh, high-purity ligand. Purify all reagents and solvents.
Reaction stalls mid-way Gradual catalyst decomposition. Product inhibition.[22]Lower reaction temperature.[4] Consider a more stable catalyst system. Test if adding more catalyst restarts the reaction.
Significant homocoupling Presence of oxygen. Use of a Pd(II) source without efficient reduction.[10]Rigorously degas all solvents and the reaction mixture.[4] Add a mild reducing agent if using a Pd(II) source.[10]
Inconsistent results Air/moisture sensitivity.[20] Impurities in reagents or solvents.Implement strict air-free techniques (glovebox/Schlenk line). Use freshly purified reagents and solvents for every reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Retrieved from [Link]

  • Tissot, M., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Sigman, M. S., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Biscoe, M. R., et al. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
  • Taylor, R. A., et al. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]

  • Farinola, G. M., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Retrieved from [Link]

  • Wiaderek, K. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Advanced Photon Source. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Retrieved from [Link]

  • Muzammil, N. N., et al. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Retrieved from [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Gonsalvi, L., et al. (n.d.). Mixed Phosphine−Phosphine Oxide Ligands. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). What are the factors for catalysts desactivation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Li, J., et al. (n.d.). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. PMC. Retrieved from [Link]

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • Hartwig, J. F., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Protasiewicz, J. D., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2026). 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Retrieved from [Link]

  • ECHA. (2018). Catalyst handling best practice guide. Retrieved from [Link]

  • MDPI. (2025). Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Retrieved from [Link]

  • RSC Publishing. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Retrieved from [Link]

  • ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the role of additives in alkyl–alkyl Negishi cross-couplings. Retrieved from [Link]

  • Diva Portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • ACS Publications. (2022). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. Retrieved from [Link]

  • PubMed. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

Sources

managing thermal stability of furan compounds during scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Process Intensification for Furanic Compounds

Scaling up the synthesis and functionalization of furan derivatives presents a unique set of thermodynamic and kinetic challenges. Furan rings are notoriously sensitive to thermal stress, acidic environments, and oxidative conditions, frequently leading to catastrophic yield losses via ring-opening or runaway polymerization.

This technical guide is designed for researchers and process chemists transitioning furan chemistry from the bench to pilot scale. It bypasses generic advice to focus on the mechanistic causality of furan degradation and provides self-validating, continuous flow protocols to ensure scalable success.

Part 1: Diagnostic FAQs – Mechanistic Troubleshooting

Q1: During scale-up, my furan reaction mixture rapidly turns into an insoluble black/brown tar. What is the mechanistic cause, and how do I prevent it? Causality & Solution: This is the hallmark of acid-catalyzed furan polymerization. The degradation initiates via protonation at the α-carbon (the rate-limiting step), which cleaves the delicate heteroaromatic ring to form highly reactive dicarbonyl intermediates[1]. In traditional aqueous or highly acidic media, these intermediates rapidly undergo uncontrolled cross-linking, forming insoluble polymeric tar. Intervention: Alter your solvent system. Research demonstrates that switching from water to an alcohol like methanol chemically stabilizes the reactive aldehyde intermediates, effectively suppressing polymerization and directing the pathway toward the desired product (e.g., benzofuran)[2]. Additionally, utilize milder catalysts (e.g., phosphoric acid instead of strong mineral acids) or add acid scavengers to the organic phase[1].

Q2: My furan derivative degrades at elevated temperatures before the target reaction can complete. What are the thermal limits for these compounds? Causality & Solution: Thermal degradation of furanic compounds is strictly dictated by the electronegativity and oxidation state of their substituents. Electron-rich rings are highly susceptible to thermal ring-opening. For instance, furfuryl alcohol undergoes severe dehydration, and 2-furoic acid undergoes decarboxylation when temperatures exceed 140–160 °C[3]. Conversely, fully oxidized derivatives like 2,5-furandicarboxylic acid (FDCA) can withstand bulk polymerization temperatures above 200 °C, whereas compounds with reactive hydroxyl groups like 2,5-bis(hydroxymethyl)furan (BHMF) begin degrading at 120–130 °C[4]. Intervention: Map the thermal threshold of your specific substituent. If your reaction requires temperatures above your furan's degradation point, you must transition from batch heating to microreactor flow chemistry to minimize thermal exposure time.

Q3: Batch scale-up is destroying my yield due to exotherms. Why is continuous flow chemistry recommended as the ultimate fix? Causality & Solution: Traditional batch reactors suffer from poor surface-area-to-volume ratios, leading to inadequate heat and mass transfer. In furan chemistry, this creates localized hot spots that trigger thermal runaway and heteroaromatic degradation[5],[6]. Continuous flow chemistry solves this by pumping reactants through milliscale or microscale tubing. This architecture provides near-instantaneous heat dissipation, precise temperature control, and strict limitation of residence times[7]. Furthermore, flow setups prevent the dangerous accumulation of unstable intermediates—such as endoperoxides in furan Diels-Alder reactions—allowing them to be consumed in-line without hazardous isolation steps, significantly boosting isolated yields[8].

Part 2: Quantitative Process Data

To facilitate rapid decision-making during process design, the following tables summarize the critical thermal thresholds of common furan building blocks and the operational metrics of batch versus flow scale-up.

Table 1: Thermal & Chemical Stability Thresholds of Furan Derivatives
Furan DerivativeCritical Degradation Temp (°C)Primary Degradation MechanismRecommended Scale-Up Strategy
Furfuryl Alcohol > 140 °CDehydration / PolymerizationMethanol solvent / Flow control
2-Furoic Acid > 140 °CDecarboxylationNeutral pH / Strict temp limits
BHMF 120–130 °CThermal degradation / OxidationInert atmosphere / Rapid quench
FDCA > 200 °CHighly stableSafe for bulk batch processing
Unsubstituted Furan Variable (Acid-dependent)Acid-catalyzed ring openingProtic alcohols / Mild catalysts
Table 2: Batch vs. Continuous Flow Scale-Up Metrics for Furan Synthesis
ParameterTraditional Batch ReactorContinuous Flow ReactorProcess Impact
Heat Transfer Poor (Prone to localized hot spots)Excellent (High surface area)Prevents thermal degradation
Residence Time Hours (Prolonged thermal exposure)Seconds to MinutesMinimizes tar/polymerization
Intermediate Handling Requires isolation (Hazardous/Unstable)In-line consumptionImproves safety and total yield
Scalability Non-linear (Requires re-optimization)Linear (Run longer or scale-out)Seamless transition to pilot

Part 3: Process Architecture Visualizations

The following diagrams map the mechanistic pathways of furan degradation and the engineered flow solutions used to circumvent them.

MechanisticPathway Furan Furan Substrate Protonation Protonation at α-carbon (Acidic Conditions) Furan->Protonation Heat + H+ RingOpening Ring-Opening (Dicarbonyl Intermediates) Protonation->RingOpening Aqueous Media Methanol Methanol Solvent (Stabilizes Aldehydes) Protonation->Methanol Solvent Swap Polymerization Polymerization (Insoluble Tar) RingOpening->Polymerization Uncontrolled Exotherm Target Target Product (e.g., Benzofuran) Methanol->Target Suppressed Polymerization

Fig 1. Acid-catalyzed furan degradation pathway and solvent-based stabilization mechanism.

FlowWorkflow FeedA Furan Feedstock (Pump A) Mixer Micromixer (Rapid Mass Transfer) FeedA->Mixer FeedB Reagent/Acid (Pump B) FeedB->Mixer Reactor Thermal Coil Reactor (Precise Heat Transfer) Mixer->Reactor Homogeneous Mixture Quench In-line Quenching (Stops Degradation) Reactor->Quench Controlled Residence PAT In-line PAT (FTIR/HPLC) (Self-Validation) Quench->PAT Stream Analysis Collection Product Collection PAT->Collection Validated Output

Fig 2. Continuous flow architecture for furan scale-up with in-line process analytical technology.

Part 4: Validated Scale-Up Protocols

Protocol: Self-Validating Continuous Flow Synthesis of Furan Derivatives

This protocol outlines the transition of an acid-sensitive furan reaction (e.g., nitration or cycloaddition) into a continuous flow system. It is designed as a self-validating system , meaning operational health is continuously verified through built-in physical and analytical checks, preventing catastrophic batch loss.

Step 1: Feedstock Preparation & Degassing

  • Action: Dissolve the furan substrate in a stabilizing solvent (e.g., Methanol or 2-methyltetrahydrofuran) to suppress aldehyde intermediate polymerization[6],[2].

  • Validation Check: Sparge the feedstocks with inert gas (N₂) for 30 minutes. Verify the absence of dissolved oxygen using an in-line dissolved oxygen (DO) sensor to prevent oxidative ring degradation prior to the reactor.

Step 2: System Priming & Hydrodynamic Validation

  • Action: Prime the HPLC pumps and direct the solvent through the micromixer and thermal coil reactor.

  • Validation Check (Pressure Drop - ΔP): Establish a baseline system pressure. During the reaction, continuously monitor ΔP. A sudden spike in pressure is the primary diagnostic indicator of furan polymerization (tar fouling) in the microchannels. If ΔP increases by >15%, the system must automatically trigger a solvent flush.

Step 3: Reaction Execution & Thermal Control

  • Action: Introduce the furan feedstock (Pump A) and the reagent/catalyst (Pump B) into the micromixer. Route the mixture into a thermal coil reactor submerged in a highly controlled thermostat bath.

  • Validation Check: Calibrate the flow rates to ensure the residence time strictly limits exposure to the degradation threshold (e.g., keeping exposure to < 5 minutes for reactions nearing 140 °C)[3],[6].

Step 4: In-line Quenching & Process Analytical Technology (PAT)

  • Action: Immediately post-reactor, introduce a quenching stream (e.g., 4 M NaOH for acid-catalyzed reactions) via a T-junction to instantly neutralize the reaction and halt heteroaromatic degradation[6].

  • Validation Check (Chemical Integrity): Route the quenched stream through an in-line FlowIR (FTIR) cell or an automated sampling HPLC. Monitor the disappearance of the furan reactant peaks and the appearance of the product peaks. If the PAT detects dicarbonyl degradation signatures, the system should automatically divert the output to a waste stream and adjust the reactor temperature/residence time.

Sources

Validation & Comparative

Comparative NMR Validation Guide: 4-((3-Bromofuran-2-yl)methyl)morpholine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

In modern drug discovery and medicinal chemistry, furan-based building blocks are critical for synthesizing complex kinase inhibitors and PROTAC degraders. 4-((3-Bromofuran-2-yl)methyl)morpholine is a highly versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) due to its reactive C3-bromine bond.

However, the commercial procurement or in-house synthesis of this compound often yields two primary impurities: the unbrominated precursor (4-(furan-2-ylmethyl)morpholine ) and the regioisomeric byproduct (4-((4-bromofuran-2-yl)methyl)morpholine ). As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate the structural integrity of 4-((3-Bromofuran-2-yl)methyl)morpholine against these alternatives. By leveraging precise ¹H and ¹³C NMR spectral data, researchers can establish a self-validating quality control system to ensure downstream synthetic success.

Mechanistic Causality: Interpreting Spectral Shifts

To accurately compare these compounds, we must move beyond merely listing peaks and understand the physical chemistry driving the spectral differences.

The "Heavy Atom Effect" in ¹³C NMR

The most diagnostic feature distinguishing brominated furans from their unbrominated counterparts is the chemical shift of the carbon directly attached to the halogen. Bromine introduces significant spin-orbit coupling, a phenomenon known as the 1[1]. This effect causes a pronounced diamagnetic shielding of the substituted carbon, shifting its resonance significantly upfield. While a typical furan C3 or C4 carbon resonates around 108–110 ppm, the brominated carbon (C-Br) will shift upfield to approximately 98–100 ppm [2]. This serves as an absolute, self-validating marker for the presence and position of the bromine atom.

J-Coupling Causality in ¹H NMR

The regiochemistry of the bromine atom (C3 vs. C4) can be unequivocally determined by analyzing the scalar coupling constants ( J ) of the remaining furan protons[3].

  • In the 3-bromo isomer, the remaining H4 and H5 protons are adjacent, resulting in a standard vicinal coupling constant ( 3J4,5​≈1.8 Hz).

  • In the 4-bromo isomer, the remaining H3 and H5 protons are separated by a carbon, resulting in a much weaker, long-range allylic coupling ( 4J3,5​≈0.9 Hz).

Comparative Data Presentation

The following tables summarize the predicted quantitative NMR data for 4-((3-Bromofuran-2-yl)methyl)morpholine and its primary alternatives, establishing a clear comparative baseline for purity assessment.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Proton AssignmentUnbrominated Precursor4-((3-Bromofuran-2-yl)methyl)morpholine4-((4-Bromofuran-2-yl)methyl)morpholine
Furan H5 ~7.38 ppm (dd, J=1.8, 0.8 Hz)~7.35 ppm (d, J=1.8 Hz) ~7.39 ppm (d, J=0.9 Hz)
Furan H4 ~6.32 ppm (dd, J=3.2, 1.8 Hz)~6.40 ppm (d, J=1.8 Hz) - (Substituted)
Furan H3 ~6.22 ppm (dd, J=3.2, 0.8 Hz)- (Substituted) ~6.35 ppm (d, J=0.9 Hz)
Methylene (CH₂) ~3.55 ppm (s, 2H)~3.62 ppm (s, 2H) ~3.52 ppm (s, 2H)
Morpholine O-CH₂ ~3.71 ppm (t, J=4.6 Hz, 4H)~3.70 ppm (t, J=4.6 Hz, 4H) ~3.71 ppm (t, J=4.6 Hz, 4H)
Morpholine N-CH₂ ~2.48 ppm (t, J=4.6 Hz, 4H)~2.52 ppm (t, J=4.6 Hz, 4H) ~2.47 ppm (t, J=4.6 Hz, 4H)
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Carbon AssignmentUnbrominated Precursor4-((3-Bromofuran-2-yl)methyl)morpholine4-((4-Bromofuran-2-yl)methyl)morpholine
Furan C2 ~151.0 ppm~148.5 ppm ~152.0 ppm
Furan C3 ~108.5 ppm~98.0 ppm (Heavy Atom Effect) ~112.5 ppm
Furan C4 ~110.1 ppm~113.5 ppm ~100.5 ppm (Heavy Atom Effect)
Furan C5 ~142.0 ppm~142.5 ppm ~141.0 ppm
Methylene (CH₂) ~55.0 ppm~53.2 ppm ~54.5 ppm
Morpholine O-CH₂ ~67.0 ppm~67.0 ppm ~67.0 ppm
Morpholine N-CH₂ ~53.6 ppm~53.5 ppm ~53.6 ppm

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates quantitative NMR (qNMR) principles. This ensures that the integration values can be trusted for impurity profiling.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the compound for ¹H NMR (or 40–50 mg for ¹³C NMR) using a microbalance.

  • Dissolve the sample entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Perform automated gradient shimming (Z-axis) to ensure a sharp TMS signal (linewidth at half-height < 1.0 Hz).

  • Tune and match the probe for both ¹H and ¹³C nuclei.

Step 3: Acquisition Parameters

  • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm. Crucial: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the methylene and morpholine protons, allowing for accurate integration (self-validation of purity).

  • ¹³C NMR: Acquire 1024 scans with a spectral width of 250 ppm. Utilize complete proton decoupling (WALTZ-16) and a relaxation delay of 2.0 seconds.

Step 4: Processing and Structural Validation

  • Apply a Fourier Transform (FT) with a 0.3 Hz line broadening factor for ¹H and 1.0 Hz for ¹³C.

  • Perform manual zero-order and first-order phase corrections.

  • Apply a multipoint baseline correction.

  • Reference the TMS peak to exactly 0.00 ppm.

  • Validation Checkpoint: Verify the presence of the C3 carbon signal at ~98.0 ppm in the ¹³C spectrum and confirm the 3J4,5​ coupling of ~1.8 Hz in the ¹H spectrum.

Validation Workflow Visualization

NMR_Workflow A Synthesized Compound 4-((3-Bromofuran-2-yl)methyl)morpholine B Sample Preparation (CDCl3, 298K, TMS internal std) A->B C 1H NMR Acquisition (400 MHz, 16 scans, D1=2s) B->C D 13C NMR Acquisition (100 MHz, 1024 scans, D1=2s) B->D E Spectral Processing (FT, Phase & Baseline Corr.) C->E D->E F Peak Assignment & Integration E->F G Structural Validation (Confirm C3-Br via Heavy Atom Effect) F->G H Impurity Profiling (Check for unbrominated & 4-bromo analogs) F->H

Caption: Workflow for the NMR-based structural validation and impurity profiling of bromofuran derivatives.

References

  • Predicting C-13 NMR spectra by DFT calculations. The Journal of Physical Chemistry A. Available at:[Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier / University of Basrah. Available at:[Link]

Sources

Technical Comparison Guide: Furan-Morpholine Scaffolds vs. Alternative Heterocycles in Targeted USP1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for BRCA-deficient cancers relies heavily on exploiting synthetic lethality. Ubiquitin-Specific Protease 1 (USP1) has emerged as a premier target in this space. However, designing small molecules that achieve both sub-nanomolar enzymatic potency and high cellular permeability is notoriously difficult.

This guide objectively compares the performance of the furan-morpholine scaffold (specifically the morpholine-substituted furo[3,2-d]pyrimidine core) against alternative uncyclized and thiophene-based analogs. By analyzing recent structure-activity relationship (SAR) studies[1], we break down the causality behind these structural modifications and provide the experimental protocols required to validate their performance.

Pillar 1: Structural Evolution & Causality

As application scientists, we do not merely look at IC50 values; we must understand the physicochemical causality driving them. The integration of a furan-morpholine hybrid pharmacophore solves two major bottlenecks in kinase and protease inhibitor design: conformational entropy and solubility.

The Morpholine Anchor (Solubility & H-Bonding)

Drawing parallels from well-established kinase inhibitor design (such as PI3K inhibitors), the morpholine ring acts as a critical hydrogen bond acceptor (HBA)[2]. It interacts favorably with solvent-exposed or hinge-region residues while simultaneously optimizing the molecule's Topological Polar Surface Area (TPSA). This prevents the highly hydrophobic core from aggregating in aqueous assay buffers and improves oral bioavailability.

Furan Cyclization (Rigidification)

Early iterations of USP1 inhibitors utilized an uncyclized pyrimidine core (Compound 35). While active, these molecules suffered from high conformational entropy. Cyclizing the structure into a furan ring to form a furo[3,2-d]pyrimidine core (Compound 38) locks the bioactive conformation[1]. This rigidification drastically reduces the entropic penalty upon binding to the USP1 hydrophobic pocket, resulting in significantly enhanced enzymatic and cellular activity.

The Thiophene Pitfall (Oxygen vs. Sulfur)

A common bioisosteric replacement in medicinal chemistry is swapping oxygen for sulfur. However, converting the furan oxygen to a sulfur atom (thieno[3,2-d]pyrimidine, Compound 39) resulted in a catastrophic >100-fold loss in cellular activity, despite maintaining moderate enzymatic binding[1]. The Causality: The larger Van der Waals radius of sulfur alters the dihedral angles of the fused system, inducing subtle steric clashes. More importantly, sulfur increases the lipophilicity (LogP) beyond the optimal threshold for passive membrane permeability, causing the drug to become trapped in the lipid bilayer or heavily bound to plasma proteins, thereby destroying intracellular efficacy.

SAR_Optimization A Uncyclized Pyrimidine (Comp 35) B Furo[3,2-d]pyrimidine (Comp 38) A->B Furan Cyclization (Locks Conformation) C Thieno[3,2-d]pyrimidine (Comp 39) B->C O to S Substitution (Loss of Permeability) D Enantiomer 38-P2 (Lead Product) B->D Chiral Separation (<0.03 nM IC50)

Caption: Fig 1. SAR logic tree showing furan-morpholine superiority over uncyclized and thiophene analogs.

Pillar 2: Objective Performance Comparison

The following table summarizes the quantitative SAR data comparing the furan-morpholine lead product (Compound 38 and its eutomer 38-P2) against its structural alternatives[1].

CompoundCore ScaffoldTerminal ModificationUSP1/UAF1 Enzymatic PotencyCellular Potency (NCI-H1299)Performance Conclusion
35 Uncyclized PyrimidineIsopropyl / ImidazoleBaselineBaselineHigh entropic penalty limits binding affinity.
38 (Lead) Furo[3,2-d]pyrimidineIsopropyl / ImidazoleEnhanced Enhanced Furan cyclization maximizes hydrophobic pocket fit.
39 Thieno[3,2-d]pyrimidineIsopropyl / Imidazole~Slight Reduction>100-fold Loss Sulfur substitution destroys cellular permeability.
44 Furo[3,2-d]pyrimidineMethyl (replacing Isopropyl)~7-fold Loss~10-fold LossIsopropyl group is critical for hydrophobic anchoring.
45 Furo[3,2-d]pyrimidinePyrazole (replacing Imidazole)Significant LossSignificant LossImidazole nitrogen is essential for H-bonding (Gln160).
38-P2 Furo[3,2-d]pyrimidineIsopropyl / Imidazole28.9x > Enantiomer P1 < 0.03 nM (MDA-MB-436) Chiral separation yields a sub-nanomolar therapeutic.

Data Interpretation: The furan-morpholine core is highly sensitive to terminal modifications. The eutomer 38-P2 demonstrates that the specific spatial orientation of the isopropyl and imidazole groups, anchored by the rigid furo-pyrimidine, is an absolute requirement for sub-nanomolar synthetic lethality in BRCA1-deficient cells[1].

Mechanism Target USP1/UAF1 Complex Substrate Ubiquitinated PCNA Target->Substrate Deubiquitination Repair DNA Damage Repair Substrate->Repair Promotes Survival Inhibitor Furan-Morpholine (38-P2) Inhibitor->Target High-Affinity Blockade Lethality Synthetic Lethality (Apoptosis) Inhibitor->Lethality Drives in BRCA-mutants

Caption: Fig 2. Mechanism of furan-morpholine USP1 inhibitors driving synthetic lethality in tumor cells.

Pillar 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to benchmark furan-morpholine analogs against alternatives. Each protocol includes internal controls to prevent false positives caused by compound aggregation or assay interference.

Protocol 1: In Vitro USP1/UAF1 Enzymatic Cleavage Assay

This assay measures the ability of the compound to inhibit the deubiquitinase activity of the USP1/UAF1 complex using a fluorogenic substrate.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% CHAPS (prevents non-specific compound aggregation), 5 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme Pre-incubation: Dilute recombinant human USP1/UAF1 complex to a final concentration of 2 nM. Add serial dilutions of the furan-morpholine analogs (e.g., 38-P2) from 10 μM down to 0.001 nM.

  • Self-Validation Step: Include a "No Enzyme" control (to measure background fluorescence) and a "Vehicle" control (DMSO only, to establish 100% activity).

  • Substrate Addition: Initiate the reaction by adding Ubiquitin-Rhodamine 110 (Ub-Rh110) substrate to a final concentration of 150 nM.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 485 nm / Emission: 535 nm) continuously for 60 minutes at 25°C. Calculate the initial velocity (V0) and use non-linear regression to determine the IC50.

Protocol 2: Cellular Proliferation Assay in BRCA1-Deficient Models

To validate the >100-fold cellular activity cliff observed between the furan (38) and thiophene (39) analogs, cell-based viability must be assessed.

  • Cell Seeding: Seed BRCA1-deficient MDA-MB-436 cells at 2,000 cells/well in a 96-well opaque plate. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the analogs (0.001 nM to 10 μM). Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (volume equal to culture media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against the DMSO control and calculate the absolute IC50. The eutomer 38-P2 should yield an IC50 < 0.03 nM[1].

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Pathways to Substituted Furan Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Substituted furan scaffolds are cornerstones in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence underscores the critical need for robust, efficient, and scalable synthetic routes. This guide provides an in-depth, objective comparison of classical and contemporary methodologies for the synthesis of substituted furans, grounded in experimental data and field-proven insights. Our focus is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway, balancing the demands of yield, substrate scope, and operational simplicity.

Strategic Approaches to Furan Synthesis: A Comparative Overview

The synthesis of substituted furans can be broadly categorized into two main strategies: the de novo construction of the furan ring from acyclic precursors and the functionalization of a pre-existing furan core.[3] While the latter offers a direct route to specific derivatives, de novo syntheses often provide greater flexibility in introducing diverse substitution patterns.[3]

This guide will focus on the validation of three prominent de novo synthetic pathways: the venerable Paal-Knorr Furan Synthesis, the versatile Feist-Benary Furan Synthesis, and the increasingly important Modern Catalytic Methods. We will dissect the mechanistic underpinnings of each, present detailed experimental protocols, and offer a comparative analysis of their performance based on quantitative data.

The Paal-Knorr Furan Synthesis: A Timeless Classic

First reported in 1884, the Paal-Knorr synthesis remains one of the most reliable and widely used methods for preparing substituted furans from 1,4-dicarbonyl compounds.[1][4] The reaction is typically catalyzed by acid and proceeds via an intramolecular cyclization and dehydration.[1]

Mechanistic Insights

The accepted mechanism for the Paal-Knorr synthesis involves a series of well-defined steps:

  • Protonation: An acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack.[1][5]

  • Enolization: The second carbonyl group tautomerizes to its more nucleophilic enol form.[1]

  • Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in the rate-determining step, forming a cyclic hemiacetal intermediate.[1][5]

  • Dehydration: The hemiacetal is subsequently protonated and loses a molecule of water to form the aromatic furan ring.[1]

The choice of acid catalyst is crucial and can range from protic acids like HCl and H₂SO₄ to Lewis acids such as ZnBr₂ and BF₃·Et₂O, or even dehydrating agents like P₂O₅.[1] The versatility of this reaction allows for a wide range of substituents (alkyl, aryl, or ester groups) on the 1,4-dicarbonyl starting material.[1]

Visualizing the Paal-Knorr Pathway
graph Paal_Knorr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Paal-Knorr Furan Synthesis Mechanism", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

// Nodes start [label="1,4-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; protonation [label="Protonation of\nCarbonyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolization [label="Enolization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; hemiacetal [label="Cyclic Hemiacetal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Dehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; furan [label="Substituted\nFuran", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protonation [label=" H+"]; protonation -> enolization; enolization -> cyclization; cyclization -> hemiacetal; hemiacetal -> dehydration [label=" H+, -H2O"]; dehydration -> furan; }

Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.
Experimental Protocols

Protocol 1: Traditional Acid-Catalyzed Synthesis of 2,5-Dimethylfuran

  • Materials: Hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the reactants.[1]

    • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).[1]

    • Continue refluxing for 4-6 hours or until no more water is collected.

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.[1]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

  • Materials: 1,4-dicarbonyl starting material (1 mmol), ethanol/water (1:1, 3 mL), and a catalytic amount of HCl (optional).

  • Procedure:

    • In a 10 mL microwave process vial with a magnetic stir bar, combine the starting material and solvent.[1]

    • If necessary, add 2-3 drops of a 1 M HCl solution. Note: For many substrates, no acid catalyst is required under microwave conditions.[1]

    • Seal the vial and place it in a laboratory microwave reactor.

    • Irradiate the mixture at 140 °C for 3-5 minutes, monitoring the internal pressure.[1]

    • After cooling, transfer the contents to a separatory funnel and dilute with water (10 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

    • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

The Feist-Benary Furan Synthesis: A Versatile Condensation

The Feist-Benary synthesis is another classical and highly versatile method for constructing substituted furans.[6] This reaction involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[6][7][8]

Mechanistic Insights

The Feist-Benary synthesis proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound to form a nucleophilic enolate.[6][7]

  • Nucleophilic Attack: The enolate attacks the carbon atom bearing the halogen in the α-haloketone in an SN2 reaction.[6][7]

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the substituted furan.[6][7]

The choice of a mild base, such as pyridine or triethylamine, is critical to prevent unwanted side reactions like the hydrolysis of ester functionalities often present in the β-dicarbonyl substrate.[6]

Visualizing the Feist-Benary Pathway
graph Feist_Benary_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Feist-Benary Synthesis Workflow", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; reactants [label="Combine α-haloketone,\nβ-dicarbonyl compound,\nand base in a suitable solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat the reaction mixture\n(e.g., reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor reaction progress\n(e.g., TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up:\n- Cool the mixture\n- Quench the reaction\n- Extract the product", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purify the crude product\n(e.g., column chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted Furan", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction complete"]; workup -> purification; purification -> product; product -> end; }

Caption: A generalized experimental workflow for the Feist-Benary furan synthesis.
Experimental Protocols

Protocol 3: Synthesis of a Substituted Furan using Ethyl Acetoacetate and Chloroacetone

  • Materials: Ethyl acetoacetate (1.0 eq), pyridine (1.1 eq), anhydrous ethanol, chloroacetone (1.0 eq).

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acetoacetate in anhydrous ethanol.

    • Add pyridine and stir the mixture at room temperature for 15 minutes.[7]

    • Slowly add chloroacetone to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.[7]

Modern Catalytic Methods: The New Frontier

While classical methods remain valuable, modern catalytic approaches offer milder reaction conditions, broader substrate scope, and often higher efficiency.[9][10] These methods frequently employ transition metal catalysts to facilitate novel bond formations.

Tandem Propargylation/Cycloisomerization

A notable example is the copper(II) triflate-catalyzed one-pot tandem reaction of 1,3-dicarbonyl compounds or enoxysilanes with propargylic alcohols or acetates.[9] This method provides a rapid and flexible route to substituted furans under mild conditions and is tolerant of air.[9] The copper catalyst acts bifunctionally, catalyzing two distinct mechanistic processes in a single pot.[9]

Other transition metals like palladium and gold have also been extensively used in catalytic furan synthesis.[10] For instance, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile synthesis of furans under neutral conditions.[10]

Synthesis from Biomass

A significant area of modern furan synthesis involves the conversion of biomass-derived platform chemicals, such as furfural and 5-hydroxymethylfurfural (HMF), into a wide range of furan derivatives.[11][12][13] This approach aligns with the principles of green chemistry by utilizing renewable feedstocks.[14] Catalytic processes are central to these transformations, enabling reactions like hydrogenation, oxidation, and etherification.[15]

Comparative Performance Analysis

To aid in the selection of the most appropriate synthetic pathway, the following table summarizes key performance indicators for the discussed methods.

Synthesis MethodKey ReagentsCatalystTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundProtic or Lewis acidVaries widelyAcidic, often requires heatingHigh versatility, readily available starting materialsHarsh conditions may not be suitable for sensitive substrates[1][5]
Feist-Benary Synthesis α-Haloketone, β-Dicarbonyl compoundMild base (e.g., pyridine)Moderate to goodBasic, often requires heatingAccess to specific substitution patterns, uses common reagentsCan have moderate yields, potential for side reactions
Meerwein Arylation Furfural, Aryldiazonium saltCopper salts (e.g., CuCl₂)65-85%[16]Aqueous or organic solvent, often at or below room temperatureReadily available starting materials, mild conditionsUse of potentially unstable diazonium salts, moderate yields[16]
Suzuki Coupling 5-Halofuran-2-carbaldehyde, Arylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)74->99%[16]Organic solvent, base, often elevated temperatures or microwaveHigh yields, broad substrate scopeRequires pre-functionalized furan, catalyst can be expensive
Copper-Catalyzed Tandem Reaction 1,3-Dicarbonyl compound, Propargylic alcohol/acetateCu(OTf)₂Good to excellentMild conditions, air tolerantOne-pot procedure, rapid, flexibleMay require specific starting materials

Conclusion: A Strategic Choice for Furan Synthesis

The validation of a synthetic pathway to substituted furan compounds requires a multifaceted evaluation of the available methodologies. The classical Paal-Knorr and Feist-Benary syntheses remain powerful and versatile tools in the organic chemist's arsenal, particularly when operational simplicity and cost-effectiveness are paramount.[1][6] However, for the synthesis of complex and sensitive molecules, modern catalytic methods, including those utilizing biomass-derived feedstocks, offer significant advantages in terms of milder reaction conditions, higher yields, and broader functional group tolerance.[9][10][15]

Ultimately, the optimal choice of synthetic route will be dictated by the specific target molecule, the desired scale of the reaction, and the available resources. This guide provides the foundational knowledge and practical protocols to navigate these choices with confidence, ensuring the efficient and successful synthesis of valuable furan-containing compounds.

References

  • Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans - Benchchem.
  • Application Notes and Protocols for the Synthesis of Substituted Furans using 1-Chlorobutan-2-one - Benchchem.
  • One-Pot Synthesis of Substituted Furans Using Cu(OTf)
  • Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing).
  • Furan synthesis - Organic Chemistry Portal.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers - Benchchem.
  • comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes - Benchchem.
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC.
  • Synthesis of aromatic and heterocyclic platform chemicals
  • Feist–Benary synthesis - Wikipedia.
  • Feist-Bénary Reaction - Alfa Chemistry.
  • Paal–Knorr synthesis - Wikipedia.
  • Synthesis of furans via a tandem sequence of Michael addition.
  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC.
  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
  • Furans by Rhodium-Catalyzed Tandem Cycliz
  • Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Str
  • A Comparative Guide to Furan Synthesis: Exploring Altern
  • Photochemical reactions of biomass derived pl
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Synthesis of 2-Alkenyl-3-(alkoxycarbonyl)furans Based on Feist−Benary Cyclocondensation of (2,4-Dioxobutylidene)
  • Paal–Knorr synthesis - Grokipedia.
  • Chemical Transformations of Biomass-Derived C6-Furanic Platform Chemicals for Sustainable Energy Research, Materials Science, and Synthetic Building Blocks - ACS Public
  • Furan Chemistry | Catalysis Conference 2026 | Global Innovations in Chemistry & Sustainability | Singapore.
  • Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry - YouTube.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates | The Journal of Organic Chemistry - ACS Public
  • One‐Pot Synthesis of 2,5‐Disubstituted Furans through In Situ Formation of Allenes and Enolization Cascade - ResearchG
  • A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium - Organic Chemistry Portal.
  • Efficient Synthesis of 2-Mono- and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones | The Journal of Organic Chemistry - ACS Public
  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydr
  • Nickel catalysis synthesis of 2,5-disubstituted furans
  • Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)

Sources

A Comparative Guide to the Biological Activity of Morpholine-Containing Benzofurans

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged structure in the quest for novel therapeutic agents. Its fusion of a benzene and a furan ring provides a versatile platform for structural modification, leading to a diverse range of biological activities.[1][2] When functionalized with a morpholine moiety, a new class of compounds emerges with significant potential, particularly in the realms of oncology and microbiology.[3][4]

This guide provides an in-depth technical assessment of the biological activity of morpholine-containing benzofurans, with a focus on their anticancer and antimicrobial properties. We will objectively compare their performance with established alternatives, supported by experimental data, and delve into the causality behind experimental design and structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Pathways in Malignancy

Morpholine-containing benzofurans have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines.[3][5] Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Comparative Analysis of Anticancer Potency

The efficacy of novel anticancer compounds is benchmarked against established chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative morpholine-containing benzofurans compared to standard drugs like Doxorubicin and Cisplatin across various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Morpholine-Benzofuran Derivative 1 A549 (Lung)1.50[3]
NCI-H23 (Lung)0.49[3]
Morpholine-Benzofuran Derivative 2 SW-620 (Colon)8.7[6]
HT-29 (Colon)9.4[6]
Morpholine-Benzofuran Derivative 3 MCF-7 (Breast)~7.1[7]
Doxorubicin MCF-7 (Breast)1.00 ± 0.37[8]
Cisplatin MCF-7 (Breast)2.54 ± 0.44[8]
Staurosporine A549 (Lung)1.52[3]

The data indicates that certain morpholine-containing benzofurans exhibit cytotoxicity comparable to, and in some cases exceeding, that of standard chemotherapeutic agents. For instance, Derivative 1 shows sub-micromolar efficacy against the NCI-H23 lung cancer cell line, highlighting its potential as a potent anticancer candidate.[3]

Mechanism of Action: Inhibition of VEGFR-2 and Induction of Apoptosis

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][9] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[10]

Furthermore, many morpholine-containing benzofurans have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6] This is a crucial attribute for an anticancer drug, as it leads to the selective elimination of malignant cells.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for morpholine-containing benzofurans.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Benzofuran Morpholine-Containing Benzofuran Benzofuran->VEGFR2 Inhibits Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of morpholine-containing benzofuran C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal growth temperature C->D E Visually inspect for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental Workflow for MIC Determination.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the morpholine-containing benzofuran in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11][12]

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of morpholine-containing benzofurans is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. [1][13] Key SAR observations include:

  • Position of the Morpholine Moiety: The substitution pattern of the morpholinomethyl group on the benzofuran ring significantly influences activity. Studies have shown that substitution at certain positions can enhance cytotoxic and antimicrobial effects. [3]* Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran core can dramatically alter the biological profile. Electron-withdrawing or electron-donating groups can impact the compound's electronic properties and its interaction with biological targets. [13]* Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrazoline, can lead to hybrid molecules with synergistic or enhanced biological activities. [4][14] The diagram below illustrates the key structural features of morpholine-containing benzofurans that can be modified to optimize their biological activity.

SAR_Diagram cluster_structure General Structure of Morpholine-Containing Benzofuran cluster_modifications Potential Modification Sites Benzofuran_Core R1 R1 Substituents (e.g., halogens, alkyl, alkoxy) - Modulate lipophilicity and  electronic properties R2 R2 Substituents - Influence steric hindrance  and target binding Linker Linker between Benzofuran and Morpholine - Affects flexibility and orientation Morpholine_Sub Substitutions on Morpholine Ring - Can alter solubility and  pharmacokinetic properties

Caption: Key Structural Features for SAR Studies.

Conclusion and Future Perspectives

Morpholine-containing benzofurans represent a promising and versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to target key cellular pathways in cancer and exhibit broad-spectrum antimicrobial activity makes them attractive candidates for further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to facilitate rational drug design.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy and safety.

By leveraging the insights gained from SAR studies and a deeper understanding of their biological activities, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.

References

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11433–11455.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Iranian Chemical Society, 18(12), 3195–3218.
  • Asif, M. (2015). A review on the versatile and multicultural medicinal properties of morpholine. Journal of Applied Pharmaceutical Science, 5(9), 127-133.
  • El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2019). Benzofuran–morpholinomethyl–pyrazoline hybrids as a new class of vasorelaxant agents: Synthesis and quantitative structure–activity relationship study. Chemical and Pharmaceutical Bulletin, 67(10), 1085–1097.
  • Farhat, J., Alzyoud, L., Al-Dujaili, E. A., Abuarab, N., & Al-Dujaili, A. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2015).
  • Hassan, A. A., El-Sheref, E. M., & Dawood, K. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999.
  • Jadhav, S. B., & Gaikwad, N. D. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of ChemTech Research, 10(8), 438-445.
  • Kaur, R., & Kishore, D. (2014). Benzofuran: A key-scaffold for antimicrobial agents. European Journal of Medicinal Chemistry, 82, 549-567.
  • Kumar, A., & Sharma, S. (2017). A comprehensive review on the synthesis and pharmacological importance of benzofuran derivatives. Mini-Reviews in Medicinal Chemistry, 17(15), 1464-1493.
  • Mohamed, M. S., Abdel-Wahab, B. F., & Ahmed, E. M. (2015). Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study. Chemical & Pharmaceutical Bulletin, 63(12), 1007-1017.
  • Patel, R. V., & Patel, J. K. (2013). A review on biological importance of benzofuran. International Journal of Pharmaceutical Sciences and Research, 4(12), 4529-4541.
  • Rashdan, H. R. M., & Abdel-Megeed, M. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Reddy, T. S., & Kumar, M. S. (2017). Synthesis and antimicrobial activity of some new benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Sun, W., Li, Y., & Zhang, H. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(1), 123.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369-376.
  • Zhang, Y., & Wang, C. (2023). Synthesis, Antimicrobial a nd Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(1), 1-10.
  • Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Farhat, J., Alzyoud, L., Al-Dujaili, E. A., Abuarab, N., & Al-Dujaili, A. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Rashdan, H. R. M., & Abdel-Megeed, M. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Zhang, Y., & Wang, C. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(1), 1-10.
  • Hassan, A. A., El-Sheref, E. M., & Dawood, K. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999. [Link]

  • Farhat, J., Alzyoud, L., Al-Dujaili, E. A., Abuarab, N., & Al-Dujaili, A. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • PubMed. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. Retrieved from [Link]

  • MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

  • Figshare. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Retrieved from [Link]

  • SAS. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

Sources

Computational Docking of Furan Derivatives: A Comparative Guide to AutoDock vs. Glide Performance

Author: BenchChem Technical Support Team. Date: April 2026

Furan derivatives are pivotal pharmacophores in modern drug discovery, exhibiting potent anti-cancer, anti-microbial, and enzyme-inhibitory properties[1][2]. The furan ring—an electron-rich, oxygen-containing five-membered heteroaromatic system—presents unique molecular recognition features. It acts simultaneously as a hydrogen bond acceptor (via the oxygen lone pairs) and a participant in robust π−π stacking interactions within hydrophobic protein pockets[2][3].

Accurately predicting these nuanced interactions requires highly calibrated computational docking engines. This guide objectively compares the performance of the two most prevalent docking platforms—AutoDock Vina (open-source) and Schrödinger Glide (commercial)—in evaluating furan derivatives against key therapeutic target proteins, providing a self-validating framework for drug development professionals.

The Causality of Docking Choices: AutoDock vs. Glide

When screening furan-based libraries, the choice of docking algorithm profoundly impacts the structural accuracy of the predicted poses. The physical chemistry of the furan ring demands a scoring function capable of balancing hydrophobicity with directional polarity.

  • AutoDock Vina (Empirical Scoring): Vina utilizes an empirical scoring function combined with an iterated local search global optimizer[4]. It is exceptionally fast and highly efficient for High-Throughput Virtual Screening (HTVS). However, because its scoring function is heavily optimized for speed, it can sometimes underestimate the strict directionality of hydrogen bonds involving the furan oxygen compared to more computationally expensive models[2][4].

  • Schrödinger Glide (SP/XP Scoring): Glide employs a hierarchical series of filters, culminating in Standard Precision (SP) or Extra Precision (XP) scoring[3][5]. Glide XP explicitly incorporates advanced terms for hydrophobic enclosure and heavily penalizes desolvation[5]. Because the furan ring is relatively hydrophobic but contains a polar oxygen, placing it in a hydrophobic pocket without satisfying the oxygen's hydrogen bonding potential incurs a severe penalty in Glide XP. This makes Glide exceptionally reliable for the precise lead optimization of furan derivatives[2].

Comparative Performance Data

The following table synthesizes quantitative docking data from recent studies evaluating various furan derivatives across different target proteins, comparing the outputs of AutoDock and Glide[3][5][6][7].

Ligand ClassTarget Protein (PDB ID)Docking EngineTop Binding ScoreKey Molecular Interactions
Pyrimidine-Furan EGFR Wild TypeAutoDock / Glide-10.2 kcal/molFuran ring occupies hydrophobic pocket; strong π−π interactions[2][7].
Nitrofuran E. coli Nitro-reductase (1YLU)AutoDock Vina (PyRx)-8.8 kcal/molH-bonds with GLU 165, ARG 207; robust active site fit[6].
Furan-Azetidinone Dihydrofolate Reductase (3SRW)Schrödinger Glide-8.64 (G-Score)Specific H-bonding with PHE 36 at the active site[3].
Quinoxaline-Arylfuran STAT3 (1BG1)Glide XPHigh Affinity (N/A)Phenyl-2-furan motif effectively inhibits protein tyrosine phosphatase[5].
Self-Validating Experimental Workflow

To ensure scientific trustworthiness, any computational docking study must operate as a self-validating system. The following step-by-step methodology guarantees that the docking parameters are empirically sound before screening novel furan derivatives.

Phase 1: Ligand and Protein Preparation

  • Ligand Preparation: The 2D structures of furan derivatives must be converted to 3D geometries. Using LigPrep (for Glide) or OpenBabel (for AutoDock), generate all possible tautomeric and ionization states at a physiological pH of 7.4[1][8].

    • Causality: Furan derivatives often contain ionizable side chains (e.g., sulfonamides) whose protonation state dictates binding affinity[9]. Energy minimization is then performed using OPLS4 or MMFF94 force fields to relieve steric strain[4][10].

  • Protein Preparation: Retrieve the high-resolution crystal structure from the Protein Data Bank (e.g., PDB: 1YLU, 3SRW, or 3A4A)[3][6][9]. Remove non-essential water molecules, add polar hydrogens, and optimize the hydrogen bond network.

    • Causality: Missing hydrogens or incorrect protonation states of active site residues (like Histidine) will completely alter the predicted binding pose[10].

Phase 2: Receptor Grid Generation

  • Generate a receptor grid centered on the co-crystallized ligand[1][10].

    • Causality: The grid defines the spatial boundaries for the docking algorithm. For furan derivatives targeting kinases (like EGFR), the grid must precisely encapsulate the ATP-binding hinge region to allow the furan oxygen to interact with backbone amides[2].

Phase 3: The Self-Validation Protocol (Crucial Step)

  • Before screening novel compounds, the docking protocol must be validated. Extract the native co-crystallized ligand and re-dock it into the generated grid using both AutoDock Vina and Glide[10].

    • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Causality: An RMSD of < 2.0 Å confirms that the chosen scoring function and grid parameters can accurately reproduce real-world thermodynamic binding states[7]. If the RMSD exceeds 2.0 Å, the grid must be recalibrated.

Phase 4: Flexible Docking and Pose Analysis

  • Execute the docking runs in flexible mode (rigid receptor, flexible ligand)[1][10].

    • Analysis: Do not rely solely on the binding score. Visually inspect the poses using PyMOL or Discovery Studio Visualizer[4][6]. Ensure the furan ring is forming the expected π−π stacking or hydrogen bonds with key residues (e.g., PHE 36 in DHFR)[3].

Workflow Visualization

The following diagram illustrates the self-validating logic flow for comparing these docking engines.

DockingWorkflow cluster_prep Phase 1: Structure Preparation cluster_docking Phase 2: Docking Engines Start Input: Furan Derivatives & Target Protein LigPrep Ligand Prep (Minimization, Ionization) Start->LigPrep ProtPrep Protein Prep (Protonation, H-bond Opt) Start->ProtPrep Grid Receptor Grid Generation (Define Active Site) LigPrep->Grid ProtPrep->Grid AutoDock AutoDock Vina (Empirical Scoring) Grid->AutoDock Glide Schrödinger Glide (SP/XP Scoring) Grid->Glide Validate Self-Validation Step Re-dock Co-crystal Ligand AutoDock->Validate Glide->Validate Decision Is RMSD < 2.0 Å? Validate->Decision Analyze Pose Analysis (Furan π-π & H-bonds) Decision->Analyze Yes (Validated) Reject Reject & Recalibrate Grid Decision->Reject No (Failed) Reject->Grid

Self-validating computational docking workflow for furan derivatives comparing AutoDock and Glide.

References
  • Comparative Docking Analysis of Furan-Based Compounds with Bacterial Target Proteins - Benchchem.1

  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli - Indian Journal of Pharmaceutical Education and Research. 10

  • Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus - ResearchGate. 3

  • Comparative docking studies of N-(furan-2-ylmethyl)-3-iodoaniline derivatives - Benchchem. 8

  • Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti-Infective Agents - Asian Journal of Pharmaceutical Research and Development. 6

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors - ACS Medicinal Chemistry Letters.9

  • Design, Synthesis, and Molecular Profiling of Pyrimidine-Furan Derivatives Targeting EGFR in NSCLC - PubMed. 7

  • Exploring the role of furan-pyrazole in the treatment of breast cancer - Asian Journal of Pharmaceutical and Health Sciences. 2

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC. 5

  • Computational molecular modelling of proline derivatives as ACE inhibitors - Open Access Research Journal of Science and Technology. 4

Sources

A Comparative Guide to the DNA Binding Properties of Novel Morpholine Derivative Complexes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale: Why Morpholine Derivatives and DNA?

Deoxyribonucleic acid (DNA) remains a primary target for a multitude of therapeutic agents, particularly in oncology. The complex architecture of the double helix, with its major and minor grooves, provides a rich landscape for small molecules to bind and modulate its function. The interaction of these molecules can lead to the inhibition of DNA replication and transcription, ultimately inducing cellular apoptosis.[1]

Morpholine, a simple six-membered heterocycle containing both amine and ether functionalities, has emerged as a privileged scaffold in medicinal chemistry.[2] Its structural rigidity, coupled with the ease of functionalization, allows for the synthesis of a diverse array of derivatives. When complexed with transition metals, these morpholine-based ligands can form stable structures with unique geometries, making them intriguing candidates for DNA-targeted therapies.[3][4] The nature of the metal ion and the substituents on the morpholine ring can significantly influence the DNA binding affinity and selectivity of the resulting complex.[5]

This guide will explore the nuances of these interactions, comparing different classes of morpholine derivative complexes and elucidating the experimental methodologies used to characterize their binding to DNA.

Comparative Analysis of DNA Binding Affinities

The strength of the interaction between a compound and DNA is quantified by the binding constant (K_b). A higher K_b value indicates a stronger binding affinity. Below is a comparative table of DNA binding constants for various novel morpholine derivative complexes, with the well-known intercalator Ethidium Bromide (EtBr) provided as a benchmark.

Compound ClassSpecific Complex/LigandMetal IonBinding Constant (K_b) (M⁻¹)Binding ModeReference
Benchmark Intercalator Ethidium Bromide-~10⁴ - 10⁶Intercalation[3][6]
Schiff Base Complexes 2-((2-morpholinoethylimino)methyl)phenolCu(II)1.35 x 10⁵Intercalation[3]
2-((2-morpholinoethylimino)methyl)phenolCo(II)2.98 x 10⁴Intercalation[3]
2-((2-morpholinoethylimino)methyl)phenolNi(II)1.64 x 10⁴Intercalation[3]
Pyrimidine & Morpholine basedPt(II)Not specified, but noted as having better biomolecular interaction than the ligandElectrostatic/Groove[7]
Thiazolidinone Derivatives Morpholine linked thiazolidinone (3f)-Strong affinity (K_b not quantified)Minor Groove[8]
Morpholinium Ionic Liquid [Mor1,2][Br]-Binding Energy: -4.57 kcal mol⁻¹Minor Groove[1][9]

Expert Insight: The data clearly indicates that the choice of the central metal ion in Schiff base complexes significantly influences the DNA binding affinity, with the Cu(II) complex exhibiting the strongest interaction in the series presented. This is likely due to the preferred square planar geometry of the Cu(II) complex, which is favorable for intercalation.[3][10] In contrast, non-metalated morpholine derivatives, such as the thiazolidinone and the morpholinium ionic liquid, tend to favor groove binding.[1][8][9] It is crucial to note that the binding constants are sensitive to experimental conditions such as buffer composition and ionic strength.

Elucidating the Mode of Interaction: Intercalation vs. Groove Binding

The therapeutic potential of a DNA-binding agent is intrinsically linked to its mode of interaction with the double helix. The two primary non-covalent binding modes are intercalation and groove binding.

  • Intercalation: Involves the insertion of a planar molecule between the base pairs of the DNA. This leads to a lengthening and unwinding of the DNA helix.

  • Groove Binding: Occurs when a molecule fits into the major or minor groove of the DNA. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Below are diagrams illustrating these fundamental binding modes.

G cluster_0 DNA Double Helix cluster_1 Intercalation Base Pair 1 Base Pair 1 Base Pair 2 Base Pair 2 Base Pair 1->Base Pair 2 Base Pair 3 Base Pair 3 Base Pair 2->Base Pair 3 Intercalator Planar Morpholine Derivative Complex Base Pair 4 Base Pair 4 Base Pair 3->Base Pair 4

Caption: Intercalation of a planar morpholine derivative complex between DNA base pairs.

Caption: A morpholine derivative binding to the minor groove of the DNA helix.

Experimental Protocols for Characterizing DNA Binding

The determination of DNA binding affinity and mode relies on a suite of biophysical techniques. The following protocols are foundational for any researcher in this field.

UV-Visible Absorption Spectroscopy

Principle: This technique monitors changes in the absorbance spectrum of the morpholine derivative complex upon the addition of DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the maximum wavelength, due to the interaction between the chromophore of the complex and the DNA base pairs. Groove binding and electrostatic interactions usually result in a smaller degree of hypochromism or even hyperchromism (an increase in absorbance).[11][12]

Experimental Workflow:

G prep Prepare stock solutions: - Morpholine derivative complex - Calf Thymus DNA (CT-DNA) - Buffer (e.g., Tris-HCl) titration Perform titration: - Fixed complex concentration - Increasing DNA concentrations prep->titration measure Record UV-Vis spectra for each titration point titration->measure analyze Analyze spectral changes: - Hypochromism/Hyperchromism - Wavelength shifts measure->analyze calculate Calculate Binding Constant (Kb) using the Wolfe-Shimmer equation analyze->calculate

Caption: Workflow for UV-Visible absorption spectroscopy titration.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the morpholine derivative complex in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.4). Also, prepare a concentrated stock solution of calf thymus DNA (CT-DNA) in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[8]

  • Titration: In a quartz cuvette, place a solution of the complex at a fixed concentration. Titrate this solution with increasing aliquots of the CT-DNA stock solution.

  • Measurement: After each addition of DNA, allow the solution to equilibrate for a few minutes and then record the UV-Visible absorption spectrum over a relevant wavelength range.

  • Analysis: Plot the absorbance at the maximum wavelength of the complex against the DNA concentration to observe spectral changes.

  • Calculation of Binding Constant (K_b): The intrinsic binding constant can be calculated using the Wolfe-Shimmer equation: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b(ε_b - ε_f)) where [DNA] is the concentration of DNA, ε_a is the extinction coefficient of the complex at a given DNA concentration, ε_f is the extinction coefficient of the free complex, and ε_b is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(ε_a - ε_f) versus [DNA] gives a slope of 1/(ε_b - ε_f) and a y-intercept of 1/(K_b(ε_b - ε_f)). K_b is the ratio of the slope to the intercept.

Fluorescence Spectroscopy

Principle: This technique is particularly useful when the morpholine derivative complex is fluorescent. The fluorescence intensity and maximum emission wavelength of the complex can change upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like ethidium bromide (EtBr) can be employed. If the morpholine derivative displaces EtBr from the DNA, a quenching of the EtBr fluorescence will be observed.

Experimental Workflow:

G prep Prepare solutions: - EtBr-DNA complex - Morpholine derivative complex - Buffer titration Titrate EtBr-DNA complex with increasing concentrations of the morpholine derivative prep->titration measure Record fluorescence emission spectra after each addition titration->measure analyze Analyze fluorescence quenching measure->analyze calculate Calculate Stern-Volmer quenching constant (Ksv) and Kb analyze->calculate

Caption: Workflow for a competitive fluorescence titration experiment.

Step-by-Step Protocol (Competitive Binding with EtBr):

  • Preparation: Prepare a solution of a pre-formed CT-DNA-EtBr complex in a suitable buffer. The concentration should be such that the initial fluorescence intensity is measurable and within the linear range of the spectrofluorometer.

  • Titration: To the DNA-EtBr solution, add increasing concentrations of the morpholine derivative complex.

  • Measurement: After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum (excitation is typically around 480 nm for EtBr).

  • Analysis: Plot the fluorescence intensity at the emission maximum of EtBr as a function of the morpholine derivative concentration. A decrease in intensity indicates displacement of EtBr.

  • Calculation of Binding Constant (K_b): The binding constant can be determined using the Stern-Volmer equation: F_0/F = 1 + K_sv[Q] where F_0 and F are the fluorescence intensities in the absence and presence of the quencher (the morpholine derivative), respectively, [Q] is the concentration of the quencher, and K_sv is the Stern-Volmer quenching constant. The binding constant K_b can then be calculated from the relationship: K_EtBr[EtBr] = K_b[complex] where K_EtBr is the known binding constant of EtBr to DNA, and [complex] is the concentration of the morpholine derivative complex that causes a 50% reduction in the fluorescence of the EtBr-DNA complex.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is a powerful technique for detecting conformational changes in chiral molecules like DNA. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalating agents can cause significant changes in these bands, while groove binders typically induce smaller perturbations.[7][9]

Step-by-Step Protocol:

  • Preparation: Prepare solutions of CT-DNA and the morpholine derivative complex in a suitable buffer.

  • Measurement: Record the CD spectrum of the DNA alone. Then, record the CD spectra of the DNA in the presence of increasing concentrations of the morpholine derivative complex.

  • Analysis: Compare the CD spectra. Significant changes in the intensity and position of the positive and negative bands of the DNA suggest an intercalative binding mode. Minor changes are more indicative of groove binding.

Viscosity Measurements

Principle: This hydrodynamic method provides strong evidence for the mode of DNA binding. Intercalation increases the separation of base pairs, leading to a lengthening of the DNA helix and a corresponding increase in the viscosity of the DNA solution. In contrast, groove binding has little to no effect on the length of the DNA helix and thus does not significantly alter the viscosity.[13][14]

Step-by-Step Protocol:

  • Preparation: Prepare a solution of CT-DNA of a fixed concentration in a suitable buffer.

  • Measurement: Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

  • Titration: Add increasing amounts of the morpholine derivative complex to the DNA solution and measure the flow time after each addition.

  • Analysis: Calculate the relative specific viscosity (η/η_0) where η and η_0 are the specific viscosities of the DNA in the presence and absence of the complex, respectively. Plot (η/η_0)^(1/3) versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in relative viscosity with increasing complex concentration is a strong indication of intercalation.

Structure-Activity Relationships: Tailoring Morpholine Derivatives for Enhanced DNA Binding

The accumulated data from various studies allow for the deduction of key structure-activity relationships (SAR):

  • Planarity of the Ligand: For intercalative binding, a planar aromatic system within the morpholine derivative is crucial. Schiff base complexes incorporating planar aromatic aldehydes or other flat polycyclic systems generally exhibit stronger intercalative binding.[10]

  • Nature of the Metal Ion: As previously noted, the choice of the metal ion and its preferred coordination geometry plays a pivotal role. Square planar complexes, often formed by Cu(II) and Pt(II), are well-suited for intercalation.[7][10]

  • Substituents on the Morpholine Ring: Functional groups on the morpholine ring can influence solubility, steric hindrance, and the potential for hydrogen bonding with the DNA grooves.

  • Overall Charge of the Complex: Positively charged complexes can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, which can contribute to the overall binding affinity, often in conjunction with groove binding.[13]

Concluding Remarks and Future Outlook

Novel morpholine derivative complexes represent a versatile and promising class of compounds for the development of new DNA-targeted therapeutic agents. Their synthetic tractability allows for fine-tuning of their structural and electronic properties to optimize DNA binding affinity and selectivity. The comparative analysis and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

Future research should focus on:

  • Rational Design: Utilizing computational modeling and the established SAR to design new morpholine derivatives with enhanced DNA binding properties and sequence selectivity.

  • Cellular Studies: Moving beyond in vitro DNA binding assays to evaluate the cellular uptake, cytotoxicity, and mechanism of action of these complexes in cancer cell lines.

  • In Vivo Efficacy: Investigating the therapeutic potential of the most promising candidates in preclinical animal models.

By systematically applying the principles and techniques outlined in this guide, the scientific community can continue to unlock the full potential of morpholine derivative complexes in the ongoing quest for more effective and targeted therapies.

References

  • Spectroscopic and Molecular Docking Study of the Interaction of DNA with a Morpholinium Ionic Liquid. PubMed. [Link]

  • Novel schiff base metal complexes from morpholine derivatives as potent antioxidant and DNA interacting agents. ResearchGate. [Link]

  • Design, synthesis, antioxidant, antimicrobial, DNA binding and molecular docking studies of morpholine based Schiff base ligand and its metal(II) complexes. R Discovery. [Link]

  • Design, synthesis and DNA-binding study of some novel morpholine linked thiazolidinone derivatives. PubMed. [Link]

  • DNA-METAL INTERACTION AND THE BIOLOGICAL ACTIVITIES OF METAL COMPLEXES. Revue Roumaine de Chimie. [Link]

  • Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. PMC. [Link]

  • Antimicrobial, Antioxidant and DNA Interaction Studies of Water-soluble Complexes of Schiff Base Bearing Morpholine Moiety. Indian Journal of Pharmaceutical Sciences. [Link]

  • Antiproliferative activity of morpholine-based compounds on MCF-7 breast cancer, colon carcinoma C26, and normal fibroblast NIH-3T3 cell lines and study of their binding affinity to calf thymus-DNA and bovine serum albumin. No source provided.
  • Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA. Taylor & Francis Online. [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. SciSpace. [Link]

  • Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. PMC. [Link]

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N. No source provided.
  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. ResearchGate. [Link]

  • Criteria for the Mode of Binding of DNA Binding Agents. No source provided.
  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science. [Link]

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone (H2L1) and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazonewere (HL2). No source provided.
  • DNA Binding Activity of Functionalized Schiff Base Metal Complexes. IRIS UniPA. [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Deriv
  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PMC. [Link]

Sources

Safety Operating Guide

4-((3-Bromofuran-2-yl)methyl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of experimental design. The compound 4-((3-Bromofuran-2-yl)methyl)morpholine presents a unique tri-functional hazard profile: it contains a halogenated moiety (bromine), a reactive heterocycle (furan), and a basic, potentially corrosive tertiary amine (morpholine).

Mishandling this compound during disposal can lead to severe environmental contamination, exothermic reactions, or the generation of highly toxic byproducts. The following guide provides a self-validating, step-by-step operational protocol for its safe segregation, containment, and ultimate destruction.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity and degradation pathways:

  • The Halogenated Challenge (Bromine): Brominated organic compounds cannot be disposed of via standard fuel-blending or low-temperature incineration. Combusting brominated organics at insufficient temperatures (<1000°C) leads to the thermodynamic formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [1]. Therefore, high-temperature incineration equipped with alkaline flue-gas scrubbing is mandatory to neutralize the generated hydrobromic acid (HBr) [2].

  • The Morpholine Moiety: Morpholine derivatives act as weak bases and can react violently with strong oxidizers and acids [4]. Furthermore, amines can slowly attack certain metals and lower-grade plastics, dictating the need for highly inert containment vessels.

  • The Furan Ring: Electron-rich heterocycles like furan are sensitive to oxidation. In the presence of strong oxidizing agents (e.g., perchlorates, nitrates), the furan ring can undergo rapid, exothermic ring-opening or polymerization reactions [4].

Quantitative Disposal Parameters

The following table summarizes the critical operational thresholds and physicochemical parameters required for the safe handling and disposal of this compound.

ParameterOperational Threshold / SpecificationScientific Rationale
Waste Classification EPA Halogenated Organic WasteContains structural bromine; requires specialized thermal destruction.
Segregation Threshold >5% Halogenated ContentPrevents cross-contamination of non-halogenated fuel-blending streams [3].
Incineration Temp. >1000°C (Rotary Kiln)Ensures complete thermal cleavage of the C-Br bond and furan ring [2].
Combustion Byproducts CO₂, H₂O, NOₓ, HBrHBr must be captured via caustic scrubbing to prevent atmospheric release [2].
Primary Containment High-Density Polyethylene (HDPE)Resistant to amine-induced corrosion; prevents leaching [3].
Max Container Fill 75% Total VolumeProvides critical headspace for vapor expansion and prevents over-pressurization [3].

Step-by-Step Operational Disposal Protocol

This protocol is designed as a self-validating system. Each phase includes verification steps to ensure chemical compatibility and regulatory compliance before proceeding to the next.

Phase 1: Point-of-Generation Segregation

Causality: Mixing even trace amounts of brominated compounds into non-halogenated waste streams contaminates the entire bulk volume, exponentially increasing disposal costs and creating regulatory compliance failures.

  • Identify the Stream: Immediately classify any reaction mixtures, wash solvents, or stock solutions containing 4-((3-Bromofuran-2-yl)methyl)morpholine as Halogenated Organic Waste .

  • Verify Incompatibilities: Ensure the designated waste stream contains NO strong oxidizers (peroxides, permanganates) or strong mineral acids (nitric, sulfuric) to prevent exothermic acid-base reactions with the morpholine moiety [4].

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Brominated Furans and Amines."

Phase 2: Containment & Storage

Causality: Amines can degrade standard metal safety cans over time, and furan derivatives can generate volatile vapors.

  • Select the Vessel: Use a yellow or orange High-Density Polyethylene (HDPE) carboy, which is the industry standard for halogenated waste [3]. Do not use metal containers.

  • Volume Control: Fill the carboy to a maximum of 75% capacity . Visually verify the fill line. This headspace is critical to accommodate vapor pressure fluctuations caused by ambient laboratory temperature changes.

  • Storage Environment: Store the sealed carboy in a dedicated, vented flammable storage cabinet. Keep it grounded to prevent static discharge, as the organic solvent matrix is likely flammable [4].

Phase 3: Spill Response & Decontamination

Causality: Morpholine derivatives pose severe aquatic toxicity and explosion risks if allowed to accumulate in confined sewer spaces.

  • Containment: In the event of a spill, immediately isolate the area. Do not wash the spill into the sink or floor drains [4].

  • Absorption: Apply an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust or paper towels, as the high surface area combined with the organic amine can create a fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed matrix into a solid hazardous waste container. Seal and label for incineration.

Phase 4: Final Destruction (Vendor Handoff)
  • Vendor Verification: Prior to scheduling a pickup, verify that your licensed hazardous waste vendor utilizes a rotary kiln or liquid injection incinerator.

  • Scrubber Confirmation: Confirm that the vendor's facility is equipped with an alkaline/caustic scrubber system. This is an absolute requirement to capture the hydrobromic acid (HBr) gas generated during the destruction of the bromofuran moiety [2].

Waste Routing Visualization

The following decision tree illustrates the logical flow for segregating and destroying this specific brominated amine waste.

HalogenatedDisposal Gen Waste Generation: 4-((3-Bromofuran-2-yl)methyl)morpholine Profile Chemical Profiling: Halogenated Heterocyclic Amine Gen->Profile Segregate Segregation: Strictly Halogenated Waste Stream Profile->Segregate Identifies Bromine Contain Containment: HDPE Carboy (Max 75% Fill) Segregate->Contain Prevents Cross-Contamination Transport Transport: Licensed Hazardous Waste Vendor Contain->Transport Incinerate Destruction: High-Temp Incineration (>1000°C) Transport->Incinerate EPA Compliant Handoff Scrubber Emission Control: Alkaline Scrubber (HBr Capture) Incinerate->Scrubber Prevents PBDF Formation

Workflow for the segregation and thermal destruction of brominated organic amine waste.

References

  • PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants | Environmental Science & Technology . ACS Publications. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA NEPIS). Available at: [Link]

  • Guidelines for Using Carboys – Environment, Health & Safety . University of Wisconsin–Madison. Available at: [Link]

  • Hazardous Substance Fact Sheet: Morpholine . New Jersey Department of Health (NJ.gov). Available at:[Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-((3-Bromofuran-2-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the handling and disposal of 4-((3-Bromofuran-2-yl)methyl)morpholine. As drug development professionals, our commitment to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Part 1: Hazard Assessment - A Tale of Two Moieties

The chemical 4-((3-Bromofuran-2-yl)methyl)morpholine combines the chemical properties, and therefore the hazards, of a morpholine derivative and a brominated heterocyclic compound.

The Morpholine Moiety: Morpholine and its derivatives are recognized as corrosive and are severe irritants to the skin, eyes, and respiratory tract. They can be toxic if absorbed through the skin or inhaled. Direct contact can lead to severe chemical burns, and in some cases, permanent eye damage.

The Brominated Furan Moiety: Brominated organic compounds, as a class, present significant health risks. They are often toxic and corrosive. Specifically, compounds like 3-bromofuran are known irritants to the skin, eyes, and respiratory system. Upon combustion or decomposition, they can release highly toxic and corrosive fumes such as hydrogen bromide.

Synthesized Hazard Profile: Based on this analysis, 4-((3-Bromofuran-2-yl)methyl)morpholine should be treated as a corrosive, toxic, and irritant chemical. It likely poses a risk of severe skin and eye damage upon contact, is harmful if inhaled or absorbed through the skin, and may release hazardous decomposition products.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles & Face ShieldThe corrosive nature of the morpholine moiety necessitates full protection against splashes. A face shield worn over goggles provides an additional layer of protection for the entire face.
Hands Double-Gloving with Compatible MaterialsProtects against both dermal absorption and chemical burns. The outer glove can be removed if contaminated, protecting the inner glove and the user's skin.
Body Chemical-Resistant Lab Coat or ApronProtects against splashes and contamination of personal clothing.
Respiratory Chemical Fume Hood / RespiratorThe potential for toxic and irritating vapors requires stringent engineering controls. A respirator may be necessary for certain procedures.
In-Depth Analysis: Glove Selection

The choice of glove material is critical. Aromatic and halogenated hydrocarbons are known to attack many common glove materials. For 4-((3-Bromofuran-2-yl)methyl)morpholine, a combination of glove types is recommended.

Recommended Glove Materials:

  • Butyl Rubber: Offers excellent resistance to a wide variety of corrosive chemicals, including many amines and ketones.[1]

  • Viton®: Provides superior protection against aromatic and halogenated solvents.

  • Nitrile Gloves: Can be used as an inner glove for splash protection, but should not be relied upon for primary protection against prolonged contact.

It is strongly advised to perform on-site testing of all gloves to determine safe usage under your specific laboratory conditions.

Part 3: Operational and Disposal Plans

Step-by-Step Handling Protocol

All handling of 4-((3-Bromofuran-2-yl)methyl)morpholine should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure that an emergency shower and eyewash station are accessible and have been recently tested. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in Part 2.

  • Handling: Conduct all transfers and manipulations of the chemical within the fume hood. Use caution to avoid splashes and the generation of aerosols.

  • Post-Handling: After use, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal

Halogenated organic compounds require specific disposal procedures and must not be mixed with non-halogenated waste streams.

  • Segregation: All waste containing 4-((3-Bromofuran-2-yl)methyl)morpholine, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, labeled, and sealed container for halogenated organic waste.[2][3]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations.

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Accumulation Area cluster_disposal Final Disposal A Generate Waste (e.g., contaminated gloves, solutions) B Segregate into Designated Halogenated Waste Container A->B C Securely Seal and Label Container with Contents B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Away from Incompatible Materials D->E F Arrange Pickup by Environmental Health & Safety D->F G Proper Disposal Following Regulatory Guidelines F->G

Part 4: Emergency Procedures

In Case of Exposure

Immediate and decisive action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of cool running water for at least 20 minutes.[4] Remove all contaminated clothing while flushing. Seek immediate medical attention.[5][6][7][8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

EmergencyResponseFlowchart cluster_actions Immediate Actions cluster_procedures First Aid Procedures Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion FlushSkin Flush with water for 20+ min Remove contaminated clothing Skin->FlushSkin FlushEyes Flush with water for 20+ min Hold eyelids open Eyes->FlushEyes FreshAir Move to fresh air Provide respiratory support if needed Inhalation->FreshAir RinseMouth Rinse mouth with water Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Part 5: Respiratory Protection

While a chemical fume hood is the primary engineering control, certain situations may require the use of a respirator.

  • Cartridge Type: A combination cartridge suitable for organic vapors and acid gases is recommended.[9][10] This will provide protection against the parent compound and potential acidic decomposition products like hydrogen bromide. The cartridge should have a NIOSH color coding of yellow .[11]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use.

This guide is intended to supplement, not replace, your institution's existing safety protocols. Always consult with your Environmental Health and Safety department for specific guidance.

References

  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Skagit County. Chemical Compatibility Guide for Gloves.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Fox Scientific, Inc. CHEMICAL RESISTANT CHART.
  • NHS. Acid and chemical burns.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • St John Ambulance. Chemical Burns First Aid.
  • Parcil Safety. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Work.
  • Ready Marine Corps. Chemical Emergencies.
  • Mayo Clinic. (2024, May 15). Chemical burns: First aid.
  • Environment, Health and Safety. Hand Protection Chemical Resistance Guide.
  • healthdirect. Chemical burns — first aid and treatment.
  • Northwestern University. Cartridge Selection.
  • University of Washington. Halogenated Solvents.
  • 3M. 3M Respirator Selection Guide.
  • Environmental Health and Safety. OSHA Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Bromofuran-2-yl)methyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((3-Bromofuran-2-yl)methyl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。